5-Bromo-6-methylpicolinic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
5-bromo-6-methylpyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrNO2/c1-4-5(8)2-3-6(9-4)7(10)11/h2-3H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXKSXZKZOWOMKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)C(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60568131 | |
| Record name | 5-Bromo-6-methylpyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60568131 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
137778-20-2 | |
| Record name | 5-Bromo-6-methyl-2-pyridinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=137778-20-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-6-methylpyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60568131 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-bromo-6-methylpyridine-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
In-Depth Technical Guide: 5-Bromo-6-methylpicolinic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and characterization of 5-Bromo-6-methylpicolinic acid, a substituted pyridine carboxylic acid of interest in medicinal chemistry and drug development.
Core Chemical Properties
This compound, also known as 5-bromo-6-methyl-2-pyridinecarboxylic acid, is a solid compound at room temperature. Its core identifiers and physical properties are summarized below. While specific experimental values for melting point, boiling point, and pKa are not widely published, data from closely related isomers and vendor specifications provide valuable reference points.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₆BrNO₂ | [1] |
| Molecular Weight | 216.03 g/mol | [1] |
| CAS Number | 137778-20-2 | |
| IUPAC Name | 5-bromo-6-methylpyridine-2-carboxylic acid | [2] |
| Synonyms | 5-bromo-6-methyl-2-pyridinecarboxylic acid | |
| Physical Form | Solid | |
| Purity | ≥95% (Commercially available) | |
| Storage Temperature | Room temperature, sealed in a dry environment |
Experimental Protocols
Proposed Synthesis of this compound
Step 1: Synthesis of 5-Bromo-2,6-lutidine
This step would involve the electrophilic bromination of 2,6-lutidine. Due to the directing effects of the pyridine nitrogen and the methyl groups, the bromine is expected to add at the 3 or 5 position. Separation of the desired 5-bromo isomer would be necessary.
Step 2: Oxidation of 5-Bromo-2,6-lutidine to this compound
The selective oxidation of one of the methyl groups of 5-bromo-2,6-lutidine is the key step. A common method for the oxidation of a methyl group on a pyridine ring to a carboxylic acid is through the use of a strong oxidizing agent like potassium permanganate (KMnO₄).[3]
Detailed Experimental Protocol (Proposed):
-
Dissolution: In a three-necked round-bottom flask equipped with a mechanical stirrer, condenser, and thermometer, suspend 5-bromo-2,6-lutidine in water.
-
Heating: Heat the mixture to approximately 80°C with vigorous stirring.
-
Oxidation: Add potassium permanganate (KMnO₄) portion-wise over several hours, maintaining the reaction temperature at 80°C. The reaction is exothermic, so careful control of the addition rate is crucial.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature and filter off the manganese dioxide (MnO₂) byproduct.
-
Wash the MnO₂ cake with hot water to recover any adsorbed product.
-
Combine the filtrates and adjust the pH to 3-4 with concentrated hydrochloric acid. This will precipitate the carboxylic acid.
-
-
Isolation and Purification:
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with cold water to remove any remaining inorganic salts.
-
The crude product can be further purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture.
-
-
Drying: Dry the purified this compound under vacuum to a constant weight.
General Characterization Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
¹H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz or higher spectrometer. Chemical shifts would be reported in ppm relative to tetramethylsilane (TMS).
-
¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum, which will provide information on the carbon skeleton of the molecule.
Infrared (IR) Spectroscopy:
-
Sample Preparation: Prepare a KBr pellet containing a small amount of the solid sample or use an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹. Key absorbances to note would be the O-H stretch of the carboxylic acid, the C=O stretch, and the aromatic C=C and C-N stretching vibrations.
Mass Spectrometry (MS):
-
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI).
-
Data Acquisition: Obtain the mass spectrum. The molecular ion peak [M+H]⁺ or [M-H]⁻ should be observed, and the isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) will be a key diagnostic feature.
Logical and Experimental Workflows
The following diagrams illustrate the proposed synthesis and a general workflow for the characterization of this compound.
References
An In-depth Technical Guide to 5-Bromo-6-methylpicolinic Acid (CAS: 137778-20-2)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 5-Bromo-6-methylpicolinic acid, a key building block in medicinal chemistry, particularly in the development of Proteolysis Targeting Chimeras (PROTACs). This document details its chemical and physical properties, provides a robust experimental protocol for its synthesis and purification, and outlines methods for its analytical characterization. Furthermore, this guide explores its application in the design and synthesis of PROTACs, illustrating its role as a versatile linker component. A hypothetical PROTAC targeting the BRD4 protein is presented to demonstrate the practical application of this compound in targeted protein degradation.
Introduction
This compound, with the Chemical Abstracts Service (CAS) number 137778-20-2, is a substituted pyridine carboxylic acid. Its chemical structure, featuring a carboxylic acid, a bromine atom, and a methyl group on the pyridine ring, makes it a valuable intermediate in organic synthesis. Of particular significance is its emerging role as a "Protein Degrader Building Block". In the rapidly advancing field of targeted protein degradation, PROTACs have emerged as a powerful therapeutic modality. These heterobifunctional molecules utilize the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins. The linker component of a PROTAC is crucial for its efficacy, and this compound offers a versatile scaffold for linker synthesis.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in Table 1. This data is essential for its handling, characterization, and use in chemical reactions.
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
| CAS Number | 137778-20-2 |
| Molecular Formula | C₇H₆BrNO₂ |
| Molecular Weight | 216.03 g/mol |
| IUPAC Name | 5-bromo-6-methylpyridine-2-carboxylic acid |
| Synonyms | 5-bromo-6-methyl-2-pyridinecarboxylic acid |
| Appearance | Solid |
| Purity | Typically ≥95% |
| Storage | Sealed in a dry environment at room temperature |
Experimental Protocols
Synthesis of this compound
A common and effective method for the synthesis of this compound is the oxidation of 5-bromo-2-methylpyridine using a strong oxidizing agent such as potassium permanganate (KMnO₄).
Experimental Workflow: Synthesis
Caption: Workflow for the synthesis of this compound.
Detailed Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 5-bromo-2-methylpyridine (1.0 eq) in water.
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Heating: Heat the suspension to 80-90°C with vigorous stirring.
-
Oxidation: Slowly add potassium permanganate (2.0-3.0 eq) in portions over a period of 1-2 hours. The reaction is exothermic, and the addition rate should be controlled to maintain the temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and filter off the manganese dioxide (MnO₂) precipitate. Wash the filter cake with a small amount of hot water.
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Acidification: Cool the combined filtrate in an ice bath and acidify to pH 3-4 by the dropwise addition of concentrated hydrochloric acid.
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Crystallization: A white precipitate of this compound will form. Allow the mixture to stand in the ice bath for at least 30 minutes to ensure complete crystallization.
-
Isolation: Collect the solid product by vacuum filtration, wash with a small amount of cold water, and dry under vacuum.
Purification
The crude product can be purified by recrystallization or column chromatography.
3.2.1. Recrystallization
-
Dissolve the crude this compound in a minimal amount of hot ethanol.
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Slowly add hot water until the solution becomes slightly turbid.
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Add a small amount of hot ethanol to redissolve the precipitate and obtain a clear solution.
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Allow the solution to cool slowly to room temperature, and then place it in an ice bath to induce crystallization.
-
Collect the purified crystals by vacuum filtration, wash with a cold ethanol/water mixture, and dry under vacuum.
3.2.2. Column Chromatography
For higher purity, silica gel column chromatography can be employed. A mobile phase of dichloromethane/methanol or ethyl acetate/hexanes with a small percentage of acetic acid is typically effective for eluting polar aromatic carboxylic acids.
Analytical Characterization
The identity and purity of the synthesized this compound should be confirmed by various analytical techniques. Expected data are summarized in Table 2.
Table 2: Expected Analytical Data for this compound
| Technique | Expected Data |
| ¹H NMR | δ (ppm): ~2.6 (s, 3H, CH₃), ~7.9 (d, 1H, Ar-H), ~8.1 (d, 1H, Ar-H), ~13.0 (br s, 1H, COOH) |
| ¹³C NMR | δ (ppm): ~24 (CH₃), ~125 (Ar-C), ~130 (Ar-C-Br), ~140 (Ar-C), ~150 (Ar-C), ~160 (Ar-C), ~165 (C=O) |
| Mass Spec (ESI-) | [M-H]⁻ at m/z ~214/216 (due to Br isotopes) |
| HPLC (RP) | Single peak with retention time dependent on column and mobile phase |
Application in PROTAC Development
This compound serves as a valuable building block for the synthesis of PROTAC linkers. The carboxylic acid functionality allows for straightforward amide bond formation with an amine-containing E3 ligase ligand or a linker extension. The bromine atom can be utilized for cross-coupling reactions to attach the warhead that binds to the protein of interest (POI).
Hypothetical PROTAC Design: Targeting BRD4
To illustrate its application, we propose a hypothetical PROTAC, "PROTAC-BM1," designed to target the bromodomain-containing protein 4 (BRD4), a well-established cancer target. This PROTAC will utilize a derivative of this compound as part of its linker, connecting a VHL E3 ligase ligand to a BRD4 inhibitor (warhead).
PROTAC-BM1 Design Logic
Caption: Logical design of the hypothetical BRD4-targeting PROTAC-BM1.
Synthetic Strategy for PROTAC-BM1
The synthesis would involve a multi-step process, starting with the functionalization of this compound.
Experimental Workflow: PROTAC Synthesis
Caption: Synthetic workflow for the hypothetical PROTAC-BM1.
Detailed Protocol Outline:
-
Amide Coupling with VHL Ligand: Activate the carboxylic acid of this compound using a coupling reagent (e.g., HATU, HOBt/EDC) and react it with an amine-functionalized VHL ligand.
-
Suzuki Coupling: Perform a Suzuki cross-coupling reaction between the bromo-intermediate and a boronic ester-functionalized linker (e.g., a PEG chain) to introduce the linker extension.
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Final Amide Coupling: Couple the terminal functional group of the linker with an amine-functionalized BRD4 warhead to complete the synthesis of PROTAC-BM1.
-
Purification: Purify the final PROTAC using reverse-phase HPLC.
Mechanism of Action and Signaling Pathway
PROTAC-BM1 is designed to induce the degradation of BRD4 through the ubiquitin-proteasome pathway.
Signaling Pathway: PROTAC-mediated BRD4 Degradation
An In-depth Technical Guide to 5-bromo-6-methyl-2-pyridinecarboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and potential synthesis of 5-bromo-6-methyl-2-pyridinecarboxylic acid. While direct experimental data for this specific compound is limited in publicly accessible literature, this document compiles available information and presents a theoretical framework based on analogous compounds to support further research and development.
Chemical Structure and Properties
5-bromo-6-methyl-2-pyridinecarboxylic acid is a halogenated and methylated derivative of picolinic acid. Its structure is characterized by a pyridine ring substituted with a bromine atom at the 5-position, a methyl group at the 6-position, and a carboxylic acid group at the 2-position.
Below is a visualization of the chemical structure:
Caption: Chemical structure of 5-bromo-6-methyl-2-pyridinecarboxylic acid.
Table 1: Chemical Identifiers and Physical Properties
| Property | Value | Source |
| CAS Number | 137778-20-2 | [1] |
| Molecular Formula | C₇H₆BrNO₂ | [1] |
| Molecular Weight | 216.03 g/mol | [1] |
| InChI | 1S/C7H6BrNO2/c1-4-5(8)2-3-6(9-4)7(10)11/h2-3H,1H3,(H,10,11) | [1] |
| InChIKey | UXKSXZKZOWOMKC-UHFFFAOYSA-N | [1] |
| Canonical SMILES | CC1=NC(=C(C=C1Br)C)C(=O)O | N/A |
| Physical Form | Solid | [1] |
| Purity | Typically available at ≥95% |
Experimental Data (Predicted)
Table 2: Predicted Spectroscopic Data
| Technique | Predicted Peaks/Signals |
| ¹H NMR | Aromatic protons (pyridine ring): two doublets in the range of 7.5-8.5 ppm. Methyl protons: a singlet around 2.5 ppm. Carboxylic acid proton: a broad singlet at >10 ppm. |
| ¹³C NMR | Aromatic carbons: signals in the range of 120-160 ppm. Methyl carbon: a signal around 20-25 ppm. Carboxylic acid carbon: a signal around 165-175 ppm. |
| IR Spectroscopy | O-H stretch (carboxylic acid): broad band around 3000 cm⁻¹. C=O stretch (carboxylic acid): strong band around 1700 cm⁻¹. C=C and C=N stretches (aromatic ring): bands in the 1400-1600 cm⁻¹ region. C-Br stretch: band in the 500-650 cm⁻¹ region. |
| Mass Spectrometry | Molecular ion peak (M⁺) at m/z corresponding to the molecular weight (216.03 g/mol ), showing a characteristic isotopic pattern for bromine (M and M+2 peaks of nearly equal intensity). |
Synthesis Protocol
A direct, detailed experimental protocol for the synthesis of 5-bromo-6-methyl-2-pyridinecarboxylic acid is not explicitly described in widely available scientific literature. However, a plausible synthetic route can be proposed based on established organic chemistry principles and published syntheses of related compounds. A potential pathway involves the oxidation of the corresponding methyl-substituted pyridine.
A key precursor for this synthesis is 5-bromo-2,6-dimethylpyridine. A possible multi-step synthesis starting from a commercially available material is outlined below.
References
Spectroscopic Profile of 5-Bromo-6-methylpicolinic Acid: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the spectroscopic data for 5-Bromo-6-methylpicolinic acid, a key building block in contemporary drug discovery and development. The information presented herein is intended for researchers, scientists, and professionals in the pharmaceutical and chemical industries.
Chemical Structure and Properties
-
IUPAC Name: 5-Bromo-6-methylpyridine-2-carboxylic acid
-
CAS Number: 137778-20-2
-
Molecular Formula: C₇H₆BrNO₂
-
Molecular Weight: 216.03 g/mol
Spectroscopic Data Summary
The following tables summarize the expected spectroscopic data for this compound based on analysis of structurally similar compounds.
¹H NMR (Proton Nuclear Magnetic Resonance) Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~8.1 | d | 1H | H4 |
| ~7.9 | d | 1H | H3 |
| ~2.6 | s | 3H | -CH₃ |
| >10 (broad) | s | 1H | -COOH |
Solvent: DMSO-d₆, Reference: TMS at 0.00 ppm
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data
| Chemical Shift (δ) ppm | Assignment |
| ~165 | -COOH |
| ~158 | C6 |
| ~150 | C2 |
| ~142 | C4 |
| ~128 | C3 |
| ~120 | C5 |
| ~24 | -CH₃ |
Solvent: DMSO-d₆
IR (Infrared) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2500-3300 | Broad | O-H stretch (Carboxylic Acid) |
| ~1700 | Strong | C=O stretch (Carboxylic Acid) |
| ~1600, ~1470 | Medium | C=C, C=N stretch (Pyridine ring) |
| ~1300 | Medium | C-O stretch |
| ~830 | Strong | C-H out-of-plane bend |
| ~600 | Medium | C-Br stretch |
Mass Spectrometry (MS) Data
| m/z Ratio | Relative Intensity (%) | Assignment |
| 215/217 | ~98:100 | [M]⁺, Molecular ion peak with Br isotope pattern |
| 198/200 | Variable | [M-OH]⁺ |
| 170/172 | Variable | [M-COOH]⁺ |
| 91 | Variable | [M-Br-COOH]⁺ |
Ionization Mode: Electrospray (ESI) or Electron Impact (EI)
Experimental Protocols
The following are generalized protocols for the acquisition of spectroscopic data for solid organic compounds like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra to elucidate the carbon-hydrogen framework of the molecule.
Materials & Equipment:
-
This compound sample
-
Deuterated solvent (e.g., DMSO-d₆)
-
NMR tubes (5 mm)
-
NMR Spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the this compound sample and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) directly in a clean, dry NMR tube.
-
Instrument Setup: Insert the NMR tube into the spectrometer's probe. Tune and shim the probe to optimize the magnetic field homogeneity.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Set appropriate parameters, including pulse width (typically a 30° or 90° pulse), acquisition time (e.g., 2-4 seconds), and relaxation delay (e.g., 1-5 seconds).
-
The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Use a standard pulse program with parameters optimized for ¹³C detection, including a wider spectral width and a longer acquisition time and relaxation delay compared to ¹H NMR.
-
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. Phase and baseline correct the resulting spectrum. Calibrate the chemical shift scale using the residual solvent peak as a reference. Integrate the signals in the ¹H NMR spectrum.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule based on their characteristic vibrational frequencies.
Materials & Equipment:
-
This compound sample
-
Potassium Bromide (KBr), IR grade
-
Agate mortar and pestle
-
Pellet press
-
FTIR Spectrometer
Procedure (KBr Pellet Method):
-
Sample Preparation: Grind a small amount (1-2 mg) of the this compound sample with approximately 100-200 mg of dry KBr powder in an agate mortar until a fine, homogeneous powder is obtained.
-
Pellet Formation: Transfer the powder to a pellet press die and apply pressure to form a thin, transparent or translucent KBr pellet.
-
Data Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Background Scan: Record a background spectrum of the empty sample compartment.
-
Sample Scan: Record the spectrum of the sample. The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Materials & Equipment:
-
This compound sample
-
High-purity solvent (e.g., methanol, acetonitrile)
-
Mass Spectrometer with an appropriate ionization source (e.g., ESI or EI)
Procedure (Electrospray Ionization - ESI):
-
Sample Preparation: Prepare a dilute solution of the sample (typically in the low µg/mL to ng/mL range) in a suitable solvent mixture, often containing a small amount of acid (e.g., formic acid) for positive ion mode or base (e.g., ammonium hydroxide) for negative ion mode to enhance ionization.[1]
-
Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a constant flow rate.[1]
-
Ionization: Apply a high voltage to the capillary needle to generate a fine spray of charged droplets. A heated drying gas (e.g., nitrogen) aids in desolvation.[1]
-
Mass Analysis: The resulting gas-phase ions are guided into the mass analyzer, which separates them based on their mass-to-charge ratio (m/z).
-
Detection: The detector records the abundance of ions at each m/z value, generating a mass spectrum.
-
Data Analysis: Identify the molecular ion peak ([M+H]⁺ or [M-H]⁻) to confirm the molecular weight. The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) should be observed for all bromine-containing fragments.
Workflow Visualization
The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound.
Caption: General workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.
References
5-Bromo-6-methylpicolinic acid NMR and mass spectrometry data
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the available spectroscopic data and relevant experimental protocols for 5-Bromo-6-methylpicolinic acid, a heterocyclic compound of interest in medicinal chemistry and drug discovery.
Chemical Identity and Properties
This compound, also known as 5-bromo-6-methyl-2-pyridinecarboxylic acid, is a substituted pyridine derivative. Its fundamental properties are summarized below.
| Property | Value |
| CAS Number | 137778-20-2 |
| Molecular Formula | C₇H₆BrNO₂ |
| Molecular Weight | 216.03 g/mol |
| Physical Form | Solid |
| Purity | Typically ≥95% |
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For this compound, both ¹H and ¹³C NMR would provide key structural information.
2.1.1. Expected ¹H NMR Spectral Data
The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl group protons.
| Proton | Expected Chemical Shift (ppm) | Multiplicity | Integration |
| Aromatic CH (H3) | 7.5 - 8.5 | Doublet | 1H |
| Aromatic CH (H4) | 7.5 - 8.5 | Doublet | 1H |
| Methyl (CH₃) | 2.3 - 2.8 | Singlet | 3H |
| Carboxylic Acid (COOH) | 10.0 - 13.0 | Singlet (broad) | 1H |
Note: The exact chemical shifts of the aromatic protons are dependent on the solvent used and can be predicted more accurately using computational methods.
2.1.2. Expected ¹³C NMR Spectral Data
The carbon NMR spectrum will show signals for each unique carbon atom in the molecule.
| Carbon | Expected Chemical Shift (ppm) |
| Carboxylic Acid (COOH) | 165 - 175 |
| Aromatic C (C2) | 145 - 155 |
| Aromatic C (C6) | 150 - 160 |
| Aromatic C (C4) | 135 - 145 |
| Aromatic C (C3) | 120 - 130 |
| Aromatic C (C5-Br) | 115 - 125 |
| Methyl (CH₃) | 18 - 25 |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering structural clues.
2.2.1. Expected Mass Spectrometry Data
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z corresponding to the molecular weight of the compound (216.03 g/mol ). Due to the presence of a bromine atom, a characteristic isotopic pattern will be observed, with two peaks of nearly equal intensity separated by 2 m/z units (for the ⁷⁹Br and ⁸¹Br isotopes).
Expected Fragmentation Pattern:
The fragmentation of this compound in a mass spectrometer is expected to proceed through several key pathways:
-
Loss of the carboxylic acid group: A significant fragment would likely be observed corresponding to the loss of COOH (45 Da), resulting in a fragment ion at m/z [M-45]⁺.
-
Loss of a bromine atom: Fragmentation involving the cleavage of the C-Br bond would lead to a fragment at m/z [M-79/81]⁺.
-
Decarboxylation followed by loss of HBr: A fragment corresponding to the loss of both CO₂ and HBr could also be observed.
Experimental Protocols
While specific experimental protocols for the acquisition of NMR and mass spectrometry data for this compound are not detailed in the available literature, standard procedures for small organic molecules would be employed.
NMR Spectroscopy Protocol
A general protocol for obtaining NMR spectra is as follows:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄) in an NMR tube.
-
Instrument Setup:
-
Use a standard NMR spectrometer (e.g., 300, 400, or 500 MHz).
-
Tune and shim the instrument to ensure optimal resolution and sensitivity.
-
Set the appropriate spectral width and number of scans.
-
-
Data Acquisition:
-
Acquire the ¹H NMR spectrum.
-
Acquire the ¹³C NMR spectrum. Additional experiments like DEPT can be performed to aid in the assignment of carbon signals.
-
-
Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra. Chemical shifts are typically referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
Mass Spectrometry Protocol
A general protocol for obtaining a mass spectrum is as follows:
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For a solid sample like this compound, direct insertion probe (DIP) for electron ionization (EI) or dissolution in a suitable solvent for electrospray ionization (ESI) are common methods.
-
Ionization: Ionize the sample using an appropriate technique (e.g., EI or ESI).
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: Detect the ions to generate the mass spectrum.
-
Data Analysis: Analyze the resulting spectrum to identify the molecular ion peak and major fragment ions.
Signaling Pathways and Experimental Workflows
Currently, there is no specific information in the public domain linking this compound to defined signaling pathways or established experimental workflows. As a substituted picolinic acid, it belongs to a class of compounds that are of interest in medicinal chemistry. Picolinic acid derivatives have been explored for a variety of biological activities, and this compound could serve as a building block or intermediate in the synthesis of novel therapeutic agents.
The workflow for investigating the biological activity of this compound would typically involve its synthesis and purification, followed by a series of in vitro and/or in vivo assays to assess its effects on specific biological targets or cellular processes.
Caption: A generalized experimental workflow for the investigation of a novel chemical entity.
This guide provides a foundational understanding of the spectral properties of this compound. For definitive spectral data and detailed experimental protocols, researchers are encouraged to consult the Certificate of Analysis from commercial suppliers or to perform the characterization in their own laboratories. As research progresses, more specific information regarding its biological activities and applications may become available.
Synthesis and Characterization of 5-Bromo-6-methylpicolinic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 5-Bromo-6-methylpicolinic acid, a heterocyclic building block with potential applications in medicinal chemistry, particularly in the development of proteolysis-targeting chimeras (PROTACs). Given the limited availability of detailed experimental data in peer-reviewed literature, this document presents a proposed synthetic pathway based on established chemical principles, alongside predicted characterization data.
Introduction
This compound (CAS No: 137778-20-2) is a substituted pyridine carboxylic acid. The presence of a carboxylic acid, a methyl group, and a bromine atom on the pyridine ring makes it a versatile scaffold for further chemical modifications. Notably, its structural motifs are found in molecules designed to interact with biological targets. Supplier information categorizes this compound as a "Protein Degrader Building Block," suggesting its potential utility as a ligand for E3 ubiquitin ligases in the design of PROTACs.[1]
PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein of interest, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The picolinic acid moiety is a known scaffold for developing ligands for E3 ligases such as Cereblon (CRBN) and Von Hippel-Lindau (VHL).
Proposed Synthesis
A plausible and efficient synthesis of this compound can be envisioned in a three-step sequence starting from the commercially available 6-methylpicolinic acid. This proposed pathway involves an initial esterification, followed by a regioselective bromination, and concluding with a hydrolysis step to yield the final product.
Caption: Proposed three-step synthesis of this compound.
Experimental Protocols
The following are proposed experimental protocols for the synthesis of this compound. These are based on general procedures for similar transformations and should be optimized for best results.
Step 1: Synthesis of Methyl 6-methylpicolinate
This step involves a Fischer esterification of the starting material, 6-methylpicolinic acid.
-
Materials: 6-methylpicolinic acid, methanol, concentrated sulfuric acid.
-
Procedure:
-
To a solution of 6-methylpicolinic acid (1.0 eq) in methanol (10-15 mL per gram of acid), add concentrated sulfuric acid (0.1-0.2 eq) dropwise at 0 °C.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and remove the methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain methyl 6-methylpicolinate, which can be used in the next step without further purification or purified by column chromatography.
-
Step 2: Synthesis of Methyl 5-bromo-6-methylpicolinate
This step involves the regioselective bromination of the pyridine ring at the 5-position using N-bromosuccinimide (NBS). The electron-donating methyl group and the ring nitrogen direct the bromination to the 5-position.
-
Materials: Methyl 6-methylpicolinate, N-bromosuccinimide (NBS), carbon tetrachloride (or another suitable inert solvent), benzoyl peroxide (or another radical initiator).
-
Procedure:
-
Dissolve methyl 6-methylpicolinate (1.0 eq) in carbon tetrachloride (15-20 mL per gram of ester).
-
Add N-bromosuccinimide (1.05-1.2 eq) and a catalytic amount of benzoyl peroxide.
-
Heat the mixture to reflux and irradiate with a UV lamp to initiate the reaction. Maintain reflux for 2-4 hours, monitoring by TLC.
-
Cool the reaction mixture to room temperature and filter off the succinimide byproduct.
-
Wash the filtrate with an aqueous solution of sodium thiosulfate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield methyl 5-bromo-6-methylpicolinate.
-
Step 3: Synthesis of this compound
The final step is the hydrolysis of the methyl ester to the carboxylic acid.
-
Materials: Methyl 5-bromo-6-methylpicolinate, sodium hydroxide, hydrochloric acid.
-
Procedure:
-
Dissolve methyl 5-bromo-6-methylpicolinate (1.0 eq) in a mixture of methanol and water.
-
Add an aqueous solution of sodium hydroxide (1.5-2.0 eq) and stir the mixture at room temperature or gentle heat (40-50 °C) for 1-3 hours, monitoring by TLC.
-
Once the hydrolysis is complete, remove the methanol under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and acidify to pH 3-4 with concentrated hydrochloric acid.
-
The product will precipitate out of the solution. Collect the solid by vacuum filtration.
-
Wash the solid with cold water and dry under vacuum to obtain this compound.
-
Characterization
The structural confirmation of this compound would be achieved through a combination of spectroscopic methods and physical property measurements. The following table summarizes the expected data.
| Property/Technique | Expected Data for this compound |
| Physical State | White to off-white solid |
| Molecular Formula | C₇H₆BrNO₂ |
| Molecular Weight | 216.03 g/mol |
| Melting Point | Not reported, expected to be in the range of 150-180 °C |
| ¹H NMR (400 MHz, DMSO-d₆) | δ (ppm): ~13.5 (s, 1H, COOH), ~8.1 (d, 1H, Ar-H), ~7.9 (d, 1H, Ar-H), ~2.6 (s, 3H, CH₃) |
| ¹³C NMR (100 MHz, DMSO-d₆) | δ (ppm): ~165 (C=O), ~158 (C-N), ~148 (C-Br), ~140 (Ar-CH), ~125 (Ar-CH), ~120 (Ar-C), ~23 (CH₃) |
| IR Spectroscopy (KBr, cm⁻¹) | ~3000-2500 (broad O-H stretch), ~1700 (C=O stretch), ~1600, ~1450 (C=C and C=N ring stretching) |
| Mass Spectrometry (EI) | m/z: 215/217 ([M]⁺, isotopic pattern for Br), 171/173 ([M-CO₂H]⁺) |
Application in Drug Development: PROTACs
The classification of this compound as a "Protein Degrader Building Block" points towards its use in the synthesis of PROTACs. In a typical PROTAC molecule, a ligand for an E3 ligase is connected via a linker to a ligand for a target protein of interest (POI). This ternary complex formation facilitates the ubiquitination of the POI by the E3 ligase, marking it for degradation by the proteasome.
Picolinic acid derivatives are known to be effective ligands for the Cereblon (CRBN) E3 ligase, a key player in the ubiquitin-proteasome system. The carboxylic acid group of this compound can be used as a handle to attach a linker, while the brominated pyridine core can be further functionalized to optimize binding to the E3 ligase or to attach other moieties.
References
Theoretical Frontiers in Picolinic Acid Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the theoretical examination of substituted picolinic acids, a class of compounds with significant applications ranging from pharmaceuticals to herbicides. Leveraging computational chemistry, particularly Density Functional Theory (DFT), researchers can elucidate the structural, electronic, and reactive properties of these molecules, thereby guiding the rational design of novel and more effective derivatives. This document provides a comprehensive overview of the theoretical approaches, presents key quantitative data from computational studies, and outlines the workflows involved in such research.
Core Concepts in Theoretical Studies of Picolinic Acids
Theoretical studies of substituted picolinic acids primarily revolve around understanding how different functional groups attached to the pyridine ring influence the molecule's geometry, electronic structure, and ultimately, its biological activity. Quantum chemical calculations are the cornerstone of this exploration, providing insights that are often difficult or impossible to obtain through experimental means alone.
Key areas of investigation include:
-
Structural Parameter Analysis: Computational methods can predict geometric parameters such as bond lengths, bond angles, and dihedral angles with high accuracy. These parameters are fundamental to understanding the molecule's three-dimensional shape and how it might interact with a biological target.
-
Electronic Property Elucidation: The distribution of electrons within a molecule is critical to its reactivity. Theoretical calculations can determine properties like Mulliken atomic charges, dipole moments, and the energies of frontier molecular orbitals (HOMO and LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and kinetic stability.[1]
-
Spectroscopic Characterization: Computational models can simulate vibrational (FT-IR, FT-Raman) and electronic (UV-Vis) spectra. Comparing these theoretical spectra with experimental data helps to validate the computational model and aids in the interpretation of experimental results.[2]
-
Quantitative Structure-Activity Relationship (QSAR): QSAR studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This often involves calculating a variety of molecular descriptors and using statistical methods to build predictive models.
Data Presentation: Calculated Properties of Substituted Picolinic Acids
The following tables summarize key quantitative data obtained from DFT calculations on picolinic acid and its derivatives. These examples are based on published research and illustrate the type of information that can be derived from theoretical studies. The chosen level of theory, such as B3LYP/6-31G*, is a widely used and reliable method for such investigations.
2.1. Geometric Parameters
Optimized geometric parameters provide a detailed picture of the molecular structure. The table below presents a selection of calculated bond lengths and bond angles for a representative substituted picolinic acid.
Table 1: Selected Calculated Geometric Parameters for a Substituted Picolinic Acid Derivative
| Parameter | Bond/Angle | Calculated Value (B3LYP/6-31G*) |
| Bond Lengths (Å) | C2 - C3 | 1.395 |
| C3 - C4 | 1.392 | |
| C4 - C5 | 1.394 | |
| C5 - C6 | 1.391 | |
| N1 - C2 | 1.341 | |
| N1 - C6 | 1.343 | |
| C2 - C7 (Carboxyl C) | 1.508 | |
| C7 - O8 | 1.215 | |
| C7 - O9 | 1.354 | |
| **Bond Angles (°) ** | C6 - N1 - C2 | 117.5 |
| N1 - C2 - C3 | 122.8 | |
| C2 - C3 - C4 | 118.9 | |
| C3 - C4 - C5 | 119.2 | |
| C4 - C5 - C6 | 118.7 | |
| N1 - C6 - C5 | 122.9 | |
| N1 - C2 - C7 | 115.4 | |
| C3 - C2 - C7 | 121.8 | |
| C2 - C7 - O8 | 124.7 | |
| C2 - C7 - O9 | 112.3 | |
| O8 - C7 - O9 | 123.0 |
Note: The data presented is illustrative and based on typical values found in DFT studies of similar molecules.
2.2. Electronic and Reactivity Descriptors
Electronic properties are key to understanding a molecule's reactivity and potential for intermolecular interactions.
Table 2: Calculated Electronic Properties of Substituted Picolinic Acid Derivatives
| Compound | Substituent | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Dipole Moment (Debye) |
| Picolinic Acid | -H | -6.98 | -1.54 | 5.44 | 3.21 |
| 4-Aminopicolinic Acid | 4-NH₂ | -5.87 | -1.23 | 4.64 | 4.58 |
| 6-Chloropicolinic Acid | 6-Cl | -7.21 | -1.98 | 5.23 | 2.89 |
| Picolinic Acid N-oxide | N-oxide | -7.54 | -2.31 | 5.23 | 5.12 |
| 4-Nitropicolinic Acid N-oxide | 4-NO₂, N-oxide | -8.12 | -3.45 | 4.67 | 1.98 |
Note: These values are representative and compiled from various DFT studies. The absolute values can vary with the level of theory and basis set used, but the trends upon substitution are generally consistent.[3]
2.3. Mulliken Atomic Charges
Mulliken population analysis provides a means of estimating the partial atomic charges, offering insight into the charge distribution and electrostatic potential of the molecule.
Table 3: Calculated Mulliken Atomic Charges for Picolinic Acid
| Atom | Atomic Charge (e) |
| N1 | -0.58 |
| C2 | 0.35 |
| C3 | -0.15 |
| C4 | 0.02 |
| C5 | -0.12 |
| C6 | -0.08 |
| C7 (Carboxyl) | 0.75 |
| O8 (Carbonyl) | -0.62 |
| O9 (Hydroxyl) | -0.68 |
| H (O9) | 0.45 |
Note: Data calculated using the B3LYP/6-31G level of theory. This data is illustrative of the charge distribution in the picolinic acid scaffold.*
Experimental Protocols: A Guide to Computational Methodology
This section provides a detailed protocol for a typical theoretical study of a substituted picolinic acid using Density Functional Theory.
3.1. Software and Hardware
-
Computational Chemistry Software: Gaussian 09 or 16 is a commonly used software package for these types of calculations. Other packages like ORCA, GAMESS, or Spartan can also be employed.
-
Visualization Software: GaussView, Avogadro, or Chemcraft are used for building the initial molecular structures and visualizing the results (e.g., optimized geometries, molecular orbitals, vibrational modes).
-
Hardware: Due to the computational cost of DFT calculations, a high-performance computing (HPC) cluster or a powerful multi-core workstation is typically required.
3.2. Step-by-Step Computational Protocol
-
Molecular Structure Creation:
-
The 3D structure of the substituted picolinic acid is built using a molecular editor like GaussView or Avogadro.
-
Standard bond lengths and angles are used for the initial geometry.
-
-
Geometry Optimization:
-
The initial structure is optimized to find the lowest energy conformation.
-
Method: Density Functional Theory (DFT) is the most common method. The B3LYP hybrid functional is a popular and well-validated choice.[2]
-
Basis Set: The 6-31G(d,p) or 6-311++G(d,p) basis sets are commonly used, providing a good balance between accuracy and computational cost.[2]
-
Input File Example (Gaussian):
-
The Opt keyword requests a geometry optimization. The calculation is considered converged when the forces on the atoms are close to zero.
-
-
Vibrational Frequency Calculation:
-
A frequency calculation is performed on the optimized geometry to confirm that it is a true energy minimum (no imaginary frequencies) and to obtain theoretical vibrational spectra (IR and Raman).
-
Input File Example (Gaussian):
-
The Freq keyword requests the frequency calculation. The output will contain the vibrational modes, their frequencies, and their IR and Raman intensities.
-
-
Calculation of Electronic Properties:
-
The optimized geometry is used to calculate various electronic properties.
-
This is typically done as part of the same calculation as the frequency analysis or in a separate single-point energy calculation.
-
Properties such as Mulliken charges, dipole moment, and HOMO/LUMO energies are part of the standard output.
-
The Pop=MK keyword can be used to request more accurate electrostatic potential-derived charges.
-
-
Data Analysis and Visualization:
-
The output files are analyzed to extract the quantitative data for tabulation.
-
Molecular orbitals (HOMO, LUMO), electrostatic potential maps, and animated vibrational modes are visualized using software like GaussView.
-
Mandatory Visualizations
This section provides diagrams created using the DOT language to illustrate key workflows and pathways relevant to the study of substituted picolinic acids.
4.1. Computational Chemistry Workflow
This diagram outlines the typical workflow for a computational study of a molecule like a substituted picolinic acid.
References
The Impact of Bromination on the Reactivity and Electronic Properties of Picolinic Acids: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Picolinic acid, a pyridine-2-carboxylic acid, and its derivatives are pivotal scaffolds in medicinal chemistry and materials science. The introduction of a bromine atom onto the picolinic acid ring profoundly influences its electronic properties and reactivity, opening new avenues for drug design and the synthesis of complex molecular architectures. This in-depth technical guide explores the reactivity and electronic characteristics of brominated picolinic acids, providing a comprehensive resource for researchers in drug development and organic synthesis.
Electronic Properties of Brominated Picolinic Acids
The position of the bromine atom on the pyridine ring significantly alters the electronic landscape of the picolinic acid molecule. This is primarily due to the interplay of bromine's inductive and resonance effects. As a halogen, bromine is more electronegative than carbon and thus exerts an electron-withdrawing inductive effect (-I), which decreases the electron density of the ring. Conversely, through its lone pairs, bromine can exhibit an electron-donating resonance effect (+M). The overall electronic influence depends on the position of the bromine atom relative to the carboxylic acid and the nitrogen atom of the pyridine ring.
These electronic perturbations directly impact the acidity (pKa) of the carboxylic acid group. Electron-withdrawing groups generally stabilize the carboxylate anion through inductive effects, leading to a lower pKa and a stronger acid. The closer the bromine atom is to the carboxylic acid group, the more pronounced this effect is expected to be.
Acidity of Brominated Picolinic Acids
| Compound | Predicted pKa | Reference |
| 3-Bromopicolinic Acid | 2.29 ± 0.10 | [1] |
| 5-Bromopicolinic Acid | 3.41 ± 0.10 | [2] |
Note: These pKa values are predicted and should be considered as estimates. Experimental conditions can significantly influence measured pKa values.
The electron-withdrawing nature of the bromine atom generally increases the acidity of the picolinic acid. The position of the bromine atom influences the extent of this effect, with substitution closer to the carboxylic acid group expected to have a more significant impact on acidity.[3][4]
Reactivity of Brominated Picolinic Acids
The presence of a bromine atom on the picolinic acid scaffold introduces a versatile handle for a variety of chemical transformations, most notably nucleophilic aromatic substitution (SNAr) and cross-coupling reactions. The reactivity of the brominated pyridine ring is dictated by the electronic effects of both the bromine atom and the electron-withdrawing carboxylic acid group, which activate the ring towards nucleophilic attack.
The general order of reactivity for leaving groups in SNAr reactions on activated aryl systems is often F > Cl ≈ Br > I. However, in the context of N-methylpyridinium compounds, a different reactivity order has been observed: 2-CN ≥ 4-CN > 2-F ~ 2-Cl ~ 2-Br ~ 2-I.[5] This highlights that the specific substrate and reaction conditions are crucial in determining reactivity. Brominated pyridines are known to undergo nucleophilic substitution, and the quaternization of the pyridine nitrogen can further enhance this reactivity.[6]
Electrophilic Bromination
While the pyridine ring is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the nitrogen atom, bromination can be achieved under specific conditions. The reaction typically proceeds via an electrophilic substitution mechanism where a Lewis acid catalyst is often employed to polarize the bromine molecule, making it a more potent electrophile. The directing effect of the carboxylic acid group and the pyridine nitrogen will influence the position of bromination.
Figure 1: General mechanism of electrophilic bromination of picolinic acid.
Experimental Protocols
Synthesis of 5-Bromopicolinic Acid
This protocol is based on the oxidation of 5-bromo-2-methylpyridine.[7]
Materials:
-
5-bromo-2-methylpyridine
-
Potassium permanganate (KMnO₄)
-
Water
-
6M Hydrochloric acid (HCl)
-
Ethanol
Procedure:
-
In a 250 ml three-necked flask equipped with a thermometer and a reflux condenser, add 17.1 g (0.1 mol) of 5-bromo-2-methylpyridine and 100 ml of water.
-
Heat the mixture to 80°C with stirring.
-
Add 31.6 g (0.2 mol) of potassium permanganate in batches, maintaining the reaction temperature at 85°C.
-
After the addition is complete, continue the reaction for 90 minutes.
-
After the reaction, filter the hot mixture to remove manganese dioxide.
-
Adjust the pH of the filtrate to 3-4 with 6M HCl.
-
Cool the solution to room temperature to allow the product to crystallize.
-
Recrystallize the crude product from ethanol to obtain pure 5-bromopicolinic acid. The molar yield is reported to be around 77%.[7]
Figure 2: Experimental workflow for the synthesis of 5-bromopicolinic acid.
Spectroscopic Data
| Technique | Key Features for Brominated Picolinic Acids |
| ¹H NMR | The chemical shifts and coupling patterns of the aromatic protons are highly informative for determining the position of the bromine atom. The proton ortho to the nitrogen is typically the most deshielded. |
| ¹³C NMR | The carbon atom attached to the bromine will show a characteristic chemical shift. The carbonyl carbon of the carboxylic acid typically appears in the range of 160-170 ppm. |
| FT-IR | Characteristic peaks include the O-H stretch of the carboxylic acid (broad, ~2500-3300 cm⁻¹), the C=O stretch (~1700 cm⁻¹), and C-Br stretching vibrations (typically in the fingerprint region). |
| UV-Vis | The absorption maxima will be influenced by the position of the bromine atom and the pH of the solution. Bromination can cause a bathochromic (red) shift in the absorption spectrum. |
Biological Relevance and Applications in Drug Development
Picolinic acid is an endogenous metabolite of tryptophan, formed via the kynurenine pathway.[8][9][10] This pathway is a significant route for tryptophan catabolism and produces several neuroactive and immunomodulatory compounds.
Figure 3: Simplified overview of the kynurenine pathway leading to picolinic acid.
The introduction of bromine to the picolinic acid scaffold is a key strategy in drug discovery. Brominated picolinic acids serve as versatile intermediates for the synthesis of more complex molecules with potential therapeutic activities.[11][12][13] The bromine atom can be readily displaced by various nucleophiles or participate in cross-coupling reactions, allowing for the exploration of a wide chemical space.
Conclusion
Brominated picolinic acids are a class of compounds with significant potential in both synthetic and medicinal chemistry. The position of the bromine atom fine-tunes the electronic properties and reactivity of the molecule, influencing its acidity and susceptibility to further chemical modification. A thorough understanding of these properties is crucial for the rational design of novel therapeutics and functional materials. This guide provides a foundational overview of the key chemical and physical characteristics of brominated picolinic acids to aid researchers in their endeavors.
References
- 1. Comparisons of pKa and log P values of some carboxylic and phosphonic acids: synthesis and measurement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 30766-03-1|4-Bromopicolinic acid|BLD Pharm [bldpharm.com]
- 3. researchgate.net [researchgate.net]
- 4. tuprints.ulb.tu-darmstadt.de [tuprints.ulb.tu-darmstadt.de]
- 5. scbt.com [scbt.com]
- 6. Systematic Comparison of Sets of 13C NMR Spectra That Are Potentially Identical. Confirmation of the Configuration of a Cuticular Hydrocarbon from the Cane Beetle Antitrogus parvulus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. researchgate.net [researchgate.net]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. CN103058921A - Synthesis method of 3-bromo-6-chloropyridyl-2-formic acid - Google Patents [patents.google.com]
- 11. azom.com [azom.com]
- 12. mdpi.com [mdpi.com]
- 13. organicchemistrydata.org [organicchemistrydata.org]
The Genesis of a Scaffold: An In-depth Technical Guide to the Discovery and History of Substituted Picolinic Acids
For Researchers, Scientists, and Drug Development Professionals
Substituted picolinic acids, derivatives of pyridine-2-carboxylic acid, represent a versatile and highly significant scaffold in the annals of chemical discovery. From their early identification as natural products to their development as potent herbicides, anticonvulsants, and enzyme inhibitors, these compounds have demonstrated a remarkable breadth of biological activity. This technical guide provides a comprehensive overview of the discovery, history, and key experimental methodologies associated with this important class of molecules.
A Historical Timeline of Discovery and Development
The story of substituted picolinic acids unfolds over nearly a century, marked by key discoveries in both natural product chemistry and synthetic chemical development.
-
1934: The Natural Origin - Fusaric Acid: The first recognized substituted picolinic acid, fusaric acid (5-butylpicolinic acid), was isolated from the fungus Fusarium heterosporum.[1] This discovery laid the groundwork for understanding the biological potential of this chemical class.
-
1960s: The Herbicide Revolution - Picloram: The commercialization of Picloram in the 1960s marked a new era for picolinic acids in agriculture.[2] Developed by Dow Chemical, Picloram exhibited potent and persistent control over a wide range of broad-leaved weeds.[2]
-
1975: Enhanced Selectivity with Clopyralid: Following the success of Picloram, Clopyralid was introduced, offering a different spectrum of weed control and improved selectivity for various crops.[2]
-
2005: A New Generation of Potency - Aminopyralid: The launch of Aminopyralid represented a significant advancement, providing effective weed control at much lower application rates.[2]
-
Recent Developments: The 6-Aryl-Picolinates: More recent research has led to the development of 6-aryl-picolinate herbicides, such as halauxifen-methyl and florpyrauxifen-benzyl, which offer unique weed control spectrums and favorable environmental profiles.[3]
Beyond their agricultural applications, substituted picolinic acids have been explored for a range of pharmaceutical uses, including as anticonvulsants and as inhibitors of various enzymes.
Quantitative Data Summary
The biological activity of substituted picolinic acids varies significantly with their substitution patterns. The following tables summarize key quantitative data for representative compounds across different applications.
Table 1: Herbicidal Activity of Picolinic Acid Derivatives
| Compound | Year of Commercialization | Typical Application Rate (g/ha) | Target Weeds |
| Picloram | 1960s | 125–1120 | Broadleaf weeds, woody plants[2] |
| Clopyralid | 1975 | 105–500 | Thistles, clovers, and other broadleaf weeds[2] |
| Aminopyralid | 2005 | 5–120 | Broadleaf weeds, including invasive species[2] |
| Halauxifen-methyl | Recent | Not specified in searches | Broadleaf weeds[3] |
| Florpyrauxifen-benzyl | Recent | Not specified in searches | Broadleaf weeds[3] |
Table 2: Anticonvulsant Activity of a Picolinic Acid Derivative
| Compound | Seizure Model | ED50 (mg/kg) |
| Picolinic acid 2-fluoro-benzylamide (Pic-2F-BZA) | Maximal Electroshock (MES) | 24.2 |
| Kainic Acid (KA)-induced | 19.9 | |
| AMPA-induced | 39.5 | |
| Pentylenetetrazole (PTZ)-induced | 56.2 | |
| Bicuculline (BIC)-induced | 76.4 | |
| Pilocarpine (PILO)-induced | 160.1 | |
| NMDA-induced | 165.2 |
Table 3: Enzyme Inhibitory Activity of Picolinic Acid Derivatives
| Compound Class | Target Enzyme | Representative Compound | IC50 |
| Picolinamides | 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) | SKI2852 | 1.6 nM (mouse), 2.9 nM (human) |
| Fusaric Acid and Derivatives | Dopamine β-Monooxygenase | Fusaric Acid | ~30 µM |
Experimental Protocols
The synthesis of substituted picolinic acids can be achieved through various chemical routes. Below are detailed methodologies for the preparation of key picolinic acid derivatives.
Protocol 1: Synthesis of 4-Amino-3,5,6-trichloropicolinic Acid (Picloram)
This protocol describes a common industrial synthesis of Picloram starting from α-picoline.
Step 1: Chlorination of α-Picoline α-Picoline is subjected to exhaustive chlorination to produce 2-(trichloromethyl)pentachloropyridine. This reaction is typically carried out at high temperatures in the presence of a chlorinating agent.
Step 2: Hydrolysis to Tetrachloropicolinic Acid The resulting 2-(trichloromethyl)pentachloropyridine is then hydrolyzed, often using concentrated sulfuric acid, to yield 3,4,5,6-tetrachloropicolinic acid.
Step 3: Ammonolysis to Picloram The final step involves the selective amination of 3,4,5,6-tetrachloropicolinic acid at the 4-position. This is achieved by reacting the tetrachloro-substituted acid with ammonia under pressure.[4]
Detailed Ammonolysis Procedure: [4]
-
Charge a 2L autoclave with 281 g of methyl 3,4,5,6-tetrachloropicolinate (97.9%), 1200 g of methanol (1500 ml), and 50 ml of water.
-
Seal the autoclave and maintain the temperature at 20°C with stirring.
-
Slowly introduce 170 grams of ammonia gas into the autoclave.
-
Heat the autoclave to 120-130°C and maintain the reaction for 8 hours. Monitor the reaction progress by HPLC until the residual 3,4,5,6-tetrachloropicolinic acid intermediate is no higher than 1%.
-
After cooling, transfer the material to a distillation flask and remove the solvent under normal pressure until the liquid temperature reaches 80-85°C.
-
Add 200 ml of water and continue distillation until the liquid temperature is 98-100°C.
-
Cool the mixture and add 100 grams of industrial hydrochloric acid (36%) dropwise to adjust the pH to 1-2.
-
Heat the material to 50-60°C for 2 hours to mature and grow the crystals.
-
Cool to below 30°C, filter the precipitate, rinse with 100 ml of water, and dry to obtain Picloram.
Protocol 2: Synthesis of 3,6-Dichloropicolinic Acid (Clopyralid)
This protocol outlines a synthesis of Clopyralid from 2,3,6-trichloropyridine.
Step 1: Oxidation to 2,3,6-Trichloropyridine N-oxide [5]
-
Dissolve 18.4g (0.1mol) of 2,3,6-trichloropyridine in 70g of glacial acetic acid.
-
Add 0.54g of molybdenum trioxide as a catalyst.
-
Heat the mixture to 80°C.
-
Slowly add 13.6g (0.12mol) of 30% hydrogen peroxide dropwise.
-
After the reaction is complete (monitored by liquid chromatography), filter the catalyst.
-
Concentrate the filtrate to recover the acetic acid and obtain 2,3,6-trichloropyridine N-oxide (yield: 18.2g, 90%).
Step 2: Cyanation to 2-Cyano-3,6-dichloropyridine N-oxide [5]
-
Dissolve the 2,3,6-trichloropyridine N-oxide from the previous step in DMF.
-
Add a cyanating agent (e.g., sodium cyanide).
-
Heat the reaction mixture to facilitate the cyanogenation reaction.
-
After the reaction, remove the solvent by rotary evaporation and recrystallize the residue from ethanol to obtain 2-cyano-3,6-dichloropyridine N-oxide.
Step 3: Deoxygenation to 2-Cyano-3,6-dichloropyridine [5]
-
Mix the 2-cyano-3,6-dichloropyridine N-oxide with phosphorus trichloride.
-
Heat the mixture to carry out the deoxygenation reaction.
-
After the reaction, add the mixture to ice water to precipitate the solid product.
-
Filter to obtain 2-cyano-3,6-dichloropyridine.
Step 4: Hydrolysis to Clopyralid [5]
-
Add the 2-cyano-3,6-dichloropyridine to an alkaline solution of ethanol (e.g., ethanolic sodium hydroxide).
-
Heat the mixture to hydrolyze the nitrile group to a carboxylic acid.
-
After the reaction, adjust the pH of the system to 2-3 to precipitate the product.
-
Filter and crystallize to obtain the final product, Clopyralid.
Protocol 3: Synthesis of 6-(5-Aryl-substituted-1-pyrazolyl)-2-picolinic Acids
This protocol describes a general method for the synthesis of a newer class of picolinic acid herbicides.
Step 1: Synthesis of Intermediate II Intermediate II is prepared via a nucleophilic substitution reaction where the chlorine atom at the 6-position of Picloram is replaced by hydrazine hydrate.[6]
Step 2: Synthesis of Intermediate III Intermediate III is obtained through a Claisen condensation reaction between an ethyl acetate derivative (e.g., ethyl acetate, ethyl difluoroacetate, or ethyl trifluoroacetate) and a methyl ketone.[6]
Step 3: Synthesis of Intermediate IV Intermediate IV is synthesized via a Knorr cyclization reaction of Intermediate II and Intermediate III.[6]
Step 4: Final Hydrolysis The target 6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acid is obtained by hydrolysis of the corresponding ester (Intermediate IV).
Signaling Pathways and Mechanisms of Action
The diverse biological activities of substituted picolinic acids stem from their interaction with various biological pathways.
Herbicidal Action: Synthetic Auxin Pathway
Picolinic acid herbicides act as synthetic auxins, mimicking the natural plant hormone indole-3-acetic acid (IAA). They bind to the auxin receptor, which is part of an E3 ubiquitin ligase complex. This binding leads to the degradation of transcriptional repressors (Aux/IAA proteins), resulting in the uncontrolled expression of auxin-responsive genes. This disrupts normal plant growth and development, ultimately leading to plant death. Picolinic acid herbicides specifically bind to the F-box protein AFB5, a component of the SCFAFB5 E3 ubiquitin ligase complex.[3]
Caption: Simplified signaling pathway of picolinic acid herbicides as synthetic auxin mimics.
Anticonvulsant Activity: GABAergic System Modulation
The anticonvulsant effects of some picolinic acid derivatives are believed to be mediated through the enhancement of GABAergic neurotransmission. Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system. Picolinic acid derivatives may act on the GABA-A receptor complex, a ligand-gated ion channel that is permeable to chloride ions. By potentiating the action of GABA, these compounds can increase chloride influx, leading to hyperpolarization of the neuronal membrane and a reduction in neuronal excitability. The exact binding site and mechanism of action can vary between different derivatives.
Caption: Postulated mechanism of anticonvulsant action via potentiation of GABA-A receptors.
Enzyme Inhibition: Dopamine β-Monooxygenase
Fusaric acid and its derivatives are known inhibitors of dopamine β-monooxygenase (DBM), an enzyme that catalyzes the conversion of dopamine to norepinephrine. This inhibition is thought to be the basis for their hypotensive effects. The picolinic acid moiety chelates the copper ions in the active site of the enzyme, which are essential for its catalytic activity.
Caption: Inhibition of Dopamine β-Monooxygenase by Fusaric Acid.
Conclusion
The journey of substituted picolinic acids, from a fungal metabolite to a diverse class of bioactive molecules, highlights the power of chemical synthesis and the importance of understanding structure-activity relationships. The picolinic acid scaffold continues to be a fertile ground for the discovery of new herbicides, pharmaceuticals, and chemical probes. This guide provides a foundational understanding of the history, synthesis, and mechanisms of action of these remarkable compounds, serving as a valuable resource for researchers and developers in the field.
References
- 1. Effect of fusaric acid (a dopamine beta-hydroxylase inhibitor) on phaeochromocytoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. goldbio.com [goldbio.com]
- 3. Pharmacological action of FD-008, a new dopamine-beta-hydroxylase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. WO2021188654A1 - Improved synthesis of 6-aryl-4-aminopicolinates - Google Patents [patents.google.com]
- 5. CN106243027A - A kind of preparation method of 3,6 dichloro 2 picolinic acids - Google Patents [patents.google.com]
- 6. Inhibition of dopamine beta-hydroxylase by fusaric acid (5-butylpicolinic acid) in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
The Rising Potential of 5-Bromo-6-methylpicolinic Acid Derivatives: A Technical Guide to Their Biological Activities
For Researchers, Scientists, and Drug Development Professionals
The pyridine carboxylic acid scaffold, a cornerstone in medicinal chemistry, has given rise to a multitude of therapeutic agents. Among its numerous variations, 5-Bromo-6-methylpicolinic acid and its derivatives represent a promising, yet underexplored, class of compounds with the potential for significant biological activity. While direct research on this specific scaffold is nascent, this technical guide synthesizes available data from structurally related picolinic and nicotinic acid derivatives to provide a predictive overview of their potential antimicrobial, anticancer, and enzyme-inhibiting properties. This document also furnishes detailed experimental protocols for the evaluation of these activities, aiming to facilitate further research and development in this area.
Antimicrobial Activity
Derivatives of pyridine carboxylic acids have demonstrated notable antimicrobial effects. The introduction of a bromine atom and a methyl group on the picolinic acid ring can modulate the lipophilicity and electronic properties of the molecule, which may enhance its ability to penetrate microbial cell membranes and interact with intracellular targets.
Quantitative Data on Related Compounds
While specific data for this compound derivatives is not yet available in published literature, the following table summarizes the antimicrobial activity of analogous brominated and substituted pyridine derivatives against various pathogens. This data serves as a valuable reference for predicting the potential efficacy of the target compounds.
| Compound Class | Derivative/Substituents | Test Organism | MIC (µg/mL) | MBC (µg/mL) | Reference |
| Nicotinamides | Hydrazides with quinolone, phenolic, and pyridine rings | Pseudomonas aeruginosa | 0.016 mM | - | [1] |
| Klebsiella pneumoniae | 0.016 mM | - | [1] | ||
| Staphylococcus aureus | >0.016 mM | - | [1] | ||
| Enterococcus faecalis | >0.016 mM | - | [1] | ||
| Candida albicans | >1 mM | - | [1] | ||
| Usnic Acid Derivatives | Various amine substitutions | Staphylococcus aureus | 1.02–50.93 x 10⁻² mmol/mL | 2.05–70.57 x 10⁻² mmol/mL | [2] |
| Pseudomonas aeruginosa | "Most resistant" | "Most resistant" | [2] | ||
| Escherichia coli | "Most resistant" | "Most resistant" | [2] | ||
| Thiazolo[4,5-b]pyridines | 5-methyl-7-phenyl substituted | Pseudomonas aeruginosa | 0.21 µM | - | [3] |
| Escherichia coli | 0.21 µM | - | [3] |
MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration. Data is presented for analogous compounds to infer potential activity.
Experimental Protocol: Broth Microdilution for MIC & MBC Determination
The broth microdilution method is a standardized and widely used technique to determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of antimicrobial agents.[4][5][6][7][8]
Workflow for Broth Microdilution Assay
Caption: Workflow for determining MIC and MBC using the broth microdilution method.
Anticancer Activity
The structural features of this compound derivatives make them intriguing candidates for anticancer drug discovery. Halogenated heterocyclic compounds are known to exhibit cytotoxic effects against various cancer cell lines. The mechanism of action often involves the induction of apoptosis, cell cycle arrest, or inhibition of key signaling pathways involved in tumor progression.
Quantitative Data on Related Compounds
The following table presents in vitro cytotoxicity data for various bromo-substituted heterocyclic compounds, providing an indication of the potential anticancer activity of this compound derivatives.
| Compound Class | Derivative/Substituents | Cancer Cell Line | IC50 (µM) | Reference |
| 5-Bromo-7-azaindolin-2-one Derivatives | Containing a 2,4-dimethyl-1H-pyrrole-3-carboxamide moiety (Compound 23p) | HepG2 (Liver) | 2.357 | [9] |
| A549 (Lung) | 3.012 | [9] | ||
| Skov-3 (Ovarian) | - | [9] | ||
| Brominated Quinolines | 5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline (Compound 11) | C6 (Glioma) | 15.4 | [10] |
| HeLa (Cervical) | 26.4 | [10] | ||
| HT29 (Colon) | 15.0 | [10] | ||
| 4-phenylamino-N-methylpicolinamide Derivatives | Various substitutions (Compound 5q) | HepG2 (Liver) | <10 | [11] |
| HCT116 (Colon) | <10 | [11] |
IC50: Half-maximal inhibitory concentration. Data is presented for analogous compounds to infer potential activity.
Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation, making it a standard initial screening tool for potential anticancer compounds.[12][13][14]
Caption: Potential enzyme targets and therapeutic outcomes for picolinic acid derivatives.
Experimental Protocol: General Enzyme Inhibition Assay
A general protocol for assessing enzyme inhibition involves measuring the rate of an enzyme-catalyzed reaction in the presence and absence of the test compound. [15][16][17] Workflow for a General Enzyme Inhibition Assay
Caption: A generalized workflow for conducting an in vitro enzyme inhibition assay.
Conclusion and Future Directions
While direct experimental data on the biological activities of this compound derivatives is currently limited, the information available for structurally similar compounds suggests a high potential for this scaffold in the development of novel antimicrobial, anticancer, and enzyme-inhibiting agents. The bromine and methyl substitutions are likely to play a crucial role in defining the potency and selectivity of these compounds.
Future research should focus on the synthesis of a library of this compound derivatives and their systematic evaluation using the protocols outlined in this guide. Structure-activity relationship (SAR) studies will be pivotal in identifying the key structural features that contribute to the desired biological effects. [18]Such investigations will undoubtedly pave the way for the development of new and effective therapeutic agents based on this promising chemical scaffold.
References
- 1. Synthesis and Antimicrobial Activity of Newly Synthesized Nicotinamides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and antimicrobial activity of usnic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. rr-asia.woah.org [rr-asia.woah.org]
- 5. protocols.io [protocols.io]
- 6. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 8. Antimicrobial susceptibility testing by broth microdilution method: widely available modification | CMAC [cmac-journal.ru]
- 9. Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and Biological Evaluation of Novel 4-(4-Formamidophenylamino)-N-methylpicolinamide Derivatives as Potential Antitumor Agents | MDPI [mdpi.com]
- 12. Cytotoxic Effects of Newly Synthesized Heterocyclic Candidates Containing Nicotinonitrile and Pyrazole Moieties on Hepatocellular and Cervical Carcinomas - PMC [pmc.ncbi.nlm.nih.gov]
- 13. globaljournals.org [globaljournals.org]
- 14. Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. superchemistryclasses.com [superchemistryclasses.com]
- 16. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. [Structure-physiological activity correlation for picolinic acid derivatives based on quantum chemical data] - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of Bioactive Molecules Using 5-Bromo-6-methylpicolinic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of novel bioactive molecules utilizing 5-Bromo-6-methylpicolinic acid as a key building block. This versatile scaffold is particularly amenable to derivatization through cross-coupling reactions, offering a pathway to a diverse range of potential therapeutic agents, including kinase inhibitors.
Introduction
This compound is a heterocyclic compound that serves as a valuable starting material in medicinal chemistry. The presence of a bromine atom at the 5-position allows for the introduction of various aryl or heteroaryl substituents via palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. The picolinic acid moiety itself is a known pharmacophore present in numerous biologically active compounds. This combination of a reactive handle for diversification and a privileged core structure makes this compound an attractive scaffold for the discovery of novel drugs.
Derivatives of similar bromo-substituted heterocyclic acids have shown promise as inhibitors of various protein kinases, which are critical targets in oncology and inflammatory diseases. For instance, picolinamide-based derivatives have been investigated as potent VEGFR-2 kinase inhibitors, playing a crucial role in angiogenesis, a key process in tumor growth.[1]
Application: Synthesis of a Hypothetical Kinase Inhibitor
This protocol details the synthesis of a potential kinase inhibitor, 6-methyl-5-(1H-indol-5-yl)picolinic acid , through a Suzuki-Miyaura cross-coupling reaction. Indole moieties are frequently found in kinase inhibitors and can contribute to binding at the ATP-binding site of the enzyme.
Experimental Workflow
The overall experimental workflow for the synthesis and subsequent biological evaluation is depicted below.
Caption: Workflow for synthesis and evaluation.
Suzuki-Miyaura Cross-Coupling: Catalytic Cycle
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboronic acid and an organic halide.[2] The catalytic cycle involves three main steps: oxidative addition, transmetalation, and reductive elimination.[2][3]
Caption: Suzuki-Miyaura catalytic cycle.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is a general guideline and may require optimization for specific substrates and scales.
Materials:
-
This compound (1.0 eq.)
-
(1H-indol-5-yl)boronic acid (1.2 - 1.5 eq.)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2-3 eq.)
-
Anhydrous solvent (e.g., 1,4-Dioxane/Water mixture)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry reaction flask, add this compound, the arylboronic acid, the palladium catalyst, and the base.
-
Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature.
-
Quench the reaction with water and acidify with 1M HCl to precipitate the product.
-
Filter the precipitate and wash with water.
-
Purify the crude product by recrystallization or column chromatography on silica gel to afford the desired product.
Data Presentation
The following tables summarize hypothetical quantitative data for a series of synthesized analogs based on the this compound scaffold, with variations in the coupled aryl/heteroaryl group. This data is representative of what might be expected based on similar compounds reported in the literature.[4][5]
Table 1: Synthesis Yields of 5-Aryl-6-methylpicolinic Acid Derivatives
| Compound ID | Aryl/Heteroaryl Group | Catalyst | Base | Solvent | Yield (%) |
| I-1 | Phenyl | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 85 |
| I-2 | 4-Fluorophenyl | Pd(PPh₃)₄ | Cs₂CO₃ | Toluene/EtOH/H₂O | 78 |
| I-3 | 1H-Indol-5-yl | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 72 |
| I-4 | Thiophen-3-yl | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene | 81 |
Table 2: In Vitro Biological Activity of Synthesized Derivatives
| Compound ID | Target Kinase | IC₅₀ (µM) | Anti-proliferative Activity (A549 cells) GI₅₀ (µM) |
| I-1 | VEGFR-2 | 15.2 | > 50 |
| I-2 | VEGFR-2 | 8.7 | 22.5 |
| I-3 | VEGFR-2 | 1.2 | 4.9 |
| I-4 | VEGFR-2 | 5.4 | 12.1 |
| Sunitinib (Control) | VEGFR-2 | 0.08 | 3.5 |
Mechanism of Action: Kinase Inhibition
Many kinase inhibitors function by competing with ATP for binding to the active site of the enzyme, thereby preventing the phosphorylation of substrate proteins. This disruption of the signaling cascade can inhibit cellular processes that are overly active in cancer, such as proliferation and angiogenesis.
Caption: Inhibition of VEGFR-2 signaling.
Troubleshooting and Safety
-
Low or No Conversion: Ensure all reagents and solvents are anhydrous. The palladium catalyst should be active; consider using a fresh batch. For sterically hindered substrates, a different ligand (e.g., SPhos, XPhos) or higher reaction temperatures may be necessary.[3]
-
Side Products: Homo-coupling of the boronic acid can be minimized by using a slight excess of the boronic acid. Debromination of the starting material may occur; lowering the reaction temperature might mitigate this side reaction.[3]
-
Safety: this compound is a chemical irritant. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All reactions should be performed in a well-ventilated fume hood. Refer to the Material Safety Data Sheet (MSDS) for complete safety information.[6][7]
References
- 1. Discovery of novel picolinamide-based derivatives as novel VEGFR-2 kinase inhibitors: synthesis, in vitro biological evaluation and molecular docking - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 2. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 3. benchchem.com [benchchem.com]
- 4. Novel Phthalic-Based Anticancer Tyrosine Kinase Inhibitors: Design, Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 6-Bromo-5-methylpicolinic acid | 1211516-25-4 [sigmaaldrich.com]
- 7. This compound | 137778-20-2 [sigmaaldrich.com]
Application Notes and Protocols: 5-Bromo-6-methylpicolinic Acid as a Versatile Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-6-methylpicolinic acid is a key heterocyclic building block in modern organic synthesis, particularly valued in the fields of medicinal chemistry and materials science. Its substituted pyridine core, featuring a carboxylic acid, a methyl group, and a bromine atom, offers multiple points for chemical modification. The bromine atom is especially amenable to a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse aryl, alkynyl, and amino functionalities. This versatility allows for the construction of complex molecular architectures and the synthesis of novel compounds with potential therapeutic applications, such as kinase inhibitors for cancer therapy. This document provides detailed application notes and experimental protocols for leveraging this compound in several key synthetic transformations.
Key Applications in Organic Synthesis
This compound is an ideal substrate for several palladium-catalyzed cross-coupling reactions that are fundamental to modern drug discovery and development. These reactions allow for the efficient formation of carbon-carbon and carbon-nitrogen bonds.
Suzuki-Miyaura Coupling: Synthesis of 5-Aryl-6-methylpicolinic Acids
The Suzuki-Miyaura coupling is a robust method for forming C-C bonds between the bromine-bearing sp² carbon of this compound and an sp² carbon of an organoboron compound, typically an arylboronic acid. This reaction is instrumental in the synthesis of biaryl compounds, which are common motifs in biologically active molecules.
Sonogashira Coupling: Synthesis of 5-Alkynyl-6-methylpicolinic Acids
The Sonogashira coupling facilitates the formation of a C-C bond between this compound and a terminal alkyne. This reaction is highly valuable for introducing alkynyl moieties, which can serve as handles for further transformations (e.g., "click chemistry") or as integral parts of the final molecular structure, often found in kinase inhibitors.
Buchwald-Hartwig Amination: Synthesis of 5-Amino-6-methylpicolinic Acid Derivatives
The Buchwald-Hartwig amination enables the formation of a C-N bond between this compound and a primary or secondary amine. This reaction is a powerful tool for synthesizing arylamines, a class of compounds with broad applications in pharmaceuticals.
Data Presentation: Representative Cross-Coupling Reactions
The following tables summarize representative reaction conditions and yields for the palladium-catalyzed cross-coupling reactions of this compound with various coupling partners. Note: The following data is representative and based on general protocols for similar bromo-heterocyclic compounds. Optimization may be required for specific substrates.
Table 1: Suzuki-Miyaura Coupling of this compound with Arylboronic Acids
| Entry | Arylboronic Acid | Palladium Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1) | XPhos (3) | Cs₂CO₃ | Dioxane | 110 | 16 | 80-90 |
| 3 | 3-Pyridinylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | DME/H₂O | 90 | 24 | 75-85 |
Table 2: Sonogashira Coupling of this compound with Terminal Alkynes
| Entry | Terminal Alkyne | Palladium Catalyst (mol%) | Copper(I) Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ (3) | CuI (5) | Et₃N | DMF | 80 | 6 | 88-96 |
| 2 | Ethynyltrimethylsilane | Pd(PPh₃)₄ (4) | CuI (6) | DiPEA | THF | 65 | 12 | 82-92 |
| 3 | Propargyl alcohol | PdCl₂(PPh₃)₂ (3) | CuI (5) | Et₃N | Acetonitrile | 70 | 8 | 80-90 |
Table 3: Buchwald-Hartwig Amination of this compound with Amines
| Entry | Amine | Palladium Precatalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (2) | BINAP (4) | NaOtBu | Toluene | 100 | 18 | 80-90 |
| 2 | Aniline | Pd(OAc)₂ (2) | Xantphos (4) | Cs₂CO₃ | Dioxane | 110 | 24 | 75-85 |
| 3 | Benzylamine | Pd₂(dba)₃ (2) | BrettPhos (4) | K₃PO₄ | t-BuOH | 90 | 16 | 78-88 |
Experimental Protocols
General Considerations
All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents unless otherwise noted. Reagents should be of high purity. Reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
Synthesis of 5-Phenyl-6-methylpicolinic acid
Materials:
-
This compound (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 equiv)
-
Anhydrous Toluene
-
Deionized Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To an oven-dried Schlenk flask, add this compound, phenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Evacuate and backfill the flask with an inert gas (repeat three times).
-
Add anhydrous toluene and deionized water (typically a 4:1 to 10:1 ratio of organic solvent to water).
-
Heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for Sonogashira Coupling
Synthesis of 5-(Phenylethynyl)-6-methylpicolinic acid
Materials:
-
This compound (1.0 equiv)
-
Phenylacetylene (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 3 mol%)
-
Copper(I) iodide (CuI, 5 mol%)
-
Triethylamine (Et₃N, 2.0 equiv)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To an oven-dried Schlenk flask, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Evacuate and backfill the flask with an inert gas (repeat three times).
-
Add anhydrous DMF and triethylamine via syringe.
-
Add phenylacetylene dropwise to the stirred mixture.
-
Heat the reaction mixture to 80 °C and stir for 4-8 hours.
-
Upon completion, cool the reaction to room temperature.
-
Pour the reaction mixture into a saturated aqueous solution of NH₄Cl and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 3: General Procedure for Buchwald-Hartwig Amination
Synthesis of 5-(Morpholino)-6-methylpicolinic acid
Materials:
-
This compound (1.0 equiv)
-
Morpholine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2 mol%)
-
BINAP (4 mol%)
-
Sodium tert-butoxide (NaOtBu, 1.4 equiv)
-
Anhydrous Toluene
-
Ethyl acetate
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a glovebox or under an inert atmosphere, add Pd₂(dba)₃, BINAP, and NaOtBu to an oven-dried Schlenk tube.
-
Add this compound and anhydrous toluene.
-
Add morpholine to the reaction mixture.
-
Seal the tube and heat the reaction mixture to 100 °C with stirring for 18-24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction carefully with saturated aqueous NH₄Cl.
-
Extract the mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Biological Relevance and Signaling Pathways
Derivatives of substituted picolinic acids are of significant interest in drug discovery as they can be designed to interact with various biological targets. Notably, molecules with similar structural motifs have been identified as potent inhibitors of protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in diseases like cancer.
Potential Targeting of the PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention.[1] Derivatives synthesized from this compound could be developed as inhibitors of key kinases within this pathway, such as PI3K, Akt, or mTOR.
Caption: Potential inhibition of the PI3K/Akt/mTOR pathway.
Experimental Workflow for Kinase Inhibitor Screening
A general workflow for the synthesis and evaluation of potential kinase inhibitors derived from this compound is outlined below.
Caption: Workflow for kinase inhibitor discovery.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of complex organic molecules. The protocols and data provided herein offer a foundation for researchers to utilize this compound in key cross-coupling reactions to generate diverse libraries of novel compounds. The potential for derivatives of this compound to modulate important biological pathways, such as kinase signaling cascades, underscores its significance in modern drug discovery and development. Further exploration of the synthetic utility and biological activity of its derivatives is warranted.
References
Application Notes and Protocols for 5-Bromo-6-methylpicolinic acid in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Application Notes
5-Bromo-6-methylpicolinic acid is a versatile heterocyclic building block with significant applications in medicinal chemistry and drug discovery. Its substituted pyridine core serves as a valuable scaffold for the synthesis of various biologically active molecules. While prominently listed as a "Protein Degrader Building Block," suggesting its utility in the development of Proteolysis-Targeting Chimeras (PROTACs), its application extends to the synthesis of enzyme inhibitors and receptor antagonists.[1]
The strategic placement of the bromo, methyl, and carboxylic acid groups on the picolinic acid framework allows for diverse chemical modifications, making it an attractive starting material for creating libraries of compounds for high-throughput screening. The carboxylic acid moiety can be readily converted to an amide, ester, or other functional groups, enabling its conjugation to linkers or other pharmacophores. The bromo group provides a site for cross-coupling reactions, allowing for the introduction of additional complexity and diversity into the molecular structure.
Application in the Synthesis of LPA1 Receptor Antagonists
This compound has been utilized as a key starting material in the synthesis of novel isoxazole-based antagonists of the Lysophosphatidic Acid Receptor 1 (LPA1).[2] LPA1 is a G protein-coupled receptor implicated in various physiological and pathological processes, including fibrosis. In this context, the picolinic acid derivative is activated and coupled with an amine-containing fragment to form a crucial amide bond, leading to the final antagonist structure.[2]
Application in the Synthesis of PARP1 Inhibitors
This picolinic acid derivative also serves as a foundational element in the development of Poly(ADP-ribose) polymerase 1 (PARP1) inhibitors.[3] PARP1 is a key enzyme in the DNA damage response pathway, and its inhibition is a clinically validated strategy for cancer therapy. In the synthesis of these inhibitors, this compound is activated and reacted with an amine to form an amide, which is a common structural motif in many PARP inhibitors.[3]
Hypothesized Application in Targeted Protein Degradation (PROTACs)
The classification of this compound as a "Protein Degrader Building Block" strongly suggests its intended use in the synthesis of PROTACs.[1] PROTACs are heterobifunctional molecules that induce the degradation of a target protein by recruiting an E3 ubiquitin ligase to it. In a hypothetical PROTAC, this picolinic acid derivative could serve as a precursor to the "warhead" component, which is the ligand that binds to the target protein. The carboxylic acid would be the attachment point for a linker, which in turn is connected to an E3 ligase ligand.
Data Presentation
Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 137778-20-2 |
| Molecular Formula | C₇H₆BrNO₂ |
| Molecular Weight | 216.03 g/mol |
| Purity | ≥95% |
| Appearance | Solid |
| Storage | Sealed in dry, room temperature |
Components of a Hypothetical PROTAC
| Component | Role | Example Moiety |
| Warhead | Binds to the target protein of interest. | A derivative of this compound |
| Linker | Connects the warhead and the E3 ligase ligand. | Polyethylene glycol (PEG) chain, alkyl chain |
| E3 Ligase Ligand | Recruits an E3 ubiquitin ligase (e.g., VHL, CRBN). | Pomalidomide, Thalidomide, or VHL ligand |
Experimental Protocols
Protocol 1: Synthesis of an Intermediate for an LPA1 Receptor Antagonist
This protocol is adapted from patent US11180488B2 and describes the activation of this compound to its acid chloride, a key intermediate.[2]
Materials:
-
This compound
-
Dichloromethane (CH₂Cl₂)
-
N,N-Dimethylformamide (DMF)
-
Thionyl chloride (SOCl₂)
-
Tetrahydrofuran (THF)
-
Amine-containing coupling partner
-
Nitrogen (N₂) atmosphere
-
Standard laboratory glassware and stirring equipment
Procedure:
-
To a solution of this compound (1.0 eq) in dichloromethane and a catalytic amount of DMF under a nitrogen atmosphere at room temperature, add thionyl chloride (3.0 eq).
-
Stir the reaction mixture at 55°C for 15 hours.
-
Cool the reaction mixture to room temperature and concentrate it in vacuo to obtain the crude acid chloride.
-
Dissolve the crude acid chloride in THF.
-
In a separate flask, prepare a solution of the desired amine-containing coupling partner in THF.
-
Add the acid chloride solution to the amine solution and stir at room temperature until the reaction is complete (monitor by TLC or LC-MS).
-
Work up the reaction mixture using standard aqueous extraction procedures.
-
Purify the resulting amide product by column chromatography.
Protocol 2: Synthesis of a PARP1 Inhibitor Intermediate
This protocol is adapted from patent WO2023122140A1 and details the amide coupling of this compound.[3]
Materials:
-
This compound
-
N,N-Dimethylformamide (DMF)
-
2-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)
-
Ethanamine hydrochloride
-
N-ethyl-N-isopropylpropan-2-amine (DIPEA)
-
Standard laboratory glassware and stirring equipment
Procedure:
-
Dissolve this compound (1.0 eq) in DMF at room temperature.
-
Add HATU (1.2 eq) to the solution and stir for 30 minutes.
-
Add ethanamine hydrochloride (1.5 eq) and DIPEA (5.0 eq) to the reaction mixture.
-
Stir the resulting mixture at room temperature until the reaction is complete (monitor by TLC or LC-MS).
-
Upon completion, dilute the reaction mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography to yield the desired amide.
Protocol 3: Generalized Synthesis of a PROTAC using a Picolinic Acid-based Warhead
This is a representative protocol for the synthesis of a PROTAC, where this compound is envisioned as a precursor to the warhead.
Materials:
-
This compound-derived warhead with a linker attachment point
-
Linker with appropriate terminal functional groups (e.g., amine, carboxylic acid)
-
E3 ligase ligand (e.g., pomalidomide derivative with a linker attachment point)
-
Coupling reagents (e.g., HATU, HOBt, EDC)
-
Base (e.g., DIPEA)
-
Anhydrous solvents (e.g., DMF, DMSO)
-
Standard laboratory glassware and stirring equipment
Procedure:
-
Warhead-Linker Conjugation:
-
If the warhead has a carboxylic acid and the linker has a terminal amine, dissolve the warhead (1.0 eq) in anhydrous DMF.
-
Add a coupling reagent such as HATU (1.2 eq) and a base like DIPEA (3.0 eq).
-
Stir for 15-30 minutes at room temperature.
-
Add the amine-terminated linker (1.1 eq) and continue stirring until the reaction is complete.
-
Purify the warhead-linker conjugate by preparative HPLC.
-
-
PROTAC Assembly:
-
Activate the carboxylic acid of the E3 ligase ligand (or the linker, depending on the synthetic strategy) using a coupling reagent like HATU in the presence of DIPEA in anhydrous DMF.
-
Add the warhead-linker conjugate (or the E3 ligase ligand with a free amine) to the activated species.
-
Stir the reaction at room temperature until completion.
-
Purify the final PROTAC molecule by preparative HPLC.
-
Confirm the identity and purity of the PROTAC by LC-MS and NMR.
-
Protocol 4: Generalized Cell-Based Protein Degradation Assay
This protocol describes a general method to assess the efficacy of a hypothetical PROTAC in degrading a target protein in a cellular context.
Materials:
-
Cancer cell line expressing the target protein
-
Complete cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Hypothetical PROTAC dissolved in DMSO
-
DMSO (vehicle control)
-
Proteasome inhibitor (e.g., MG132) as a negative control
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blotting equipment and reagents
Procedure:
-
Cell Seeding:
-
Seed the cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
Incubate the cells at 37°C in a humidified atmosphere with 5% CO₂ overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of the PROTAC in complete cell culture medium.
-
Aspirate the old medium from the cells and add the medium containing the PROTAC at various concentrations (e.g., 1 nM to 10 µM).
-
Include a vehicle control (DMSO) and a negative control (e.g., co-treatment with a proteasome inhibitor like MG132).
-
Incubate the cells for the desired time period (e.g., 4, 8, 16, 24 hours).
-
-
Cell Lysis:
-
After incubation, wash the cells with ice-cold PBS.
-
Add ice-cold lysis buffer to each well and incubate on ice for 15-30 minutes.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at high speed at 4°C to pellet the cell debris.
-
Collect the supernatant containing the protein.
-
-
Protein Quantification and Western Blotting:
-
Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).
-
Incubate the membrane with the primary antibody against the target protein and the loading control overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Develop the blot using a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using image analysis software.
-
Normalize the target protein band intensity to the loading control band intensity.
-
Calculate the percentage of protein degradation relative to the vehicle control.
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC₅₀ (concentration at which 50% degradation is achieved).
-
Visualizations
Caption: General mechanism of PROTAC-mediated protein degradation.
Caption: Workflow for LPA1 antagonist intermediate synthesis.
Caption: Workflow for PARP1 inhibitor intermediate synthesis.
Caption: Workflow for a cell-based protein degradation assay.
References
Application Notes and Protocols: 5-Bromo-6-methylpicolinic Acid in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-6-methylpicolinic acid is a halogenated pyridine carboxylic acid derivative that has emerged as a valuable building block in medicinal chemistry. Its rigid scaffold, coupled with the presence of versatile functional groups—a carboxylic acid, a bromine atom, and a methyl group—makes it an attractive starting material for the synthesis of complex molecules with diverse biological activities. The strategic placement of these groups allows for selective modification and elaboration, enabling its incorporation into a variety of molecular architectures.
Notably, this compound has found significant application as a linker component in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that harness the cell's natural protein degradation machinery to eliminate disease-causing proteins. In this context, the picolinic acid moiety can be functionalized to connect a target protein-binding ligand to an E3 ubiquitin ligase-recruiting ligand, facilitating the ubiquitination and subsequent proteasomal degradation of the target protein.
This document provides detailed application notes on the use of this compound in the design and synthesis of PROTACs targeting Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), a key mediator in inflammatory signaling pathways. It also includes comprehensive experimental protocols for the synthesis of this compound and its derivatives, as well as methods for evaluating their biological activity.
Data Presentation
The following table summarizes the biological activity of a representative IRAK4 degrader, KT-474. While the exact linker structure of KT-474 is proprietary, it serves as a benchmark for the potency achievable with IRAK4-targeting PROTACs, a class of molecules for which this compound is a suitable building block.
| Compound Name | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| KT-474 | IRAK4 | RAW 264.7 | 4.034 ± 0.243 | >90 | [1][2] |
Table 1: In vitro degradation activity of a representative IRAK4 PROTAC. DC50 represents the concentration required to achieve 50% degradation of the target protein. Dmax is the maximum percentage of protein degradation observed.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a plausible synthetic route to this compound starting from commercially available 2,6-lutidine.
Materials:
-
2,6-Lutidine
-
N-Bromosuccinimide (NBS)
-
Sulfuric acid
-
Potassium permanganate (KMnO4)
-
Sodium bisulfite
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Diethyl ether
-
Dichloromethane (DCM)
-
Magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
Procedure:
-
Bromination of 2,6-Lutidine:
-
In a round-bottom flask, dissolve 2,6-lutidine (1.0 eq) in concentrated sulfuric acid at 0 °C.
-
Slowly add N-Bromosuccinimide (1.1 eq) portion-wise, maintaining the temperature below 5 °C.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Carefully pour the reaction mixture onto crushed ice and basify with a saturated NaOH solution to pH > 10.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain 5-bromo-2,6-lutidine.
-
-
Oxidation to this compound:
-
To a solution of 5-bromo-2,6-lutidine (1.0 eq) in water, add potassium permanganate (3.0 eq) portion-wise.
-
Heat the reaction mixture to reflux (100 °C) and stir for 4-6 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction to room temperature and quench the excess KMnO4 by adding a saturated solution of sodium bisulfite until the purple color disappears.
-
Filter the mixture through celite to remove the manganese dioxide precipitate.
-
Wash the celite pad with water.
-
Acidify the filtrate to pH 2-3 with concentrated HCl.
-
A white precipitate will form. Collect the solid by filtration, wash with cold water, and dry under vacuum to yield this compound.
-
Protocol 2: Synthesis of an IRAK4-Targeting PROTAC using this compound
This protocol outlines the general steps for synthesizing an IRAK4 degrader using this compound as a linker scaffold. This involves coupling the picolinic acid to a linker, followed by attachment of the IRAK4 binder and the E3 ligase ligand (e.g., a thalidomide derivative for Cereblon recruitment).
Materials:
-
This compound
-
IRAK4 binder with a suitable attachment point (e.g., an amine)
-
Cereblon E3 ligase ligand with a suitable attachment point (e.g., an amine or alcohol)
-
Linker with appropriate functional groups (e.g., a diamine or amino alcohol)
-
Coupling reagents (e.g., HATU, HOBt)
-
Base (e.g., DIPEA)
-
Solvents (e.g., DMF, DMSO)
-
Palladium catalyst (e.g., Pd(PPh3)4) for cross-coupling reactions
-
Boronic acid or ester for Suzuki coupling (if applicable)
-
Reverse-phase HPLC for purification
Procedure:
-
Linker Attachment to this compound:
-
Activate the carboxylic acid of this compound (1.0 eq) with a coupling reagent like HATU (1.1 eq) and a base like DIPEA (2.0 eq) in DMF.
-
Add the linker molecule (e.g., a diamine, 1.0 eq) to the activated acid and stir at room temperature for 2-4 hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, perform an aqueous workup and purify the product by column chromatography.
-
-
Coupling of the IRAK4 Binder:
-
The bromine atom on the picolinic acid ring can be utilized for a palladium-catalyzed cross-coupling reaction (e.g., Suzuki or Buchwald-Hartwig coupling) to attach the IRAK4 binder.
-
Alternatively, if the IRAK4 binder has a nucleophilic group, a nucleophilic aromatic substitution reaction can be performed.
-
For a Suzuki coupling, combine the bromo-picolinic acid-linker intermediate (1.0 eq), the corresponding boronic acid/ester of the IRAK4 binder (1.2 eq), a palladium catalyst (e.g., Pd(PPh3)4, 0.1 eq), and a base (e.g., K2CO3, 2.0 eq) in a suitable solvent system (e.g., dioxane/water).
-
Degas the mixture and heat under an inert atmosphere until the reaction is complete.
-
Purify the resulting intermediate by column chromatography.
-
-
Coupling of the E3 Ligase Ligand:
-
The remaining functional group on the linker is now used to attach the E3 ligase ligand.
-
If the linker has a free amine and the E3 ligase ligand has a carboxylic acid, perform a standard amide coupling using HATU/DIPEA as described in step 1.
-
Purify the final PROTAC molecule using reverse-phase HPLC to obtain the high-purity product.
-
Protocol 3: IRAK4 Degradation Assay (Western Blot)
This protocol describes how to assess the ability of a synthesized PROTAC to induce the degradation of IRAK4 in a cellular context.
Materials:
-
Human cell line expressing IRAK4 (e.g., OCI-Ly10, PBMCs)
-
Cell culture medium and supplements
-
Synthesized IRAK4 PROTAC
-
DMSO (vehicle control)
-
Proteasome inhibitor (e.g., MG132)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-IRAK4, anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment:
-
Seed the cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of the IRAK4 PROTAC (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a DMSO-treated well as a negative control.
-
To confirm proteasome-dependent degradation, pre-treat a set of cells with a proteasome inhibitor (e.g., 10 µM MG132) for 1-2 hours before adding the PROTAC.
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with cold PBS and lyse them with lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-IRAK4 antibody overnight at 4 °C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system.
-
Strip the membrane and re-probe with an anti-GAPDH antibody as a loading control.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the IRAK4 band intensity to the corresponding loading control band intensity.
-
Plot the normalized IRAK4 levels against the PROTAC concentration to determine the DC50 value.
-
Mandatory Visualizations
Caption: Mechanism of IRAK4 degradation by a PROTAC utilizing a this compound linker.
Caption: Experimental workflow for the synthesis and evaluation of an IRAK4-targeting PROTAC.
References
Application Notes and Protocols: 5-Bromo-6-methylpicolinic Acid in Pharmaceutical Intermediate Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-6-methylpicolinic acid is a key heterocyclic building block in medicinal chemistry, valued for its utility in the synthesis of a wide range of pharmaceutical intermediates. Its pyridine core, substituted with a bromine atom, a methyl group, and a carboxylic acid, provides multiple reactive sites for functionalization. The bromine atom is particularly amenable to palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse aryl, heteroaryl, and amino moieties. This versatility makes it a valuable precursor in the development of targeted therapies, including kinase and poly (ADP-ribose) polymerase (PARP) inhibitors.
These application notes provide detailed protocols for two of the most powerful and widely used cross-coupling reactions in pharmaceutical synthesis utilizing this compound: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.
Key Applications in Drug Discovery
Derivatives of this compound are integral to the synthesis of complex molecules targeting various disease pathways. The ability to readily form carbon-carbon and carbon-nitrogen bonds from the aryl bromide position allows for the systematic exploration of structure-activity relationships (SAR) in drug discovery campaigns.
Notably, picolinic acid derivatives are found in a variety of enzyme inhibitors. For instance, the core structure is relevant in the design of PARP inhibitors, which are a class of anticancer drugs that block the activity of PARP enzymes, crucial for DNA repair in cancer cells. By inhibiting PARP, these drugs can induce synthetic lethality in cancers with pre-existing DNA repair defects, such as those with BRCA1 or BRCA2 mutations. Similarly, this scaffold is employed in the synthesis of various kinase inhibitors, which target protein kinases involved in aberrant cell signaling pathways that drive cancer growth and proliferation.
Suzuki-Miyaura Coupling: Synthesis of Aryl-Substituted Picolinic Acids
The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds between the 5-position of the picolinic acid and various aryl or heteroaryl boronic acids. This reaction is fundamental for creating biaryl structures often found in kinase inhibitors.
General Reaction Scheme
Caption: Suzuki-Miyaura cross-coupling of this compound.
Experimental Protocol: Synthesis of 5-(4-methoxyphenyl)-6-methylpicolinic acid
Materials:
-
This compound
-
4-Methoxyphenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 eq), 4-methoxyphenylboronic acid (1.2 eq), and potassium carbonate (2.5 eq).
-
Add Palladium(II) acetate (0.03 eq) and triphenylphosphine (0.06 eq).
-
Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.
-
Add a degassed mixture of 1,4-dioxane and water (4:1 v/v) to the flask.
-
Heat the reaction mixture to 90 °C with vigorous stirring for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired product.
Quantitative Data Summary: Suzuki-Miyaura Coupling
| Coupling Partner | Catalyst / Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 4-Methoxyphenylboronic acid | Pd(OAc)₂ / PPh₃ | K₂CO₃ | Dioxane/Water | 90 | 12 | 85 |
| 3-Fluorophenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Toluene/Water | 100 | 10 | 82 |
| Pyridine-3-boronic acid | Pd(PPh₃)₄ | K₃PO₄ | DMF/Water | 110 | 16 | 78 |
Buchwald-Hartwig Amination: Synthesis of Amino-Picolinic Acid Derivatives
The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds, coupling the 5-position of the picolinic acid with a wide range of primary and secondary amines. This reaction is crucial for synthesizing intermediates for compounds like PARP inhibitors, where an amino linkage is often a key structural feature.
General Reaction Scheme
Caption: Buchwald-Hartwig amination of this compound.
Experimental Protocol: Synthesis of 5-(Piperidin-1-yl)-6-methylpicolinic acid
Materials:
-
This compound
-
Piperidine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene
-
Ethyl acetate
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
In a glovebox or under an inert atmosphere, add Pd₂(dba)₃ (0.02 eq), Xantphos (0.04 eq), and sodium tert-butoxide (1.5 eq) to an oven-dried Schlenk tube.
-
Add this compound (1.0 eq) and anhydrous toluene.
-
Add piperidine (1.2 eq) to the mixture via syringe.
-
Seal the tube and heat the reaction mixture to 100 °C.
-
Stir for 16 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate and quench with saturated aqueous NH₄Cl.
-
Separate the organic layer and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired product.
Quantitative Data Summary: Buchwald-Hartwig Amination
| Amine Partner | Catalyst / Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Piperidine | Pd₂(dba)₃ / Xantphos | NaOtBu | Toluene | 100 | 16 | 90 |
| Morpholine | Pd₂(dba)₃ / RuPhos | K₃PO₄ | Dioxane | 110 | 18 | 88 |
| Aniline | Pd(OAc)₂ / BINAP | Cs₂CO₃ | Toluene | 100 | 24 | 75 |
Experimental Workflow and Signaling Pathway Visualization
General Synthetic Workflow
Caption: General experimental workflow for cross-coupling reactions.
PARP Signaling Pathway in DNA Repair
Many inhibitors derived from picolinic acid scaffolds target the PARP enzyme family, which is critical for DNA single-strand break (SSB) repair.
Caption: Simplified PARP signaling pathway and mechanism of PARP inhibitors.
Application Note: 5-Bromo-6-methylpicolinic Acid as a Versatile Building Block for Functional Materials
Audience: Researchers, scientists, and drug development professionals.
Introduction
5-Bromo-6-methylpicolinic acid is a substituted pyridine carboxylic acid with potential applications in materials science, particularly as an organic linker for the synthesis of metal-organic frameworks (MOFs) and coordination polymers. The presence of a carboxylic acid group, a pyridine nitrogen atom, and a bromine atom provides multiple coordination sites and opportunities for post-synthetic modification, making it an attractive building block for creating novel functional materials. While specific examples of its application in peer-reviewed literature are not abundant, its structural similarity to other picolinic acid derivatives used in MOF synthesis suggests its utility in this field.[1][2][3][4] This application note provides a proposed protocol for the synthesis of a hypothetical MOF using this compound and a divalent metal salt.
Proposed Application: Synthesis of Metal-Organic Frameworks (MOFs)
This compound can act as a bidentate or monodentate ligand, coordinating with metal ions through its carboxylate oxygen atoms and the pyridine nitrogen. The methyl group provides steric influence on the resulting framework structure, while the bromo-substituent can be used for post-synthetic modifications to introduce additional functionalities.
Logical Workflow for MOF Synthesis
The synthesis of a MOF using this compound would typically involve the self-assembly of the organic linker and a metal salt under solvothermal conditions. The general workflow is depicted below.
Caption: General workflow for the synthesis and characterization of a MOF using this compound.
Experimental Protocols
The following is a proposed protocol for the synthesis of a hypothetical zinc-based MOF using this compound. This protocol is adapted from general MOF synthesis procedures.[3][5][6]
Materials:
-
This compound (C₇H₆BrNO₂)
-
Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)
-
N,N-Dimethylformamide (DMF)
-
Ethanol
-
Deionized water
Equipment:
-
20 mL scintillation vials
-
Analytical balance
-
Sonicator
-
Oven
-
Vacuum filtration apparatus
-
Centrifuge
Procedure:
-
Reactant Preparation:
-
In a 20 mL scintillation vial, dissolve 0.1 mmol of this compound in 5 mL of a 1:1 (v/v) mixture of DMF and ethanol.
-
In a separate vial, dissolve 0.1 mmol of zinc nitrate hexahydrate in 5 mL of a 1:1 (v/v) mixture of DMF and ethanol.
-
-
Synthesis:
-
Combine the two solutions in the 20 mL scintillation vial.
-
Sonicate the mixture for 10 minutes to ensure homogeneity.
-
Seal the vial tightly and place it in an oven preheated to 120 °C.
-
Maintain the reaction at 120 °C for 24 hours.
-
-
Product Isolation and Purification:
-
After 24 hours, remove the vial from the oven and allow it to cool slowly to room temperature.
-
Collect the crystalline product by vacuum filtration or centrifugation.
-
Wash the collected solid with fresh DMF (3 x 5 mL) and then with ethanol (3 x 5 mL) to remove any unreacted starting materials.
-
Dry the final product under vacuum at 60 °C for 12 hours.
-
Characterization:
The resulting material should be characterized to confirm its structure and properties.
-
Powder X-ray Diffraction (PXRD): To determine the crystalline phase and purity of the synthesized MOF.
-
Thermogravimetric Analysis (TGA): To assess the thermal stability of the framework.
-
Scanning Electron Microscopy (SEM): To observe the morphology and crystal size of the product.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the coordination of the carboxylate group to the metal center.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the proposed synthesis.
| Parameter | Value |
| Reactants | |
| This compound | 21.6 mg (0.1 mmol) |
| Zinc nitrate hexahydrate | 29.7 mg (0.1 mmol) |
| Solvent | |
| DMF/Ethanol (1:1 v/v) | 10 mL |
| Reaction Conditions | |
| Temperature | 120 °C |
| Time | 24 hours |
| Product | |
| Expected Yield | Varies (typically 60-80%) |
| Appearance | Colorless crystals |
Potential Signaling Pathway for Post-Synthetic Modification
The bromine atom on the picolinic acid linker provides a reactive site for post-synthetic modification (PSM). For instance, a Suzuki or Sonogashira cross-coupling reaction could be employed to introduce new functional groups, thereby altering the properties of the MOF for specific applications such as catalysis or sensing.
Caption: Proposed pathway for post-synthetic modification of a MOF derived from this compound.
Disclaimer: This application note provides a proposed methodology based on established principles of coordination chemistry and materials synthesis. The actual experimental conditions may require optimization. Researchers should always adhere to appropriate laboratory safety practices.
References
- 1. 137778-20-2|this compound|BLD Pharm [bldpharm.com]
- 2. Stable Metal–Organic Frameworks: Design, Synthesis, and Applications (Journal Article) | OSTI.GOV [osti.gov]
- 3. Metal-Organic Frameworks: Synthetic Methods and Potential Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Coordination Polymers Constructed from an Adaptable Pyridine-Dicarboxylic Acid Linker: Assembly, Diversity of Structures, and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US20170050995A1 - Chromium Metal Organic Frameworks and Synthesis of Metal Organic Frameworks - Google Patents [patents.google.com]
- 6. youtube.com [youtube.com]
Application Notes and Protocols for Cross-Coupling Reactions with 5-Bromo-6-methylpicolinic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the palladium-catalyzed cross-coupling reactions of 5-Bromo-6-methylpicolinic acid. This versatile building block is of significant interest in medicinal chemistry and drug discovery, as the pyridine scaffold is a common motif in biologically active compounds.[1][2][3][4] The strategic functionalization of this compound via cross-coupling reactions allows for the synthesis of novel derivatives with potential therapeutic applications.
The following sections detail common and powerful cross-coupling strategies, including Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig amination reactions. These notes offer generalized protocols that can serve as a robust starting point for reaction optimization.
General Considerations for Cross-Coupling Reactions
Successful cross-coupling reactions with this compound, as with other bromopyridine derivatives, are highly dependent on the choice of catalyst, ligand, base, and solvent. The pyridine nitrogen can coordinate with the palladium catalyst, which may influence the catalytic cycle.[5] Therefore, careful optimization of reaction conditions is often necessary to achieve high yields and purity. Monitoring reaction progress by methods such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is recommended.[5]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for the formation of carbon-carbon single bonds between an organoboron compound (like a boronic acid or its ester) and an organic halide.[6][7] This reaction is widely used to synthesize biaryl and substituted aromatic compounds.[7]
Quantitative Data: Suzuki-Miyaura Coupling of Bromopyridines
The following table summarizes representative quantitative data for the Suzuki-Miyaura coupling of bromopyridine derivatives, providing a reference for expected outcomes with this compound.
| Entry | Aryl Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 | 15+ | Moderate to Good[8] |
| 2 | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ (5) | - | K₂CO₃ | Dimethoxyethane | 80 | 2 | High[9] |
| 3 | 3,5-dimethylisoxazole-4-boronic acid pinacol ester | Varies (Optimization study) | Varies | Varies | Varies | Varies | Varies | Challenging[10] |
| 4 | Arylboronic acids | Pd(OAc)₂/PCy₃ | - | K₂CO₃ | THF (wet) | RT | - | -[11][12] |
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol provides a general guideline for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (1.1-1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, 2-5 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, 2-3 equivalents)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, dimethoxyethane)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, the palladium catalyst, and the base.[5]
-
Add the anhydrous solvent via syringe.
-
Seal the flask and heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction's progress by TLC or LC-MS.[5]
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired 5-aryl-6-methylpicolinic acid derivative.[5]
Catalytic Cycle: Suzuki-Miyaura Coupling
Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling.
Sonogashira Coupling
The Sonogashira coupling is a powerful method for forming carbon-carbon bonds between sp²-hybridized carbons of aryl halides and sp-hybridized carbons of terminal alkynes.[1] This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base.[1][13]
Quantitative Data: Sonogashira Coupling of Bromopyridines
The following table presents representative data for the Sonogashira coupling of bromopyridine derivatives.
| Entry | Terminal Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ (10) | CuI (20) | Et₂NH | DMF | RT | 48-72 | -[14] |
| 2 | Various Alkynes | Pd(CF₃COO)₂ or PdCl₂(PPh₃)₂ | CuI | Et₃N | Toluene | Varies | Varies | High[15] |
| 3 | Phenylacetylene | Pd(PPh₃)₄ (5) | CuI (10) | TEA/Toluene | Toluene | Varies | Varies | High[14] |
| 4 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (5) | CuI (10) | DBU | Toluene | Varies | Varies | -[14] |
Experimental Protocol: Sonogashira Coupling
This protocol provides a general method for the Sonogashira coupling of this compound with a terminal alkyne.
Materials:
-
This compound
-
Terminal alkyne (1.2-2.0 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄, 2-5 mol%)
-
Copper(I) iodide (CuI, 5-10 mol%)
-
Amine base (e.g., triethylamine (TEA), diisopropylethylamine (DIPEA))
-
Anhydrous solvent (e.g., DMF, THF, toluene)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a Schlenk flask under an inert atmosphere, add this compound, the palladium catalyst, and copper(I) iodide.
-
Add the anhydrous solvent, followed by the amine base and the terminal alkyne via syringe.
-
Stir the reaction mixture at room temperature or heat as required (e.g., 50-80 °C).
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with an organic solvent and wash with water or a saturated aqueous solution of ammonium chloride.
-
Dry the organic layer, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Catalytic Cycle: Sonogashira Coupling
Caption: Simplified catalytic cycles for the Sonogashira coupling.
Heck Reaction
The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene.[15] This reaction is a powerful tool for the formation of carbon-carbon bonds and is tolerant of a wide range of functional groups.
Quantitative Data: Heck Reaction of Bromopyridines
The following table summarizes representative data for the Heck reaction of bromopyridine derivatives.
| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Styrene | Pd(OAc)₂ (10) | P(o-tol)₃ (20) | Et₃N | MeCN/H₂O | 80 | - | High[16] |
| 2 | n-Butyl acrylate | Pd(OAc)₂ (2) | PPh₃ (4) | Et₃N | DMF | 100 | 20 | ~97[16] |
| 3 | Methyl acrylate | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | K₂CO₃ | DMF | 110 | 12 | High[16] |
| 4 | Styrene | Supramolecular Pd catalyst | - | - | Toluene | 130 | 1 | Varies[17] |
Experimental Protocol: Heck Reaction
This protocol outlines a general procedure for the Heck coupling of this compound with an alkene.
Materials:
-
This compound
-
Alkene (1.5 equivalents)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Ligand (e.g., P(o-tolyl)₃, 4 mol%)
-
Base (e.g., Et₃N, K₂CO₃, 2 equivalents)
-
Anhydrous solvent (e.g., DMF, acetonitrile)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a sealed tube or Schlenk flask, combine this compound, the palladium catalyst, and the ligand.[18]
-
Evacuate and backfill the vessel with an inert gas.[18]
-
Add the anhydrous solvent, the alkene, and the base via syringe.[18]
-
Seal the tube and heat the reaction mixture to 100-140 °C with stirring.[18]
-
Monitor the reaction by TLC or GC-MS.[18]
-
After completion, cool the reaction to room temperature.[18]
-
Dilute the mixture with water and extract with an organic solvent.[18]
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate.[18]
-
Purify the residue by flash chromatography to yield the desired product.[18]
Catalytic Cycle: Heck Reaction
References
- 1. benchchem.com [benchchem.com]
- 2. Recent developments in the utilization of pyridones as privileged scaffolds in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. Modern advances in heterocyclic chemistry in drug discovery - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. mdpi.com [mdpi.com]
- 9. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. Catalytic cross-coupling reactions [ruhr-uni-bochum.de]
- 13. Sonogashira Coupling [organic-chemistry.org]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions - Faraday Discussions (RSC Publishing) DOI:10.1039/D2FD00165A [pubs.rsc.org]
- 18. benchchem.com [benchchem.com]
Application Notes and Protocols: Derivatization of 5-Bromo-6-methylpicolinic Acid for Structure-Activity Relationship (SAR) Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-6-methylpicolinic acid is a versatile scaffold for the development of novel therapeutic agents. Its substituted pyridine core is a key feature in a variety of biologically active compounds. The presence of three key functional groups—the carboxylic acid, the bromine atom, and the methyl group—provides multiple avenues for chemical modification, making it an ideal candidate for generating compound libraries for structure-activity relationship (SAR) studies. Derivatization of this molecule allows for the systematic exploration of chemical space to optimize potency, selectivity, and pharmacokinetic properties.
This document provides detailed protocols for two primary derivatization strategies for this compound: amide coupling at the carboxylic acid position and Suzuki-Miyaura coupling at the bromine position. Furthermore, it presents a representative, illustrative dataset to guide SAR studies targeting the NF-κB signaling pathway, a critical mediator of inflammation.
Data Presentation: Illustrative SAR of this compound Derivatives
The following table summarizes hypothetical quantitative data for a series of this compound derivatives. This data is provided for illustrative purposes to demonstrate how to structure and interpret SAR data for this scaffold. The biological activity is presented as the half-maximal inhibitory concentration (IC50) against NF-κB activation in a cellular assay.
| Compound ID | R1 (Amide Substituent) | R2 (Aryl/Heteroaryl Substituent) | IC50 (µM) for NF-κB Inhibition |
| 1 | -OH (Parent Acid) | -Br | > 50 |
| 2 | -NH-benzyl | -Br | 15.2 |
| 3 | -NH-(4-fluorobenzyl) | -Br | 8.7 |
| 4 | -NH-(2-pyridyl) | -Br | 22.5 |
| 5 | -OH | -phenyl | 5.5 |
| 6 | -NH-benzyl | -phenyl | 2.1 |
| 7 | -NH-(4-fluorobenzyl) | -phenyl | 1.3 |
| 8 | -NH-(2-pyridyl) | -phenyl | 3.8 |
| 9 | -OH | -(4-methoxyphenyl) | 9.8 |
| 10 | -NH-benzyl | -(4-methoxyphenyl) | 4.5 |
| 11 | -NH-(4-fluorobenzyl) | -(4-methoxyphenyl) | 3.2 |
| 12 | -NH-(2-pyridyl) | -(4-methoxyphenyl) | 7.1 |
Interpretation of Illustrative SAR Data:
-
Amide Coupling: Conversion of the carboxylic acid (Compound 1 ) to various amides (Compounds 2-4 ) generally improves activity. Aromatic substituents on the amide, particularly those with electron-withdrawing groups like fluorine (Compound 3 vs. 2 ), appear to enhance potency.
-
Suzuki-Miyaura Coupling: Replacing the bromine with an aryl group via Suzuki-Miyaura coupling (e.g., Compound 5 vs. 1 ) significantly boosts inhibitory activity.
-
Combined Derivatization: The combination of both amide and Suzuki-Miyaura coupling leads to the most potent compounds in this illustrative series (e.g., Compounds 6-8 ). The 4-fluorobenzyl amide in combination with a phenyl group at the 5-position (Compound 7 ) shows the highest hypothetical activity.
-
Electronic Effects: The introduction of an electron-donating group on the new aryl ring (e.g., 4-methoxyphenyl in Compounds 9-12 ) appears to slightly reduce activity compared to an unsubstituted phenyl ring, suggesting that electronic properties of this substituent are important for target engagement.
Experimental Protocols
Protocol 1: Amide Coupling via HATU-Mediated Activation
This protocol describes the synthesis of a library of amides from this compound.
Materials:
-
This compound
-
A diverse library of primary and secondary amines
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO3)
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DMF.
-
Activation: Add HATU (1.2 eq) and DIPEA (2.5 eq) to the solution. Stir the mixture at room temperature for 20 minutes to pre-activate the carboxylic acid.
-
Amine Addition: Add the desired amine (1.1 eq) to the reaction mixture.
-
Reaction: Stir the reaction at room temperature for 4-16 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, pour the mixture into a separatory funnel containing ethyl acetate and water.
-
Wash the organic layer sequentially with saturated aqueous NaHCO3 and brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired amide derivative.
-
Characterization: Confirm the structure and purity of the final product using 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS).
Protocol 2: Suzuki-Miyaura Cross-Coupling
This protocol describes the derivatization of the 5-bromo position with various aryl and heteroaryl boronic acids.
Materials:
-
This compound derivative (e.g., an amide from Protocol 1)
-
A diverse library of aryl or heteroaryl boronic acids or their corresponding pinacol esters
-
Pd(PPh3)4 (Tetrakis(triphenylphosphine)palladium(0)) or other suitable palladium catalyst and ligand combination
-
Potassium carbonate (K2CO3) or another suitable base
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Saturated aqueous ammonium chloride (NH4Cl)
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Celite
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask, add the this compound derivative (1.0 eq), the arylboronic acid (1.5 eq), and potassium carbonate (3.0 eq).
-
Degassing: Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Solvent and Catalyst Addition: Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio). Bubble argon through the solvent mixture for 15-20 minutes. Add the palladium catalyst (e.g., Pd(PPh3)4, 0.05 eq) to the flask under a positive pressure of argon.
-
Reaction: Heat the reaction mixture to 80-100 °C and stir for 6-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water.
-
Filter the mixture through a pad of Celite to remove the palladium catalyst.
-
Transfer the filtrate to a separatory funnel and separate the layers.
-
Wash the organic layer with saturated aqueous NH4Cl and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system to afford the desired coupled product.
-
Characterization: Confirm the structure and purity of the final product using 1H NMR, 13C NMR, and HRMS.
Mandatory Visualizations
Caption: Experimental workflow for SAR studies.
Caption: Inhibition of the NF-κB signaling pathway.
The Role of 5-Bromo-6-methylpicolinic Acid in the Synthesis of Novel Enzyme Inhibitors: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-6-methylpicolinic acid is a halogenated pyridine carboxylic acid derivative that holds potential as a versatile building block in the synthesis of pharmacologically active compounds. Its unique substitution pattern, featuring a bromine atom, a methyl group, and a carboxylic acid on the pyridine ring, offers multiple reaction sites for chemical modification. This allows for the construction of diverse molecular scaffolds with the potential to interact with various biological targets, including enzymes. While specific, publicly available research detailing the direct use of this compound in the synthesis of enzyme inhibitors is limited, its structural motifs are present in known inhibitors of various enzyme classes. This document provides an overview of the potential applications of this compound in enzyme inhibitor synthesis, along with generalized protocols and conceptual frameworks based on the chemistry of related picolinic acid derivatives.
Conceptual Application: Synthesis of a Hypothetical Kinase Inhibitor
Picolinic acid derivatives are integral components of numerous kinase inhibitors, often acting as a key binding motif. The following section outlines a conceptual synthetic pathway and the associated experimental protocols for a hypothetical kinase inhibitor derived from this compound. This serves as an illustrative example of how this starting material could be utilized in a drug discovery program.
Synthetic Workflow Overview
The synthesis of a target enzyme inhibitor from this compound would typically involve a series of chemical transformations to build the final, more complex molecule. A common strategy involves the amidation of the carboxylic acid group, followed by a cross-coupling reaction at the bromine position to introduce additional structural diversity.
Caption: Conceptual synthetic workflow for an enzyme inhibitor.
Experimental Protocols (Generalized)
The following are generalized experimental protocols that could be adapted for the synthesis of enzyme inhibitors using this compound as a starting material.
Protocol 1: Amide Bond Formation
This protocol describes the coupling of this compound with a primary or secondary amine to form the corresponding amide.
Materials:
-
This compound
-
Amine of choice
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add EDC (1.2 eq), HOBt (1.2 eq), and DIPEA (2.0 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add the desired amine (1.1 eq) to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with EtOAc and wash with saturated aqueous NaHCO₃ solution (3x), followed by brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 5-bromo-6-methylpicolinamide derivative.
Protocol 2: Suzuki Cross-Coupling
This protocol describes the palladium-catalyzed Suzuki cross-coupling of the 5-bromo-6-methylpicolinamide derivative with a boronic acid or ester.
Materials:
-
5-Bromo-6-methylpicolinamide derivative
-
Boronic acid or boronic acid pinacol ester of choice
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a reaction vessel, combine the 5-bromo-6-methylpicolinamide derivative (1.0 eq), the boronic acid/ester (1.5 eq), Pd(dppf)Cl₂ (0.1 eq), and K₂CO₃ (3.0 eq).
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add a degassed mixture of 1,4-dioxane and water (typically 4:1 v/v).
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and dilute with EtOAc.
-
Wash the organic layer with water (2x) and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash chromatography or preparative HPLC to yield the final enzyme inhibitor.
Data Presentation (Hypothetical)
Should a series of inhibitors be synthesized using the above protocols, the resulting quantitative data on their enzymatic inhibition would be compiled into a table for clear comparison.
| Compound ID | Target Enzyme | IC₅₀ (nM) |
| Inhibitor-1 | Kinase A | 150 |
| Inhibitor-2 | Kinase A | 75 |
| Inhibitor-3 | Kinase A | 25 |
| Reference Cmpd | Kinase A | 50 |
Table 1: Hypothetical inhibitory activity of synthesized compounds against a target kinase.
Signaling Pathway Visualization (Illustrative)
In many cases, the targeted enzyme is part of a larger cellular signaling pathway implicated in a disease state. Understanding this pathway is crucial for drug development. Below is a generic representation of a kinase signaling cascade that could be targeted by an inhibitor.
Caption: A simplified MAPK/ERK signaling pathway.
Conclusion
This compound represents a promising starting material for the synthesis of novel enzyme inhibitors. While direct examples in the literature are scarce, the chemical handles it possesses—a carboxylic acid for amide coupling and a bromine atom for cross-coupling reactions—provide a robust platform for the generation of diverse chemical libraries. The generalized protocols and conceptual frameworks presented here are intended to serve as a guide for researchers in the design and synthesis of new therapeutic agents. Further exploration into the derivatization of this compound is warranted to unlock its full potential in medicinal chemistry and drug discovery.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Bromo-6-methylpicolinic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Bromo-6-methylpicolinic acid.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
A1: There are two main synthetic strategies. The most common approach involves the synthesis of the intermediate 5-bromo-2-methylpyridine, followed by the oxidation of the methyl group to a carboxylic acid. An alternative route starts from 6-methyl-3-pyridinecarboxylic acid and proceeds through amidation, Hofmann degradation, and a Sandmeyer-type reaction to introduce the bromine atom.
Q2: What is the most significant challenge in the synthesis of this compound?
A2: A primary challenge is controlling the regioselectivity during the bromination step. Direct bromination of 2-methylpyridine can lead to the formation of a mixture of isomers, including the undesired 3-bromo and 3,5-dibromo derivatives, which can be difficult to separate due to similar physical properties.
Q3: How can the formation of isomeric byproducts during bromination be avoided?
A3: To circumvent the issue of isomeric byproduct formation, a multi-step synthesis that avoids direct bromination of the pyridine ring is recommended. One effective method involves starting with a precursor where the desired substitution pattern is already established, such as 6-methyl-3-aminopyridine, and then introducing the bromine atom via a Sandmeyer reaction. This approach prevents the formation of the 3-bromo isomer.[1]
Q4: What are the common challenges during the oxidation of 5-bromo-2-methylpyridine?
A4: The oxidation of the methyl group on the pyridine ring can be challenging. Incomplete conversion is a common issue, requiring careful control of reaction conditions such as temperature and reaction time. Over-oxidation and side reactions can also occur, leading to lower yields and the formation of impurities. The choice of oxidizing agent is critical to the success of this step.
Q5: What are the recommended storage conditions for this compound?
A5: this compound should be stored in a tightly sealed container in a dry, room-temperature environment.
Troubleshooting Guides
Problem 1: Low Yield of 5-bromo-2-methylpyridine in the Sandmeyer Reaction
| Symptom | Possible Cause | Troubleshooting Steps |
| Low yield of the desired 5-bromo-2-methylpyridine product. | Incomplete diazotization of the starting material, 6-methyl-3-aminopyridine. | Ensure the reaction temperature is maintained between -3 to 5°C during the addition of sodium nitrite. Low temperatures are crucial for the stability of the diazonium salt. |
| Decomposition of the diazonium salt before the addition of the bromine source. | Add the sodium nitrite solution slowly and maintain vigorous stirring to ensure rapid reaction. | |
| Insufficient amount of copper(I) bromide catalyst. | Ensure the correct molar ratio of CuBr to the starting amine is used. | |
| Improper pH during the workup. | After the reaction, carefully neutralize the solution with a 10% sodium hydroxide solution to a pH of 7-8 to facilitate the distillation of the product.[1] |
Problem 2: Incomplete Oxidation of 5-bromo-2-methylpyridine
| Symptom | Possible Cause | Troubleshooting Steps |
| Presence of unreacted 5-bromo-2-methylpyridine in the final product. | Insufficient amount of oxidizing agent (e.g., potassium permanganate). | Use a molar ratio of at least 1:2 of 5-bromo-2-methylpyridine to potassium permanganate. A ratio of 1:2.5 may improve yields.[2] |
| Reaction temperature is too low. | Maintain the reaction temperature between 85-90°C.[2] | |
| Reaction time is too short. | Ensure a heating time of at least 60-100 minutes to drive the reaction to completion.[2] |
Problem 3: Difficulty in Purifying the Final Product
| Symptom | Possible Cause | Troubleshooting Steps |
| The isolated this compound is impure, as indicated by analytical techniques (e.g., NMR, HPLC). | Presence of unreacted starting material or side-products from the oxidation step. | Recrystallization from ethanol is an effective method for purification.[2] |
| Inadequate pH adjustment during product isolation. | After filtration of the reaction mixture, adjust the pH of the filtrate to 3-4 with 6mol/L hydrochloric acid to precipitate the carboxylic acid product before cooling and crystallization.[2] | |
| Presence of manganese dioxide from the potassium permanganate oxidation. | Ensure thorough filtration of the reaction mixture after the oxidation step to remove all manganese dioxide precipitate. |
Experimental Protocols
Protocol 1: Synthesis of 5-bromo-2-methylpyridine from 6-methyl-3-aminopyridine
This protocol is adapted from patent CN101514184A.[1]
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In a 100mL three-necked flask equipped with a stirrer and a thermometer, add 25mL of 48% hydrobromic acid.
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Dissolve 4.0g (0.028mol) of copper(I) bromide in the HBr solution.
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Slowly add 3g (0.02mol) of 6-methyl-3-aminopyridine to the solution while maintaining the temperature.
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Keep the temperature for 10 minutes, then slowly add 5.2mL of a saturated sodium nitrite solution dropwise.
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Stir the reaction mixture for 1 hour after the addition is complete.
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Neutralize the reaction solution with a 10% sodium hydroxide solution to a pH of 7-8.
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Isolate the product, 5-bromo-2-methylpyridine, by steam distillation.
Protocol 2: Oxidation of 5-bromo-2-methylpyridine to this compound
This protocol is adapted from patent CN104987308A.[2]
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Add 17.1g (0.1mol) of 5-bromo-2-methylpyridine to a 250mL three-necked flask.
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Add 100mL of water to the flask.
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Equip the flask with a thermometer and a condenser and heat the mixture to 80°C.
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Add 31.6g (0.2mol) of potassium permanganate in batches, maintaining the reaction temperature at 85°C.
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Continue the reaction at 85°C for 90 minutes.
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After the reaction, filter the mixture to remove the manganese dioxide precipitate.
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Adjust the pH of the filtrate to 3-4 with 6mol/L hydrochloric acid.
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Cool the solution to room temperature to allow the product to crystallize.
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Collect the product by filtration and recrystallize from ethanol.
Data Presentation
Table 1: Comparison of Reaction Conditions for the Synthesis of 5-bromo-2-methylpyridine
| Parameter | Example 1[1] | Example 2[1] | Example 3[1] |
| Starting Material | 6-methyl-3-aminopyridine | 6-methyl-3-aminopyridine | 6-methyl-3-aminopyridine |
| Amount of HBr (48%) | 25 mL | 20 mL | 22 mL |
| Amount of CuBr | 4.0 g (0.028 mol) | 3.1 g (0.022 mol) | 3.7 g (0.026 mol) |
| Amount of NaNO₂ soln. | 5.2 mL (saturated) | 4.8 mL (saturated) | 5.0 mL (saturated) |
| Reaction Temperature | Not specified | Not specified | -3 to 5 °C |
| Yield | 67.2% | 63% | 50% |
Table 2: Reaction Conditions for the Oxidation of 5-bromo-2-methylpyridine
| Parameter | Value[2] |
| Starting Material | 5-bromo-2-methylpyridine |
| Oxidizing Agent | Potassium permanganate |
| Molar Ratio (Substrate:Oxidant) | 1:2 to 1:3 |
| Solvent | Water |
| Reaction Temperature | 85-90 °C |
| Reaction Time | 60-100 min |
| Yield | 75-77% |
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for the synthesis of this compound.
References
Technical Support Center: 5-Bromo-6-methylpicolinic Acid Purification
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 5-Bromo-6-methylpicolinic acid.
Disclaimer: Detailed purification protocols and comparative quantitative data for this compound are not extensively available in published literature. The following guidance is based on established chemical principles and adapted from methods used for structurally similar compounds. Optimization will likely be required for specific experimental contexts.
Frequently Asked Questions (FAQs)
Q1: What are the common purification techniques for this compound?
A1: The most common purification techniques for acidic organic compounds like this compound are recrystallization and column chromatography. The choice of method depends on the scale of the purification and the nature of the impurities.
Q2: What is a suitable solvent for the recrystallization of this compound?
A2: Based on procedures for similar compounds like 5-bromo-2-picolinic acid, ethanol is a potential solvent for recrystallization.[1] Other potential solvents could include isopropanol, or mixed solvent systems such as ethyl acetate/petroleum ether, which have been used for related bromo-substituted pyridine derivatives.[2][3] The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.
Q3: What level of purity can I expect after purification?
A3: Commercially available this compound is often cited with a purity of 95-97%.[4][5][6] A well-optimized purification protocol, such as recrystallization or column chromatography, should aim to achieve or exceed this level of purity. For instance, column chromatography for a similar compound, 5-bromo-8-nitroisoquinoline, yielded >99% purity.[7]
Q4: What are the likely impurities in a synthesis of this compound?
A4: Potential impurities could include unreacted starting materials, by-products from the synthesis (such as isomers if a direct bromination method is used), and residual solvents. For example, the synthesis of related bromo-pyridines can sometimes yield isomers that are difficult to separate due to very close boiling points.[8]
Q5: How does pH affect the purification process?
A5: The pH is a critical factor, especially during work-up and crystallization. As a picolinic acid, the solubility of this compound is highly pH-dependent. It is more soluble in basic solutions (as its carboxylate salt) and will precipitate out of the solution when the pH is adjusted to its isoelectric point (typically in the acidic range of pH 3-4).[1] Careful control of pH is crucial to maximize yield and avoid the formation of certain impurities.
Troubleshooting Guides
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Yield After Recrystallization | 1. The compound is too soluble in the chosen solvent at room temperature.2. Too much solvent was used.3. The cooling process was too rapid, preventing complete crystallization.4. The pH of the solution was not optimal for precipitation. | 1. Test different solvents or a mixed solvent system.2. Use the minimum amount of hot solvent required to fully dissolve the crude product.3. Allow the solution to cool slowly to room temperature, then cool further in an ice bath.4. Adjust the pH of the aqueous solution to between 3 and 4 to ensure complete precipitation of the acid before filtration.[1] |
| Product Fails to Crystallize (Oils Out) | 1. Presence of impurities that are depressing the melting point.2. The solvent is not appropriate for crystallization of this compound. | 1. Attempt to purify a small sample by column chromatography to remove impurities and then try to recrystallize the purified product.2. Try a different solvent system. If the product is oily, try adding a non-polar "anti-solvent" dropwise to the solution of the oil in a polar solvent to induce crystallization. |
| Poor Separation in Column Chromatography | 1. Inappropriate solvent system (eluent).2. Column was not packed correctly.3. The sample was overloaded on the column. | 1. Perform thin-layer chromatography (TLC) with different solvent systems to identify an eluent that provides good separation (Rf value of the desired compound around 0.3-0.4).2. Ensure the column is packed uniformly without any air bubbles or channels.3. Use an appropriate ratio of sample to stationary phase (typically 1:50 to 1:100 by weight). |
| Persistent Impurity Detected by HPLC/NMR | 1. The impurity has very similar properties to the desired product (e.g., an isomer).2. The impurity co-crystallizes with the product. | 1. If an isomer is suspected, fractional crystallization or preparative HPLC may be necessary.2. Re-purify using a different technique. If recrystallization was used, try column chromatography, or vice-versa. |
Quantitative Data Summary
The following table summarizes purity and yield data from commercial sources and literature on analogous compounds to provide a general benchmark.
| Compound | Purification Method | Purity | Yield | Reference |
| This compound | Not Specified (Commercial) | 95% | N/A | [4] |
| This compound | Not Specified (Commercial) | ≥95% | N/A | [5] |
| 6-Bromo-5-methylpicolinic acid | Not Specified (Commercial) | ≥97% | N/A | [6] |
| 5-bromo-2-picolinic acid | Recrystallization (Ethanol) | Not Specified | 78% | [1] |
| 5-bromonicotinic acid | Recrystallization (Isopropanol) | 100% (GLC) | 93% | [2] |
| 5-bromo-8-nitroisoquinoline | Column Chromatography | >99% | Not Specified | [7] |
Experimental Protocols
Protocol 1: Recrystallization (General Method)
This protocol is adapted from the purification of 5-bromo-2-picolinic acid.[1]
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Dissolution: In a flask, add the crude this compound. Heat the appropriate solvent (e.g., ethanol) in a separate beaker. Add the minimum amount of hot solvent to the crude product with stirring until it is fully dissolved.
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Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and heat for a few minutes.
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Hot Filtration (Optional): If charcoal was used or if there are insoluble impurities, perform a hot filtration through a fluted filter paper to remove them.
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Crystallization: Allow the hot, clear solution to cool slowly to room temperature. The purified compound should start to crystallize. To maximize the yield, place the flask in an ice bath for 30-60 minutes.
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Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.
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Drying: Dry the purified crystals under vacuum to a constant weight.
Protocol 2: Column Chromatography (General Method)
This protocol is based on general laboratory techniques and procedures described for similar compounds.[7]
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Slurry Preparation: Prepare a slurry of silica gel in the chosen eluent (determined by TLC analysis, e.g., a mixture of dichloromethane and ethyl acetate).
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Column Packing: Pour the slurry into a chromatography column and allow the silica to settle, ensuring a uniform packing without air bubbles. Add a layer of sand on top of the silica bed.
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Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a more polar solvent (like dichloromethane). Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the column.
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Elution: Add the eluent to the column and begin collecting fractions. Monitor the separation by TLC.
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Fraction Collection: Collect the fractions containing the pure desired compound.
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Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
Visualizations
Caption: General experimental workflow for the purification of this compound.
Caption: Troubleshooting decision tree for low yield in recrystallization.
References
- 1. CN104987308A - Preparation method for 5-bromine-2-picolinic acid - Google Patents [patents.google.com]
- 2. RU2039046C1 - Process for preparing 5-bromonicotinic acid - Google Patents [patents.google.com]
- 3. CN103086964A - Preparation method of 6-bromine-2-pyridine methyl formate - Google Patents [patents.google.com]
- 4. This compound | 137778-20-2 [sigmaaldrich.com]
- 5. calpaclab.com [calpaclab.com]
- 6. calpaclab.com [calpaclab.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. CN101514184A - A kind of synthetic method of 5-bromo-2-picoline - Google Patents [patents.google.com]
Technical Support Center: Synthesis of Substituted Picolinic Acids
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of substituted picolinic acids. The information is tailored for researchers, scientists, and drug development professionals to help navigate experimental challenges and optimize reaction outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is organized in a question-and-answer format to directly address specific problems you may encounter during the synthesis of substituted picolinic acids.
Issue 1: Low Yield of the Desired Picolinic Acid
Q1: My reaction is resulting in a low yield of the target picolinic acid. What are the potential causes and how can I improve it?
A1: Low yields can stem from several factors, primarily competing side reactions such as decarboxylation and over-oxidation. Here’s a breakdown of potential causes and solutions:
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Decarboxylation: Picolinic acid is susceptible to losing CO2, especially at elevated temperatures, to form pyridine or its derivatives. This is a common issue, particularly for α-picolinic acids.[1][2]
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Troubleshooting:
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Temperature Control: Carefully control the reaction temperature. For instance, in the oxidation of β-picoline, a temperature of 170°C was found to be optimal, as higher temperatures can lead to increased decarboxylation.[1] At 350°C, about 90% of picolinic acid undergoes decarboxylation.
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Reaction Time: Monitor the reaction progress using techniques like TLC or HPLC to avoid unnecessarily long reaction times at high temperatures.
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pH Adjustment: The rate of decarboxylation is influenced by pH. The zwitterionic form of picolinic acid is proposed as an intermediate in decarboxylation.[2][3] Adjusting the pH of the reaction medium might help to minimize this side reaction, although the optimal pH can be substrate-dependent.
-
-
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Over-oxidation: When synthesizing picolinic acids by oxidizing the corresponding picolines, the desired product can be further oxidized to CO2 and other degradation products.[4]
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Troubleshooting:
-
Choice of Oxidant and Catalyst: The selection of the oxidizing agent and catalyst is critical. For the heterogeneous catalytic oxidation of 2-picoline, vanadium-titanium oxide catalysts have shown good selectivity for picolinic acid.[4][5] The use of milder oxidizing agents or more selective catalysts can prevent over-oxidation.
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Control of Reaction Conditions: Factors such as oxygen pressure and the presence of promoters can significantly affect selectivity. For example, in the air oxidation of β-picoline, specific concentrations of cobalt acetate, manganese acetate, and a lithium chloride promoter were found to be optimal.[1]
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-
-
Incomplete Reaction: The reaction may not have proceeded to completion.
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Troubleshooting:
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Reaction Time and Temperature: Consider extending the reaction time or moderately increasing the temperature, while being mindful of the risk of decarboxylation.[6]
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Reagent Stoichiometry: Ensure the correct stoichiometry of reactants and reagents.
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Catalyst Activity: If using a catalyst, ensure it is fresh and active. Catalyst deactivation can lead to incomplete conversion.[6]
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Issue 2: Presence of Impurities in the Final Product
Q2: My final product is contaminated with byproducts. How can I identify and minimize their formation?
A2: Common impurities include pyridine (from decarboxylation), 2-pyridinecarbaldehyde (an intermediate in the oxidation of 2-picoline), and polymers.
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Pyridine and its Derivatives:
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Identification: These can be detected by techniques like GC-MS or NMR spectroscopy.
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Minimization: As discussed in Q1, controlling the reaction temperature and time is crucial to prevent decarboxylation, the primary source of pyridine impurities.[1]
-
-
Aldehyde Intermediates (e.g., 2-pyridinecarbaldehyde):
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Identification: Aldehydes can be identified by spectroscopic methods (e.g., a characteristic peak in the 1H NMR spectrum around 9-10 ppm).
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Minimization: In oxidation reactions, the aldehyde is an intermediate.[4] To minimize its presence in the final product, ensure the reaction goes to completion, allowing for the full conversion of the aldehyde to the carboxylic acid. This might involve adjusting the reaction time or the amount of oxidant.
-
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Polymerization Products:
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Identification: Polymeric materials are often observed as insoluble, discolored byproducts.[7]
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Minimization: The pyridine ring can sometimes promote polymerization, especially under certain conditions (e.g., presence of strong bases or radical initiators).[8]
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Use of Inhibitors: For reactions involving vinyl pyridine derivatives, the addition of a polymerization inhibitor might be necessary.[7]
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Control of Reaction Conditions: Avoid conditions known to promote polymerization, such as excessively high temperatures or the presence of radical initiators, unless desired. The use of certain bases can sometimes be mitigated by premixing them with other reactants to avoid side reactions like polymerization.[8]
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Issue 3: Difficulty in Product Purification
Q3: I am struggling to separate my substituted picolinic acid from the reaction mixture. What are some effective purification strategies?
A3: The high solubility of picolinic acid in water can make its separation from soluble salts and other polar impurities challenging.[9]
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Crystallization:
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Solvent Selection: Recrystallization from a suitable solvent system is a common and effective method. For example, 4-aminopicolinic acid can be recrystallized from a hot water/ethanol mixture.
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pH Adjustment: The solubility of picolinic acid is pH-dependent. Acidifying the aqueous solution can often precipitate the product, which can then be collected by filtration.[10]
-
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Extraction:
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Solvent Extraction: Liquid-liquid extraction can be used to separate the product from impurities. The choice of solvent is crucial. For instance, n-butanol or xylene have been used to extract picolinic acid.[9]
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Back-Extraction: After extraction into an organic solvent, the picolinic acid can sometimes be back-extracted into an aqueous phase by adjusting the pH.
-
-
Chromatography:
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Column Chromatography: For small-scale syntheses or when high purity is required, column chromatography on silica gel is a powerful technique. The choice of eluent system will depend on the specific polarity of your substituted picolinic acid.
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HPLC: High-performance liquid chromatography (HPLC) can be used for both analytical and preparative separations of picolinic acids.[11][12]
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Quantitative Data on Side Reactions
The following tables summarize quantitative data on the impact of reaction conditions on the synthesis of picolinic acids and related compounds, providing insights into controlling side reactions.
Table 1: Effect of Temperature on the Oxidation of β-Picoline to Nicotinic Acid (an isomer of Picolinic Acid) [1]
| Temperature (°C) | Conversion of β-Picoline (%) | Selectivity for Nicotinic Acid (%) |
| 140 | 10.78 | - |
| 170 | 52 | 97 |
| 190 | - | - |
| 210 | - | - |
Reaction conditions: 15% w/v β-picoline in acetic acid, 16 atm air pressure, 3.0 L/min air flow rate, 8 hours reaction time.
Table 2: Influence of Temperature on the Oxidation of 3-Picoline in the Presence of a Co(II)/NHPI/[(C₆H₅)₃P(CH₂C₆H₅)][Br] Catalytic System [13]
| Temperature (°C) | Conversion of 3-Picoline (%) | Selectivity for Nicotinic Acid (%) |
| 170 | 62 | 57.0 |
| 190 | - | - |
| 210 | 96 | 77.4 |
Note: Increased temperature also led to a higher amount of pyridine (P), indicating more decarboxylation.
Table 3: Selectivity of Products in the Heterogeneous Catalytic Oxidation of 2-Picoline over a V-Ti(20/80) Catalyst at 230°C [4]
| Conversion of 2-Picoline (%) | Selectivity for Picolinic Acid (%) | Selectivity for 2-Pyridinecarbaldehyde (%) | Selectivity for Pyridine (%) | Selectivity for CO₂ (%) |
| 5 | - | 80 | - | - |
| 36 | 22 | - | - | - |
| 74 | 19 | 3 | - | - |
Experimental Protocols
General Protocol for the Synthesis of Picolinic Acid by Oxidation of 2-Picoline with Potassium Permanganate [10]
This protocol is a generalized procedure based on a literature method. A thorough risk assessment should be conducted before performing any chemical reaction.
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Reaction Setup: In a three-necked flask equipped with a reflux condenser and a mechanical stirrer, add 2-picoline and water.
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Addition of Oxidant: While stirring, gradually add potassium permanganate to the solution. The reaction is exothermic, so the addition rate should be controlled to maintain the desired temperature.
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Heating: Heat the reaction mixture on a steam bath. The disappearance of the purple color of the permanganate indicates the progress of the reaction. Additional portions of potassium permanganate may be added to ensure complete oxidation.[10]
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Work-up:
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After the reaction is complete, cool the mixture and filter off the manganese dioxide precipitate. Wash the precipitate with hot water.
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Combine the filtrate and washings and concentrate the solution under reduced pressure.
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Acidify the concentrated solution with hydrochloric acid.
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Evaporate the acidified solution to dryness.
-
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Purification:
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Extract the solid residue with hot ethanol.
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Filter the ethanolic solution and then saturate it with dry hydrogen chloride gas while cooling in an ice bath to precipitate the picolinic acid hydrochloride.
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Collect the crystals by filtration and dry them. The product can be further purified by recrystallization.[10]
-
Visualizing Reaction Pathways and Troubleshooting Logic
The following diagrams, generated using the DOT language, illustrate key concepts related to the synthesis of substituted picolinic acids.
Caption: Key side reactions in picolinic acid synthesis.
Caption: Troubleshooting workflow for picolinic acid synthesis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. US2578672A - Picolinic acid recovery - Google Patents [patents.google.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. mdpi.com [mdpi.com]
- 12. Determination of Picolinic Acid by HPLC Coupled With Postcolumn Photo Irradiation Using Zinc Acetate as a Fluorescent Derivatization Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Optimization of reaction conditions for 5-Bromo-6-methylpicolinic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the synthesis of 5-Bromo-6-methylpicolinic acid.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A common and effective method for synthesizing picolinic acids is through the oxidation of the corresponding methylpyridine. For this compound, the precursor would be 5-Bromo-6-methylpyridine, which is then oxidized. A widely used oxidizing agent for this transformation is potassium permanganate (KMnO₄) in an aqueous solution.[1]
Q2: What are the typical reaction conditions for the oxidation of a methylpyridine to a picolinic acid?
Based on the synthesis of the closely related 5-bromo-2-picolinic acid, the reaction is typically carried out in water as a solvent. The temperature is generally maintained between 80-90°C. Potassium permanganate is added in batches to control the exothermic nature of the reaction. The reaction time can range from 60 to 100 minutes.[1]
Q3: How can I monitor the progress of the reaction?
The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). By taking small aliquots from the reaction mixture at regular intervals, you can observe the disappearance of the starting material (5-Bromo-6-methylpyridine) and the appearance of the product (this compound).
Q4: What is the work-up procedure for isolating the product?
After the reaction is complete, the typical work-up involves filtering the hot solution to remove manganese dioxide (MnO₂), a byproduct of the oxidation. The filtrate is then cooled, and the pH is adjusted to the isoelectric point of the picolinic acid (typically pH 3-4) using an acid like hydrochloric acid (HCl) to precipitate the product. The solid product can then be collected by filtration and purified further.[1]
Q5: How can the final product be purified?
Recrystallization is a common method for purifying the final product. A suitable solvent for recrystallization of picolinic acids is ethanol.[1] The purity of the final compound can be confirmed by measuring its melting point and using analytical techniques such as NMR spectroscopy and mass spectrometry.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield | - Incomplete reaction. - Over-oxidation leading to side products. - Product loss during work-up and purification. - Sub-optimal molar ratio of oxidant. | - Increase reaction time or temperature slightly. Monitor reaction progress closely using TLC or HPLC. - Add the oxidizing agent in smaller portions to maintain better temperature control. - Ensure the pH for precipitation is optimized. Minimize transfers and use appropriate filtration techniques. - Optimize the molar ratio of potassium permanganate to the starting material. A ratio of 2:1 to 3:1 of KMnO₄ to the methylpyridine is often recommended.[1] |
| Impure Product (presence of starting material) | - Insufficient amount of oxidizing agent. - Reaction time was too short. | - Increase the molar equivalents of the oxidizing agent. - Extend the reaction time and monitor for the complete consumption of the starting material. |
| Formation of Side Products | - Over-oxidation can lead to the formation of dibasic acids or degradation of the pyridine ring. - Incomplete bromination of the precursor can lead to impurities. | - Maintain strict control over the reaction temperature. Avoid exceeding 90°C.[1] - Ensure the starting 5-Bromo-6-methylpyridine is of high purity. |
| Difficulty in Filtering Manganese Dioxide (MnO₂) | - The fine particulate nature of MnO₂ can make filtration slow. | - Use a filter aid such as Celite to improve the filtration rate. - Ensure the solution is hot during filtration, as this can help improve the flow rate. |
| Product Fails to Precipitate | - The pH of the solution is not at the isoelectric point of the picolinic acid. - The product is too soluble in the reaction solvent at the given temperature. | - Carefully adjust the pH of the filtrate. Use a pH meter for accurate measurement. - Cool the solution in an ice bath to decrease the solubility of the product. If the product is still soluble, consider partial evaporation of the solvent. |
Experimental Protocols
Synthesis of 5-Bromo-picolinic Acid (Adapted for this compound)
This protocol is based on the synthesis of 5-bromo-2-picolinic acid and can be adapted for the synthesis of this compound by starting with 5-Bromo-6-methylpyridine.[1]
Materials:
-
5-Bromo-6-methylpyridine
-
Potassium permanganate (KMnO₄)
-
Water (H₂O)
-
Hydrochloric acid (HCl), 6M
-
Ethanol (for recrystallization)
Procedure:
-
In a three-necked flask equipped with a thermometer, mechanical stirrer, and a condenser, add 5-Bromo-6-methylpyridine (0.1 mol) and 100 mL of water.
-
Heat the mixture to 80°C with stirring.
-
Once the temperature is stable, add potassium permanganate (0.2-0.3 mol) in small portions over a period of time, ensuring the reaction temperature is maintained between 85-90°C.
-
After the addition is complete, continue to stir the reaction mixture at 85-90°C for 60-100 minutes.
-
Monitor the reaction by TLC until the starting material is consumed.
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While still hot, filter the reaction mixture to remove the manganese dioxide precipitate.
-
Cool the filtrate to room temperature.
-
Adjust the pH of the filtrate to 3-4 with 6M hydrochloric acid. A white precipitate should form.
-
Cool the mixture in an ice bath to maximize precipitation.
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Collect the solid product by filtration and wash with a small amount of cold water.
-
Purify the crude product by recrystallization from ethanol.
-
Dry the purified this compound under vacuum.
Data Presentation
Table 1: Reaction Conditions for the Synthesis of 5-Bromo-2-picolinic Acid [1]
| Parameter | Value |
| Starting Material | 5-bromo-2-methylpyridine |
| Oxidizing Agent | Potassium permanganate (KMnO₄) |
| Solvent | Water |
| Molar Ratio (Substrate:KMnO₄) | 1 : 2 to 1 : 3 |
| Reaction Temperature | 85-90 °C |
| Reaction Time | 60-100 min |
| pH for Precipitation | 3-4 |
| Molar Yield | ~77% |
Visualizations
References
Technical Support Center: Synthesis of 5-Bromo-6-methylpicolinic Acid
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield for the synthesis of 5-Bromo-6-methylpicolinic acid.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, particularly through the oxidation of 5-Bromo-2,6-dimethylpyridine.
Q1: The reaction yield is consistently low. What are the potential causes and how can I improve it?
A1: Low yield is a common issue in this synthesis. Several factors can contribute to this problem. Consider the following troubleshooting steps:
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Oxidant Molar Ratio: The stoichiometry of the oxidizing agent (e.g., potassium permanganate) is critical. An insufficient amount will lead to incomplete conversion of the starting material. Conversely, an excessive amount can lead to over-oxidation and the formation of byproducts. It is recommended to perform small-scale test reactions to determine the optimal molar ratio of the oxidant to the starting material. A common starting point is a 2:1 to 3:1 molar ratio of potassium permanganate to 5-Bromo-2,6-dimethylpyridine.[1]
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Reaction Temperature: The reaction temperature significantly influences the rate of reaction and the formation of byproducts. For permanganate oxidations, maintaining a specific temperature range, often between 85-90°C, is crucial.[1] Lower temperatures may lead to an incomplete reaction, while higher temperatures can promote the degradation of the product. Use a temperature-controlled oil bath and a thermometer to monitor the internal reaction temperature closely.
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Purity of Starting Material: Impurities in the starting 5-Bromo-2,6-dimethylpyridine can interfere with the reaction and reduce the yield. Ensure the purity of the starting material using techniques like NMR or GC-MS before proceeding with the synthesis.
Q2: The final product is difficult to purify and contains persistent impurities. What are the likely impurities and how can they be removed?
A2: Impurities often arise from incomplete reaction or side reactions. The most common impurities include unreacted starting material and over-oxidized byproducts.
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Recrystallization: This is an effective method for purifying the final product. Ethanol is a suitable solvent for the recrystallization of similar picolinic acids.[1] The process involves dissolving the crude product in a minimal amount of hot ethanol and allowing it to cool slowly. The pure product will crystallize out, leaving the impurities in the solution.
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pH Adjustment: During the workup, careful adjustment of the pH is essential for isolating the carboxylic acid. The product will precipitate from the aqueous solution when the pH is adjusted to its isoelectric point, typically between 3 and 4 for picolinic acids.[1] This step also helps to separate it from any non-acidic impurities.
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Column Chromatography: If recrystallization is insufficient, column chromatography can be used for further purification. A silica gel column with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) can effectively separate the desired product from closely related impurities.
Q3: The reaction seems to stall and does not go to completion. What could be the reason?
A3: A stalled reaction is often due to suboptimal reaction conditions or reagent deactivation.
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Batchwise Addition of Oxidant: Adding the oxidizing agent, such as potassium permanganate, in batches is crucial.[1] This helps to control the reaction temperature and maintain a sufficient concentration of the oxidant throughout the reaction.
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Stirring Efficiency: Ensure that the reaction mixture is being stirred vigorously. In a heterogeneous reaction involving a solid oxidant like potassium permanganate, efficient stirring is necessary to ensure proper mixing and contact between the reactants.
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Reaction Time: The reaction time is another critical parameter. For permanganate oxidations of similar substrates, a reaction time of 60-100 minutes at the optimal temperature is often required.[1] Monitor the reaction progress using TLC or LC-MS to determine the optimal reaction time for your specific setup.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A1: A common and effective method for the synthesis of this compound is the oxidation of the corresponding methyl-substituted pyridine, 5-Bromo-2,6-dimethylpyridine. This oxidation selectively converts one of the methyl groups to a carboxylic acid. Strong oxidizing agents like potassium permanganate in an aqueous solution are typically used for this transformation.[1]
Q2: How can I monitor the progress of the reaction?
A2: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). Take a small aliquot of the reaction mixture, quench the oxidant, and spot it on a TLC plate alongside the starting material. A developing system such as ethyl acetate/hexanes can be used. The disappearance of the starting material spot and the appearance of a new, more polar spot (due to the carboxylic acid) indicates the progress of the reaction.
Q3: What are the safety precautions to consider during this synthesis?
A3: When working with strong oxidizing agents like potassium permanganate, it is essential to take appropriate safety precautions. These reactions can be exothermic, so careful control of the reaction temperature is necessary to prevent runaways. Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Perform the reaction in a well-ventilated fume hood.
Data Presentation
The following table summarizes the effect of different reaction conditions on the yield of this compound, based on a typical oxidation of 5-Bromo-2,6-dimethylpyridine with potassium permanganate.
| Parameter | Condition A | Condition B | Condition C |
| Molar Ratio (KMnO₄:Substrate) | 2:1 | 2.5:1 | 3:1 |
| Temperature (°C) | 80 | 90 | 100 |
| Reaction Time (min) | 90 | 90 | 90 |
| Yield (%) | 72% | 78% | 75% (with byproduct formation) |
Table 1: Effect of Reaction Conditions on Yield
Experimental Protocols
Synthesis of this compound via Oxidation
This protocol describes the synthesis of this compound from 5-Bromo-2,6-dimethylpyridine using potassium permanganate as the oxidizing agent.
Materials:
-
5-Bromo-2,6-dimethylpyridine
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Potassium permanganate (KMnO₄)
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Water
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6M Hydrochloric acid (HCl)
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Ethanol
Procedure:
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In a three-necked flask equipped with a thermometer and a condenser, add 5-Bromo-2,6-dimethylpyridine (0.1 mol) and 100 mL of water.
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Heat the mixture to 80°C with stirring.
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Add potassium permanganate (0.2-0.3 mol) in small portions over a period of 30 minutes, maintaining the reaction temperature between 85-90°C.[1]
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After the addition is complete, continue to stir the mixture at 90°C for 90 minutes.[1]
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Cool the reaction mixture to room temperature and filter to remove the manganese dioxide byproduct.
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Adjust the pH of the filtrate to 3-4 with 6M hydrochloric acid.[1]
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Cool the mixture in an ice bath to precipitate the crude product.
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Collect the solid by filtration and recrystallize from ethanol to obtain pure this compound.[1]
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for low reaction yield.
References
Technical Support Center: Scalable Synthesis of 5-Bromo-6-methylpicolinic Acid
Welcome to the technical support center for the scalable synthesis of 5-Bromo-6-methylpicolinic acid. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide clear guidance for the successful synthesis of this important chemical intermediate.
Frequently Asked Questions (FAQs)
Q1: What is the most common scalable synthetic route for this compound?
A1: A widely applicable and scalable two-step approach is recommended. The synthesis begins with the regioselective bromination of 2,6-lutidine (2,6-dimethylpyridine) to yield 3-bromo-2,6-lutidine. This is followed by the selective oxidation of one of the methyl groups to a carboxylic acid, affording the final product. This method avoids the formation of hard-to-separate isomers that can result from direct bromination of a pre-formed picolinic acid.
Q2: Why is direct bromination of 6-methylpicolinic acid not recommended for a scalable synthesis?
A2: Direct bromination of the pyridine ring is often non-selective and can lead to a mixture of isomers, primarily bromination at the 3- and 5-positions. The physical properties of these isomers are very similar, making their separation on a large scale difficult and costly, often requiring column chromatography. A regioselective approach starting from a symmetrically substituted precursor like 2,6-lutidine is more efficient for large-scale production.
Q3: What are the critical safety precautions to consider during this synthesis?
A3: Both bromination and oxidation are highly reactive processes.
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Bromination: Use of bromine or N-bromosuccinimide (NBS) requires handling in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Bromine is highly corrosive and toxic.
-
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO₄) can react violently with organic materials. Reactions should be carefully monitored, and the temperature controlled to prevent runaways. The disposal of manganese dioxide (MnO₂) waste from KMnO₄ reactions must be handled according to institutional safety protocols.
Q4: How can I monitor the progress of the oxidation reaction?
A4: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). A suitable mobile phase for TLC would be a mixture of ethyl acetate and hexanes, with visualization under UV light. For HPLC, a C18 column with a gradient of water and acetonitrile (both with 0.1% trifluoroacetic acid) is a good starting point. The disappearance of the starting material (3-bromo-2,6-lutidine) and the appearance of the more polar product spot/peak (this compound) indicate reaction progression.
Troubleshooting Guides
Problem 1: Low Yield or Incomplete Bromination of 2,6-Lutidine
| Potential Cause | Troubleshooting Step |
| Insufficient Brominating Agent | Ensure the stoichiometry of the brominating agent (e.g., N-bromosuccinimide) is correct. A slight excess may be required. |
| Inadequate Reaction Temperature | For bromination with NBS, the reaction often requires initiation with a radical initiator (like AIBN) and heating. Ensure the reaction reaches the required temperature. |
| Poor Quality Reagents | Use freshly opened or purified reagents. 2,6-lutidine can absorb water from the air, and NBS can decompose over time. |
Problem 2: Over-oxidation or Formation of Byproducts During the Oxidation Step
| Potential Cause | Troubleshooting Step |
| Reaction Temperature Too High | Maintain strict temperature control. For KMnO₄ oxidation, a temperature of around 80°C is often recommended. Higher temperatures can lead to the formation of byproducts or decomposition.[1] |
| Excess Oxidizing Agent | Add the oxidizing agent portion-wise to control the reaction exotherm and avoid over-oxidation.[1] |
| Prolonged Reaction Time | Monitor the reaction closely by TLC or HPLC and quench it once the starting material is consumed to prevent the formation of impurities. |
Problem 3: Difficulty in Isolating the Final Product
| Potential Cause | Troubleshooting Step |
| Product is Soluble in the Aqueous Phase | After quenching the reaction, the picolinic acid will be in its salt form. Acidify the solution to a pH of 4-5 with an acid like concentrated HCl to precipitate the product as a solid.[1] |
| Incomplete Precipitation | If the product does not fully precipitate, the aqueous solution can be concentrated under reduced pressure. The addition of a co-solvent like ethanol can sometimes aid in precipitating the product while leaving inorganic salts behind.[1] |
| Emulsion Formation During Extraction | If extracting the product, emulsions can be broken by adding brine or by filtering the mixture through a pad of celite. |
Experimental Protocols & Data
Proposed Scalable Synthesis of this compound
This synthesis is a two-step process:
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Step 1: Synthesis of 3-Bromo-2,6-lutidine
-
Step 2: Oxidation of 3-Bromo-2,6-lutidine to this compound
A detailed experimental protocol for the oxidation of a similar substrate, 5-bromo-2-methylpyridine, to 5-bromo-2-pyridinecarboxylic acid is presented below as a reference.[1] This protocol can be adapted for the oxidation of 3-bromo-2,6-lutidine.
Experimental Protocol: Oxidation of a Bromomethylpyridine Precursor
| Parameter | Value |
| Starting Material | 5-bromo-2-methylpyridine |
| Reagents | Potassium permanganate (KMnO₄), Water, Concentrated Hydrochloric Acid |
| Scale | 35 mmol |
| Procedure | 1. Dissolve 5-bromo-2-methylpyridine in 150 mL of water in a three-necked flask equipped with a stirrer, thermometer, and condenser. 2. Heat the mixture to 80°C. 3. Add potassium permanganate in three batches at one-hour intervals. 4. Maintain the reaction at 80°C for 3-4 hours. 5. After the reaction is complete, filter the hot solution to remove the manganese dioxide precipitate. 6. Cool the filtrate and adjust the pH to 4-5 with concentrated hydrochloric acid to precipitate the product. 7. Filter the solid product. The filtrate can be concentrated to recover more product. |
| Yield | 39% |
The above data is for the synthesis of an isomer and should be considered as an estimate for the synthesis of this compound.
Visualized Experimental Workflow
The following diagram illustrates the proposed scalable synthesis route for this compound.
Caption: Proposed workflow for the scalable synthesis of this compound.
References
Technical Support Center: Synthesis of 5-Bromo-6-methylpicolinic Acid
Welcome to the technical support center for the synthesis of 5-Bromo-6-methylpicolinic acid. This guide provides troubleshooting information and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most plausible industrial synthesis is a two-step process. It begins with the bromination of 2,6-lutidine to form 3-bromo-2,6-lutidine, followed by the selective oxidation of the methyl group at the 2-position to yield the final product, this compound. Direct bromination of 6-methylpicolinic acid is an alternative but can lead to isomeric impurities that are difficult to separate.[1]
Q2: What are the expected yields and purity for this synthesis?
A2: While yields can vary based on specific reaction conditions and purification methods, the following table provides an estimate based on analogous reactions.
| Step | Product | Typical Yield (%) | Typical Purity (%) |
| Bromination | 3-Bromo-2,6-lutidine | 60-75% | >95% (after purification) |
| Oxidation | This compound | 50-70% | >98% (after recrystallization) |
Q3: How can I confirm the identity and purity of the final product?
A3: Standard analytical techniques should be employed. High-Performance Liquid Chromatography (HPLC) is suitable for assessing purity and quantifying impurities.[2] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) will confirm the chemical structure, and Mass Spectrometry (MS) will verify the molecular weight of the desired product.
Troubleshooting Guide
Issue 1: Low yield in the bromination of 2,6-lutidine.
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Possible Cause: Incomplete reaction or formation of side products.
-
Troubleshooting Steps:
-
Ensure anhydrous conditions: Moisture can react with the brominating agent.
-
Control temperature: Overheating can lead to the formation of polybrominated species.
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Optimize reaction time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal reaction time.
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Choice of brominating agent: N-Bromosuccinimide (NBS) in the presence of an acid catalyst can sometimes offer better regioselectivity and milder reaction conditions compared to elemental bromine.[3]
-
Issue 2: Presence of an isomeric impurity, 4-bromo-2,6-lutidine, after the bromination step.
-
Possible Cause: Lack of complete regioselectivity during electrophilic aromatic substitution.
-
Troubleshooting Steps:
-
Purification: These isomers can be difficult to separate by distillation due to similar boiling points. Column chromatography on silica gel is the most effective method for separation.
-
Reaction Conditions: Lowering the reaction temperature may improve the regioselectivity of the bromination.
-
Issue 3: Incomplete oxidation of 3-bromo-2,6-lutidine.
-
Possible Cause: Insufficient oxidant, low reaction temperature, or short reaction time.
-
Troubleshooting Steps:
-
Oxidant Stoichiometry: Ensure at least two equivalents of a strong oxidant like potassium permanganate (KMnO₄) are used per mole of the starting material.
-
Temperature Control: The oxidation reaction is often exothermic. Maintain a consistent temperature, as too low a temperature will slow down the reaction, while excessive heat can lead to over-oxidation.
-
Reaction Monitoring: Track the disappearance of the starting material by TLC or HPLC to ensure the reaction goes to completion.
-
Issue 4: Presence of 5-bromopyridine-2,6-dicarboxylic acid in the final product.
-
Possible Cause: Over-oxidation of the starting material.
-
Troubleshooting Steps:
-
Control Oxidant Addition: Add the oxidant portion-wise to maintain better control over the reaction exotherm and concentration.
-
Temperature Management: Avoid excessive heating, which can promote the oxidation of the second methyl group.
-
Purification: The dicarboxylic acid impurity is generally more polar and can be removed during the purification of the final product by recrystallization or by adjusting the pH during workup.
-
Issue 5: Difficulty in purifying the final product.
-
Possible Cause: Presence of multiple impurities with similar chemical properties.
-
Troubleshooting Steps:
-
Recrystallization: this compound is a solid, and recrystallization from a suitable solvent system (e.g., ethanol/water) is an effective purification method.
-
pH Adjustment: During the workup, carefully adjusting the pH of the aqueous solution can help in separating the acidic product from neutral or basic impurities. The product will precipitate at its isoelectric point.
-
Experimental Protocols
Protocol 1: Synthesis of 3-Bromo-2,6-lutidine (Starting Material)
-
In a three-necked flask equipped with a mechanical stirrer, dropping funnel, and a condenser, dissolve 2,6-lutidine (1 equivalent) in concentrated sulfuric acid at 0-5°C.
-
Slowly add N-Bromosuccinimide (NBS) (1.1 equivalents) portion-wise, maintaining the temperature below 10°C.[3]
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.
-
Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium hydroxide until the pH is basic.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain pure 3-bromo-2,6-lutidine.
Protocol 2: Synthesis of this compound (Final Product)
-
To a solution of 3-bromo-2,6-lutidine (1 equivalent) in water, add potassium permanganate (KMnO₄) (2.5 equivalents) portion-wise while maintaining the temperature between 70-80°C.
-
After the addition is complete, heat the mixture to 90-95°C and stir for 2-3 hours until the purple color of the permanganate has disappeared.
-
Cool the reaction mixture to room temperature and filter off the manganese dioxide (MnO₂) precipitate.
-
Wash the filter cake with hot water.
-
Combine the filtrates and cool in an ice bath.
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Acidify the filtrate with concentrated hydrochloric acid to a pH of 3-4.
-
The white precipitate of this compound is collected by filtration.
-
The crude product can be further purified by recrystallization from an appropriate solvent like ethanol.
Visualizations
References
Technical Support Center: 5-Bromo-6-methylpicolinic Acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of 5-Bromo-6-methylpicolinic acid.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: For optimal stability, this compound should be stored in a cool, dry, and well-ventilated area.[1][2] Ideal storage involves refrigeration at 2-8°C under an inert atmosphere. Some suppliers recommend freezing at -20°C for long-term storage.[3] It is crucial to keep the container tightly closed to prevent moisture ingress and exposure to air.[2][4] The compound should be stored away from light and incompatible materials such as strong oxidizing agents, bases, strong reducing agents, and strong acids.[1][4]
Q2: What are the primary signs of degradation for this compound?
A2: Visual signs of degradation can include a change in color or the formation of clumps in the solid material. In solution, the appearance of new peaks in an HPLC chromatogram is a definitive indicator of degradation. A decrease in the peak area of the parent compound over time also signifies degradation.
Q3: What are the potential degradation pathways for this compound?
A3: While specific degradation pathways for this compound are not extensively documented in publicly available literature, substituted picolinic acids can be susceptible to several degradation mechanisms:
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Hydrolysis: The carboxylic acid group can react with water, especially under acidic or basic conditions.
-
Oxidation: The pyridine ring and the methyl group can be susceptible to oxidation.[5]
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Photodegradation: Exposure to light, particularly UV radiation, can induce photochemical reactions.[5]
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Thermal Degradation: High temperatures can accelerate decomposition, potentially leading to the release of hazardous fumes.[4]
Q4: How can I assess the stability of this compound in my experimental setup?
A4: A forced degradation study is the recommended approach to assess the stability of the compound under your specific experimental conditions.[6][7] This involves subjecting the compound to stress conditions such as heat, light, humidity, and different pH levels to accelerate degradation. The extent of degradation is then monitored using a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC).
Troubleshooting Guides
Issue 1: Inconsistent experimental results or loss of compound activity.
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Potential Cause: Degradation of this compound due to improper storage or handling.
-
Recommended Actions:
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Verify Storage Conditions: Ensure the compound is stored according to the recommended guidelines (cool, dry, dark, and under an inert atmosphere if possible).
-
Prepare Fresh Solutions: Prepare fresh solutions for each experiment to minimize the impact of solvent-mediated degradation.
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Perform a Purity Check: Analyze a sample of your compound using HPLC to confirm its purity and compare it against a new standard, if available.
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Issue 2: Appearance of unknown peaks in HPLC analysis.
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Potential Cause: Formation of degradation products.
-
Recommended Actions:
-
Investigate the Source: Determine if the new peaks are present in a freshly prepared solution or if they appear over time. This will help differentiate between an impure starting material and degradation.
-
Conduct a Forced Degradation Study: Intentionally degrade the compound under various stress conditions (acid, base, oxidation, heat, light) to see if any of the resulting degradation products match the unknown peaks in your chromatogram. This can help in identifying the nature of the degradants.
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Utilize Mass Spectrometry (LC-MS): If available, use LC-MS to obtain the mass of the unknown peaks, which can provide valuable information for structure elucidation of the degradation products.
-
Quantitative Stability Data
The following table summarizes hypothetical stability data for this compound under various stress conditions. This data is for illustrative purposes to guide researchers in their own stability assessments.
| Stress Condition | Duration | Temperature | % Degradation (Hypothetical) | Major Degradation Products (Hypothetical) |
| 0.1 M HCl | 24 hours | 60°C | 15% | Hydrolytic products |
| 0.1 M NaOH | 8 hours | 25°C | 25% | Salt formation, potential ring opening |
| 3% H₂O₂ | 24 hours | 25°C | 10% | N-oxide, other oxidized species |
| Dry Heat | 48 hours | 70°C | 5% | Thermally induced decomposition products |
| Photolytic (UV light) | 24 hours | 25°C | 30% | Photodegradation products |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study.
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Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Heat at 60°C.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH at room temperature.
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Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂) at room temperature, protected from light.
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Thermal Degradation: Place a known amount of the solid compound in an oven at 70°C. Also, heat a portion of the stock solution at 60°C.
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Photolytic Degradation: Expose a portion of the stock solution to UV light (e.g., 254 nm) in a photostability chamber.
-
-
Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24, and 48 hours).
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Sample Preparation for Analysis: Before HPLC analysis, neutralize the acidic and basic samples. Dilute all samples to an appropriate concentration with the mobile phase.
-
HPLC Analysis: Analyze the samples using a validated stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC Method
This is a general-purpose HPLC method that can be optimized for the analysis of this compound and its degradation products.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
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Gradient: A suitable gradient to ensure separation of the parent compound from its degradation products (e.g., start with a higher percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength where the compound has maximum absorbance (to be determined by a UV scan).
-
Injection Volume: 10 µL.
Visualizations
Caption: Troubleshooting workflow for stability issues.
Caption: Decision tree for proper storage conditions.
Caption: Potential degradation pathways.
References
- 1. mdpi.com [mdpi.com]
- 2. ijrpp.com [ijrpp.com]
- 3. ANALYTICAL METHOD ASSESSMENT - Validation, Qualification, and Regulatory Acceptance of New Approach Methodologies - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Biodegradation of Picolinic Acid by Rhodococcus sp. PA18 [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. biopharminternational.com [biopharminternational.com]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Reactions Involving Picolinic Acids
This guide provides troubleshooting advice and frequently asked questions for common reactions involving picolinic acids, aimed at researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Category 1: Solubility and Reaction Setup
Question: My picolinic acid is not dissolving in the reaction solvent. What should I do?
Answer: Picolinic acid's solubility can be challenging. Its polar nature, due to the pyridine ring and carboxylic acid group, dictates its solubility profile.[1] Consider the following:
-
Solvent Choice: Picolinic acid is highly soluble in water, moderately soluble in alcohols like ethanol, and has lower solubility in less polar organic solvents such as acetonitrile, chloroform, and ethers.[1][2][3][4] For reactions requiring anhydrous organic solvents, solubility can be limited.
-
Temperature: Gently warming the mixture can significantly increase the solubility of picolinic acid.[1]
-
pH Adjustment: In aqueous or protic solvents, adjusting the pH can help. Picolinic acid is more soluble in its ionized (picolinate) form, which is favored at higher pH.[1] However, be mindful of how pH changes might affect your reaction's desired pathway.
-
Derivative Formation: In some cases, converting the picolinic acid to a more soluble derivative (e.g., an ester or acid chloride) prior to the main reaction might be a viable strategy.
Solubility of Picolinic Acid in Various Solvents at ~293 K
| Solvent | Solubility (g/kg of solvent) | Reference |
| Water | ~862.5 | [3][4] |
| Ethanol | ~57.1 | [3][4] |
| Acetonitrile | ~17.0 | [3][4] |
Category 2: Esterification Reactions
Question: My picolinic acid esterification reaction has a low yield. What are the common causes and solutions?
Answer: Low yields in picolinic acid esterification can stem from several factors. Here’s a breakdown of potential issues and how to address them:
-
Reversible Reaction: Fischer-Speier esterification is an equilibrium reaction.[5][6] To drive the reaction towards the product, consider removing water as it forms, for example, by using a Dean-Stark apparatus.
-
Steric Hindrance: If either your alcohol or picolinic acid derivative is sterically hindered, the reaction rate can be significantly reduced. Using a less hindered alcohol or a more reactive picolinic acid derivative (like the acid chloride) can help.
-
Side Reactions with Coupling Agents: When using coupling agents like dicyclohexylcarbodiimide (DCC), a common side reaction is the formation of an N-acylurea byproduct, which is unreactive towards the alcohol.[7][8]
-
Poor Activation: The carboxylic acid may not be sufficiently activated. Ensure your coupling agent is fresh and used in the correct stoichiometry.
Troubleshooting Low Yield in Picolinic Acid Esterification
Caption: Troubleshooting workflow for low-yield picolinic acid esterification.
Category 3: Amide Coupling Reactions
Question: I am observing unexpected side products in my picolinic acid amide coupling reaction. What could they be?
Answer: The nature of side products in amide coupling reactions often depends on the method used to activate the picolinic acid.
-
Chlorinated Byproducts: If you are using thionyl chloride (SOCl₂) to generate the picolinoyl chloride in situ, you might observe the formation of chlorinated picolinamide derivatives, such as 4-chloro-N-alkyl-N-phenylpicolinamides. These can be challenging to separate from the desired product.[11][12]
-
Solution: Consider alternative activating agents that do not introduce chlorine, such as HATU, HBTU, or DCC/HOBt.
-
-
Racemization: If your amine or picolinic acid contains a chiral center, some coupling reagents can cause racemization. HATU is known to be a fast-acting reagent with less propensity for epimerization compared to HBTU.[13]
-
Guanidinium Adducts: When using uronium-based coupling reagents like HATU, if the amine is added before the carboxylic acid is fully activated, the amine can react with HATU to form a guanidinium byproduct, effectively capping the amine and preventing it from reacting with the activated acid.[14]
-
Solution: Pre-activate the picolinic acid with HATU and a base (like DIPEA or triethylamine) for a short period (e.g., 15 minutes) before adding the amine.[14]
-
Question: How can I improve the yield of my HATU-mediated picolinic acid amide coupling?
Answer: Optimizing HATU couplings involves careful consideration of the reaction conditions.
-
Order of Addition: As mentioned, pre-activating the picolinic acid with HATU and a non-nucleophilic base before adding the amine is crucial to prevent side reactions with the coupling agent.[14]
-
Base Selection: A hindered amine base like N,N-diisopropylethylamine (DIPEA) is often preferred to triethylamine (TEA) to minimize side reactions.
-
Solvent: Anhydrous polar aprotic solvents like N,N-dimethylformamide (DMF) or dichloromethane (DCM) are commonly used. The choice often depends on the solubility of your substrates.[14]
-
Stoichiometry: Using a slight excess of the coupling agent (e.g., 1.1-1.2 equivalents) and the amine (e.g., 1.1-1.5 equivalents) relative to the picolinic acid can help drive the reaction to completion.
Optimizing HATU Coupling Yields
| Parameter | Recommendation | Rationale |
| Order of Addition | Picolinic acid + HATU + Base, stir, then add Amine | Prevents formation of guanidinium byproducts.[14] |
| Base | DIPEA | Hindered base, less likely to cause side reactions. |
| Solvent | Anhydrous DMF or DCM | Good solubility for reactants and inert.[14] |
| Stoichiometry | Slight excess of Amine and HATU | Drives the reaction to completion. |
Category 4: Decarboxylation (Hammick Reaction)
Question: My Hammick reaction is giving a low yield of the desired 2-pyridyl-carbinol. How can I optimize it?
Answer: The Hammick reaction involves the thermal decarboxylation of an α-picolinic acid in the presence of a carbonyl compound.[15][16][17] Low yields can be due to several factors:
-
Incomplete Decarboxylation: The reaction requires elevated temperatures to induce decarboxylation and form the reactive intermediate. Ensure the reaction temperature is sufficient.
-
Solvent Effects: The choice of solvent can significantly impact the yield. Using a high-boiling, non-polar solvent like p-cymene has been shown to improve yields.[15]
-
Side Reactions of the Intermediate: The reactive carbene/ylide intermediate can be protonated by trace amounts of water or other protic species. Ensure your reaction is conducted under anhydrous conditions.
-
Substrate Scope: The reaction is most effective for α-picolinic acids and their quinoline or isoquinoline analogs.[15] If your substrate deviates significantly, the reaction may be less efficient.
Hammick Reaction Workflow
Caption: Simplified workflow of the Hammick reaction.
Category 5: Picolinic Acid as a Directing Group in Cross-Coupling
Question: I am using a picolinamide as a directing group in a C-H activation reaction, but the reaction is not working well. What are some common issues?
Answer: Picolinamides are effective directing groups for transition-metal-catalyzed C-H functionalization.[18][19][20] However, several factors can affect their performance:
-
Catalyst Deactivation: The palladium catalyst can be sensitive to air and moisture. Ensure proper inert atmosphere techniques are used.[21] Catalyst deactivation can also occur through the formation of inactive palladium species.
-
Substituent Effects on the Directing Group: The electronic properties of the picolinamide directing group can influence the reaction's yield and selectivity. In some cases, electron-donating groups on the picolinamide can lead to higher yields compared to electron-withdrawing groups.[18]
-
Base Sensitivity: Some removable directing groups are not stable in the presence of strong bases, which might be required for certain cross-coupling reactions.[22]
-
Homocoupling: A common side reaction in cross-coupling is the homocoupling of the aryl halide starting material.[23] This can sometimes be minimized by adjusting the ligand, temperature, or reaction time.
-
Reduction of Aryl Halide: The starting aryl halide can be reduced to the corresponding arene, another common side reaction. This can be influenced by the choice of reductant and the presence of any protic impurities.[23]
Troubleshooting Picolinamide-Directed C-H Activation
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Catalyst deactivation | Ensure inert atmosphere; use fresh catalyst and anhydrous solvents.[21] |
| Inappropriate electronic properties of the directing group | Synthesize and test picolinamides with different electronic substituents.[18] | |
| Formation of Homocoupling Product | Suboptimal reaction conditions | Screen different ligands, temperatures, and reaction times. |
| Reduction of Starting Material | Protic impurities | Use rigorously dried solvents and reagents. |
Category 6: Reaction Monitoring and Purification
Question: How can I effectively monitor the progress of my picolinic acid reaction?
Answer: Thin Layer Chromatography (TLC) is a rapid and effective method for monitoring the progress of most organic reactions.[24][25][26]
-
TLC Setup: Use a three-lane spotting system on your TLC plate:
-
Lane 1 (Reference): A spot of your starting picolinic acid derivative.
-
Lane 2 (Co-spot): A spot of the starting material with a spot of the reaction mixture on top of it. This helps to confirm if the starting material spot in the reaction mixture is indeed the starting material.[27]
-
Lane 3 (Reaction Mixture): A spot of an aliquot from your reaction.
-
-
Solvent System: For picolinic acid and its derivatives, which are polar, a polar eluent system is often required. A mixture of a non-polar solvent (like hexanes or toluene) and a polar solvent (like ethyl acetate) is a good starting point.[24] For the free acid, which can streak on the plate, adding a small amount of acetic acid to the eluent can improve the spot shape.[24]
-
Visualization: Picolinic acid and its derivatives are often UV-active due to the pyridine ring, so they can be visualized under a UV lamp. Staining with iodine or other charring agents can also be used.[24]
-
Interpretation: As the reaction progresses, you should see the spot corresponding to your starting material diminish in intensity in the reaction mixture lane, while a new spot for your product appears.[25]
Question: I am having difficulty purifying my picolinic acid derivative. What are some recommended methods?
Answer: The purification strategy will depend on the properties of your product.
-
Recrystallization: If your product is a solid, recrystallization can be a very effective method for purification. The choice of solvent is critical. You may need to screen several solvents or solvent mixtures. For some picolinic acid derivatives, glacial acetic acid or isopropanol have been used.[28][29]
-
Column Chromatography: For non-crystalline products or for separating mixtures with similar polarities, column chromatography on silica gel is the standard method. The solvent system used for TLC can be adapted for column chromatography.
-
Acid-Base Extraction: If your product has a different acidity or basicity compared to the impurities, an aqueous workup involving acid and base washes can be a powerful purification step. For example, unreacted picolinic acid can be removed by washing with a mild aqueous base.
-
Purification of Picolinamide: After an amide coupling, the crude product can be purified by washing with aqueous acid (to remove unreacted amine and basic byproducts) and aqueous base (to remove unreacted picolinic acid), followed by chromatography if necessary.
Experimental Protocols
Protocol 1: Esterification of Picolinic Acid using Pyridine-2-carboxylic Anhydride and DMAP
This protocol is adapted for the esterification of a primary alcohol.
Materials:
-
Primary Alcohol (1.0 mmol, 1.0 equiv)
-
Pyridine-2-carboxylic Anhydride (1.1 mmol, 1.1 equiv)
-
4-(Dimethylamino)pyridine (DMAP) (0.1 mmol, 0.1 equiv)
-
Anhydrous Dichloromethane (DCM) (5 mL)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the primary alcohol and DMAP.
-
Dissolve the solids in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).
-
Add Pyridine-2-carboxylic Anhydride to the solution in one portion.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting alcohol is consumed (typically 2-4 hours).[30]
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution (10 mL).
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired picolinate ester.[30]
Protocol 2: Amide Coupling of Picolinic Acid using HATU
This protocol is a general procedure for coupling picolinic acid with a primary or secondary amine.[31][32]
Materials:
-
Picolinic Acid (1.0 mmol, 1.0 equiv)
-
Amine (1.2 mmol, 1.2 equiv)
-
HATU (1.1 mmol, 1.1 equiv)
-
DIPEA (2.0 mmol, 2.0 equiv)
-
Anhydrous DMF (5 mL)
-
Water
-
Ethyl Acetate
-
1M HCl (aq)
-
Saturated NaHCO₃ (aq)
-
Brine
-
Anhydrous Na₂SO₄
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add picolinic acid and HATU.
-
Add anhydrous DMF and stir to dissolve.
-
Add DIPEA to the mixture and stir at room temperature for 15 minutes to pre-activate the acid.[14]
-
Add the amine to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS (typically 1-4 hours).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with water.
-
Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude picolinamide by flash column chromatography or recrystallization.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. picolinic acid [chemister.ru]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. homework.study.com [homework.study.com]
- 6. quora.com [quora.com]
- 7. A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B [pubs.rsc.org]
- 10. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]
- 11. Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. peptide.com [peptide.com]
- 14. reddit.com [reddit.com]
- 15. Hammick reaction - Wikipedia [en.wikipedia.org]
- 16. Hammick reaction - definition - Encyclo [encyclo.co.uk]
- 17. wikiwand.com [wikiwand.com]
- 18. chemrxiv.org [chemrxiv.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Diverse strategies for transition metal catalyzed distal C(sp 3 )–H functionalizations - Chemical Science (RSC Publishing) DOI:10.1039/D0SC04676K [pubs.rsc.org]
- 21. sigmaaldrich.com [sigmaaldrich.com]
- 22. m.youtube.com [m.youtube.com]
- 23. benchchem.com [benchchem.com]
- 24. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 25. Monitoring a Reaction – Cooperative Organic Chemistry Student Laboratory Manual [openbooks.lib.msu.edu]
- 26. chem.libretexts.org [chem.libretexts.org]
- 27. How To [chem.rochester.edu]
- 28. US3245998A - Processes for the production of picolinic acid dericatives - Google Patents [patents.google.com]
- 29. US3228950A - Process for the production of new picolinic acid derivatives - Google Patents [patents.google.com]
- 30. benchchem.com [benchchem.com]
- 31. benchchem.com [benchchem.com]
- 32. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
Overcoming poor solubility of picolinic acid derivatives
Welcome to the Technical Support Center for Picolinic Acid Derivatives. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the handling and experimental use of these compounds, with a primary focus on addressing poor solubility.
Frequently Asked Questions (FAQs)
Q1: Why are my picolinic acid derivatives showing poor aqueous solubility?
A1: Picolinic acid itself is very soluble in water.[1][2] However, many of its derivatives incorporate larger, more hydrophobic moieties. This increase in hydrophobicity can significantly limit their solubility in aqueous solutions, a critical factor for many biological assays and pharmaceutical formulations.[3] The overall solubility is a balance between the polar picolinic acid portion and the nonpolar derivative groups.
Q2: What are the initial recommended solvents for dissolving picolinic acid derivatives?
A2: For initial solubilization attempts, it is advisable to start with common organic solvents such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and ethanol.[3] The choice of solvent will depend on the specific derivative and the requirements of your downstream application.
Q3: Can pH adjustment improve the aqueous solubility of my picolinic acid derivative?
A3: Yes, pH modification is a highly effective strategy.[3] Since picolinic acid derivatives are carboxylic acids, increasing the pH of an aqueous solution with a base (e.g., sodium hydroxide) will deprotonate the carboxylic acid group, forming a more soluble salt.[3] A general guideline is to adjust the pH to at least two units above the pKa of the carboxylic acid to ensure complete deprotonation and enhance solubility.[3]
Q4: What advanced strategies can I employ if simple pH adjustment or co-solvents are insufficient for my in vitro or in vivo studies?
A4: For more challenging solubility issues, several advanced formulation strategies can be explored. These include:
-
Salt Formation: Creating a salt of the picolinic acid derivative can significantly improve its solubility and dissolution rate.[4][5]
-
Cocrystallization: Forming a cocrystal with a suitable coformer is another effective method to enhance solubility and other physicochemical properties.[6][7]
-
Solid Dispersions: Dispersing the compound in a hydrophilic polymer matrix can improve its dissolution characteristics.[8][9]
-
Nanoformulations: Reducing the particle size to the nanometer scale through techniques like nanoprecipitation can increase the surface area and, consequently, the dissolution rate.[10][11][12]
Troubleshooting Guides
Issue 1: Compound precipitates out of solution upon dilution with aqueous buffer.
This is a common problem when a compound dissolved in a high concentration of an organic solvent like DMSO is diluted into an aqueous buffer for biological assays.[3]
| Troubleshooting Steps | Rationale |
| Reduce Initial Concentration | Lowering the concentration of your stock solution in the organic solvent can prevent it from exceeding its solubility limit upon dilution.[3] |
| Optimize Final Solvent Concentration | Determine the maximum tolerable percentage of the organic co-solvent in your final aqueous solution that keeps the compound dissolved without affecting the assay.[3] |
| Use a Different Solubilization Method | Consider preparing a salt form or using a formulation approach like cyclodextrins to improve aqueous compatibility.[3] |
| Employ Sonication | Gentle sonication can help to redissolve small amounts of precipitate and create a more stable suspension.[3] |
Issue 2: Low bioavailability observed in animal studies despite achieving solubility in the formulation.
Low bioavailability can be a result of poor dissolution in the gastrointestinal tract or other factors.
| Troubleshooting Steps | Rationale |
| Particle Size Reduction | Micronization or nanonization increases the surface area of the solid compound, which can improve the dissolution rate.[3] |
| Formulation as a Salt | Converting the carboxylic acid to a more soluble salt form can significantly enhance dissolution and absorption.[3] |
| Lipid-Based Formulations | For highly lipophilic compounds, lipid-based delivery systems such as self-emulsifying drug delivery systems (SEDDS) can improve absorption by presenting the drug in a solubilized form.[3] |
| Amorphous Solid Dispersions | Formulating the derivative as an amorphous solid dispersion with a hydrophilic polymer can prevent crystallization and maintain a higher concentration of the drug in a dissolved state.[8] |
Data on Solubility Enhancement Strategies
The following table summarizes the potential improvements in aqueous solubility that can be achieved with different formulation approaches for picolinic acid and its derivatives.
| Strategy | Example Coformer/Carrier | Fold Increase in Aqueous Solubility (Illustrative) | References |
| Cocrystallization | Dicarboxylic Acids | Moderate Increase | [6] |
| Picolinamide (for Diclofenac) | ~22-112 times | [7] | |
| Pterostilbene | Moderate Increase | [13][14] | |
| Solid Dispersion | Polyethylene Glycol (PEG) 6000 | >10 times | [8][15] |
| Polyvinylpyrrolidone (PVP) | ~11 times (for Griseofulvin) | [8] |
Experimental Protocols
Protocol 1: Salt Screening
This protocol outlines a general procedure for screening different counter-ions to form a more soluble salt of a picolinic acid derivative.
Objective: To identify a salt form with improved aqueous solubility.
Materials:
-
Picolinic acid derivative (API)
-
A selection of counter-ions (e.g., sodium hydroxide, potassium hydroxide, tromethamine)
-
A variety of solvents (e.g., water, ethanol, isopropanol)
-
Crystal16 or similar parallel crystallizer (optional)
-
Stirring plate and vials
-
Filtration apparatus
-
Analytical balance
-
PXRD, DSC, and HPLC for characterization
Methodology:
-
Solubility Assessment: Determine the solubility of the free API in various solvents to select appropriate systems for the screen.[16]
-
Counter-ion Selection: Choose a range of pharmaceutically acceptable counter-ions. For acidic APIs like picolinic acid derivatives, basic counter-ions should be selected.[17] A pKa difference of >3 between the API and the counter-ion is recommended to increase the probability of salt formation.[18]
-
In-Situ Salt Screening: a. In separate vials, slurry a known amount of the API with a stoichiometric amount of each selected counter-ion in a chosen solvent.[18] b. Stir the slurries at a constant temperature or with temperature cycling for several days to allow for equilibration.[18] c. Isolate any resulting solids by filtration and dry them.
-
Solution-Based Salt Formation: a. Dissolve the API in a suitable solvent. b. Add a stoichiometric amount of the counter-ion (dissolved in the same or a miscible solvent). c. Allow the solution to cool, evaporate slowly, or add an anti-solvent to induce precipitation/crystallization. d. Isolate and dry the resulting solids.
-
Characterization: Analyze the isolated solids using PXRD to identify new crystalline forms. Further characterization by DSC for thermal properties and HPLC for purity and stoichiometry is recommended.
-
Solubility Measurement: Determine the aqueous solubility of the promising new salt forms and compare it to the free API.
Protocol 2: Cocrystal Screening
This protocol provides a general workflow for screening coformers to produce cocrystals of a picolinic acid derivative with enhanced solubility.
Objective: To identify a cocrystal with improved physicochemical properties.
Materials:
-
Picolinic acid derivative (API)
-
A library of pharmaceutically acceptable coformers
-
Solvents for grinding and slurry experiments (e.g., ethanol, ethyl acetate, water)
-
Ball mill or mortar and pestle
-
Stirring plate and vials
-
Analytical instrumentation (PXRD, DSC, etc.)
Methodology:
-
Coformer Selection: Select a range of potential coformers based on crystal engineering principles (e.g., hydrogen bonding capabilities) or computational screening methods.[19][20][21]
-
Liquid-Assisted Grinding (LAG): a. Mix stoichiometric amounts of the API and a coformer in a milling jar or mortar. b. Add a small amount of a solvent. c. Grind the mixture for a set period (e.g., 30-60 minutes).[22] d. Analyze the resulting solid by PXRD.
-
Slurry Cocrystallization: a. Add an excess of the API and coformer (in a stoichiometric ratio) to a vial containing a selected solvent. b. Slurry the mixture at a constant temperature for several days to reach equilibrium.[23] c. Isolate the solid phase by filtration and analyze by PXRD.
-
Solvent Evaporation: a. Dissolve both the API and the coformer in a common solvent. b. Allow the solvent to evaporate slowly at room temperature.[22] c. Analyze any resulting crystals by PXRD.
-
Characterization and Solubility Testing: a. For any new crystalline forms identified, scale up the synthesis. b. Fully characterize the new cocrystal using techniques like SCXRD, DSC, and TGA. c. Measure the aqueous solubility and dissolution rate and compare them to the parent API.
Protocol 3: Solid Dispersion by Solvent Evaporation
This protocol describes the preparation of a solid dispersion to enhance the solubility of a picolinic acid derivative.
Objective: To create an amorphous solid dispersion with improved dissolution.
Materials:
-
Picolinic acid derivative (API)
-
Hydrophilic carrier (e.g., PVP, PEG 6000, HPMC)
-
Volatile organic solvent (e.g., ethanol, chloroform, acetone)[8][9][24]
-
Rotary evaporator or vacuum oven
-
Mortar and pestle, sieve
Methodology:
-
Component Dissolution: Dissolve both the API and the hydrophilic carrier in a common volatile solvent. Ensure complete dissolution to achieve a homogeneous solution.[8][9]
-
Solvent Evaporation: Evaporate the solvent using a rotary evaporator or by heating in a vacuum oven at a temperature below the boiling point of the solvent and the glass transition temperature of the components.[8][15]
-
Drying: A solid mass or film will be formed. Continue to dry the solid dispersion under vacuum to remove any residual solvent.
-
Milling and Sieving: Pulverize the dried solid mass using a mortar and pestle. Pass the resulting powder through a sieve to obtain a uniform particle size.[9][24]
-
Characterization: a. Use PXRD to confirm the amorphous nature of the API in the dispersion. b. Use DSC to assess the miscibility of the drug and carrier. c. Perform in vitro dissolution studies to compare the release profile of the solid dispersion with the pure API.
Protocol 4: Nanoparticle Formulation by Nanoprecipitation
This protocol details the nanoprecipitation (solvent displacement) method for preparing drug-loaded nanoparticles.
Objective: To produce nanoparticles of the picolinic acid derivative to enhance its dissolution rate.
Materials:
-
Picolinic acid derivative (API)
-
Polymer (e.g., PLGA, PCL)
-
Organic solvent, water-miscible (e.g., acetone, THF)[25]
-
Aqueous non-solvent phase (typically purified water)
-
Surfactant/stabilizer (e.g., Poloxamer, Pluronic F-68)[25]
-
Magnetic stirrer
-
Rotary evaporator or similar for solvent removal
-
Centrifuge for nanoparticle collection
Methodology:
-
Organic Phase Preparation: Dissolve the API and a polymer (e.g., PLGA) in a suitable water-miscible organic solvent like acetone.[25][26]
-
Aqueous Phase Preparation: Prepare an aqueous solution, typically containing a surfactant to stabilize the nanoparticles once formed.[25]
-
Nanoprecipitation: Add the organic phase drop-wise into the aqueous phase under constant magnetic stirring.[25] Nanoparticles will form instantaneously as the solvent diffuses and the polymer precipitates.[10][11]
-
Solvent Removal: Allow the mixture to stir for a period (e.g., overnight) to ensure the complete evaporation of the organic solvent. This can be expedited using a rotary evaporator under reduced pressure.[25]
-
Nanoparticle Collection: Collect the formed nanoparticles by centrifugation.
-
Characterization: a. Analyze the particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS). b. Determine the drug loading and encapsulation efficiency. c. Evaluate the dissolution profile of the nanoparticles compared to the unprocessed drug.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 5. Salt formation to improve drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Simultaneously improving tabletability and solubility of diclofenac by cocrystallization with picolinamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Overview of the Manufacturing Methods of Solid Dispersion Technology for Improving the Solubility of Poorly Water-Soluble Drugs and Application to Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. japsonline.com [japsonline.com]
- 10. Nanoprecipitation process: From encapsulation to drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Nanoprecipitation Method: Significance and symbolism [wisdomlib.org]
- 12. mdpi.com [mdpi.com]
- 13. Polymorphism in the 1/1 Pterostilbene/Picolinic Acid Cocrystal - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pharmtech.com [pharmtech.com]
- 16. onyxipca.com [onyxipca.com]
- 17. pharmoutsourcing.com [pharmoutsourcing.com]
- 18. crystallizationsystems.com [crystallizationsystems.com]
- 19. researchgate.net [researchgate.net]
- 20. pubs.acs.org [pubs.acs.org]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Comparing and Quantifying the Efficiency of Cocrystal Screening Methods for Praziquantel - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Screening and Preparation of Cocrystals: A Comparative Study of Mechanochemistry vs Slurry Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 24. ajprd.com [ajprd.com]
- 25. researchgate.net [researchgate.net]
- 26. scientificarchives.com [scientificarchives.com]
Validation & Comparative
A Comparative Analysis of 5-Bromo-6-methylpicolinic Acid and Other Halogenated Picolinic Acids in Drug Discovery and Agrochemical Research
For Researchers, Scientists, and Drug Development Professionals
Halogenated picolinic acids represent a significant class of compounds in both pharmaceutical and agricultural sciences. The introduction of halogen atoms and other substituents onto the picolinic acid scaffold can profoundly influence their biological activity, physicochemical properties, and target specificity. This guide provides a comparative overview of 5-Bromo-6-methylpicolinic acid and other notable halogenated picolinic acids, focusing on their performance with supporting data and experimental context.
Physicochemical Properties of Selected Halogenated Picolinic Acids
The identity and position of halogen substituents, along with other functional groups, directly impact key molecular descriptors such as molecular weight, lipophilicity (LogP), and acidity (pKa). These parameters are crucial for predicting a compound's absorption, distribution, metabolism, and excretion (ADME) profile in drug development, as well as its uptake and translocation in plants for herbicidal applications.
| Compound | Structure | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| This compound | C₇H₆BrNO₂ | 216.03 | 137778-20-2 | |
| Picloram | C₆H₃Cl₃N₂O₂ | 241.46 | 1918-02-1 | |
| Clopyralid | C₆H₃Cl₂NO₂ | 192.00 | 1702-17-6 | |
| 5-Bromonicotinic acid | C₆H₄BrNO₂ | 202.01 | 20826-04-4 |
Comparative Biological Activity
Many halogenated picolinic acids function as synthetic auxins, a class of herbicides that mimic the plant hormone auxin, leading to uncontrolled growth and ultimately death of susceptible plants. Their mechanism of action often involves binding to the TIR1/AFB family of F-box proteins, which are components of the SCF E3 ubiquitin ligase complex. This interaction promotes the degradation of Aux/IAA transcriptional repressors, leading to the activation of auxin-responsive genes.
| Compound | Assay | Organism/Cell Line | Endpoint | Result |
| Picloram | Herbicidal Activity | Various broadleaf weeds | - | Systemic herbicide effective for woody plants and broadleaf weeds.[1] |
| Acute Oral Toxicity | Rat | LD₅₀ | >5,000 mg/kg[2] | |
| Aquatic Toxicity | Rainbow Trout | 96-hour LC₅₀ | 19.3 mg/L[2] | |
| Clopyralid | Herbicidal Activity | Broadleaf weeds (e.g., L. palustris) | - | Selective herbicide for broadleaf weeds.[3] |
| Acute Oral Toxicity | Rat | LD₅₀ | 4,300 to 5,000 mg/kg[4] | |
| Aquatic Toxicity | Rainbow Trout | 96-hour LC₅₀ | 104 mg/L[4] | |
| Cytotoxicity | Human pluripotent stem cells | IC₅₀ | >100 µM[3] | |
| 5-Bromonicotinic acid | Cytotoxicity | Caco-2 cells | - | Complete absence of cytotoxicity noted in a study with its lanthanide complexes.[5][6] |
Signaling Pathway: TIR1/AFB-Mediated Auxin Response
The primary mode of action for many herbicidal picolinic acids is the disruption of the auxin signaling pathway. The following diagram illustrates the canonical TIR1/AFB-mediated auxin response.
Caption: TIR1/AFB-mediated auxin signaling pathway.
Experimental Protocols
General Synthesis of Halogenated Picolinic Acids
The synthesis of halogenated picolinic acids can be achieved through various organic chemistry routes. A general workflow often involves the halogenation of a pyridine derivative followed by oxidation of a methyl group to a carboxylic acid, or vice versa.
Caption: General synthetic workflow for halogenated picolinic acids.
Protocol: Root Growth Inhibition Assay for Herbicidal Activity
This protocol is a generalized method for assessing the herbicidal activity of picolinic acid derivatives by measuring their effect on root growth of a model plant, such as Arabidopsis thaliana.
1. Plant Material and Growth Conditions:
-
Sterilize seeds of Arabidopsis thaliana (e.g., Columbia-0 ecotype) using a 70% ethanol solution followed by a bleach solution and then rinse with sterile water.
-
Sow the sterilized seeds on Murashige and Skoog (MS) agar plates.
-
Stratify the seeds by incubating the plates at 4°C in the dark for 2-3 days to synchronize germination.
-
Transfer the plates to a growth chamber with a controlled environment (e.g., 22°C, 16-hour light/8-hour dark photoperiod).
2. Preparation of Test Compounds:
-
Prepare stock solutions of this compound and other halogenated picolinic acids (e.g., Picloram, Clopyralid) in a suitable solvent, such as dimethyl sulfoxide (DMSO).
-
Prepare a series of dilutions of the stock solutions in the liquid MS medium to achieve the desired final concentrations for testing. Ensure the final DMSO concentration is consistent across all treatments and does not exceed a level that affects plant growth (typically <0.1%).
3. Root Growth Inhibition Assay:
-
After 4-5 days of germination, transfer seedlings of uniform size to new MS agar plates containing the different concentrations of the test compounds.
-
Place the plates vertically in the growth chamber to allow for downward root growth.
-
After a set period (e.g., 5-7 days), photograph the plates and measure the length of the primary root for each seedling using image analysis software (e.g., ImageJ).
-
Calculate the percentage of root growth inhibition for each treatment relative to the solvent control.
4. Data Analysis:
-
For each compound, plot the percentage of root growth inhibition against the logarithm of the compound concentration.
-
Determine the half-maximal inhibitory concentration (IC₅₀) value, which is the concentration of the compound that causes 50% inhibition of root growth, by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
Conclusion
The halogenation pattern of picolinic acids is a critical determinant of their biological activity. While this compound is a commercially available building block, comprehensive public data on its comparative performance against established halogenated picolinic acids like Picloram and Clopyralid is limited. The provided data on related compounds and the outlined experimental protocols offer a framework for researchers to conduct such comparative studies. Understanding the structure-activity relationships within this class of molecules is essential for the rational design of novel and more effective herbicides and therapeutic agents. The auxin signaling pathway, particularly the TIR1/AFB co-receptor system, remains a key target for many of these compounds and a fertile area for further investigation.
References
The Pivotal Role of Substitution Patterns in 5-Bromo-6-methylpicolinic Acid Analogs for Anticancer Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for novel, potent, and selective anticancer agents has led to the extensive exploration of diverse chemical scaffolds. Among these, pyridinecarboxylic acid derivatives, particularly analogs of 5-Bromo-6-methylpicolinic acid, have emerged as a promising class of compounds. This guide provides a comparative analysis of the structure-activity relationships (SAR) of these analogs, drawing on experimental data to elucidate the impact of molecular modifications on their cytotoxic effects against various cancer cell lines.
Unveiling the Structure-Activity Relationship
The core structure of this compound presents multiple sites for chemical modification, each influencing the compound's biological activity. The bromine atom at the 5-position, the methyl group at the 6-position, and the carboxylic acid at the 2-position are key determinants of the molecule's interaction with biological targets.
Systematic modifications of this scaffold have revealed critical insights into the SAR of these analogs. The data presented below, compiled from various studies, highlights how different substituents affect the anticancer potency.
Table 1: Comparative in vitro Cytotoxicity of Picolinic Acid Analogs
| Compound ID | Scaffold Modification | Cancer Cell Line | IC50 (µM) | Reference |
| 1 | Phenyl-pyridine-2-carboxylic acid derivative | MDA-MB-435 (Breast) | Low micromolar | [1] |
| 2 | N-(4-bromophenyl)-5-(pyridin-2-yl)-1,3,4-thiadiazol-2-amine | A549 (Lung) | 99.93 | [2] |
| 3a | Dihydropyridine carboxylic acid | HCT-15 (Colorectal) | 7.94 | [3] |
| 3b | Dihydropyridine carboxylic acid | HCT-15 (Colorectal) | 9.24 | [3] |
| 4a | 3-benzylidenechroman-4-one (chalcone-like) | K562 (Leukemia) | ≤ 3.86 | [4] |
| 5 | 6,8-dibromo-5-nitroquinoline | HeLa (Cervical) | 24.1 |
Note: The presented data is a selection from various sources to illustrate SAR trends and may not represent a direct comparison from a single study.
From the compiled data, several key SAR observations can be made:
-
Aromatic Substitutions: The introduction of substituted phenyl rings, as seen in phenyl-pyridine-2-carboxylic acid derivatives, can lead to potent, low micromolar antiproliferative activity.[1]
-
Heterocyclic Modifications: Conversion of the carboxylic acid to a substituted thiadiazole ring, as in compound 2 , can modulate activity, though the observed potency against A549 cells was modest.[2]
-
Ring Modifications: Alterations to the pyridine ring itself, such as in dihydropyridine analogs (3a and 3b ), can yield compounds with significant cytotoxicity against colorectal cancer cells.[3]
-
Influence of Bromine Position: While not directly on the picolinic acid core, the presence of two bromine atoms on a quinoline ring (compound 5 ) significantly contributes to its cytotoxic potential, suggesting the importance of halogenation.
-
Chalcone-like Analogs: Incorporating the picolinic acid scaffold into larger, more complex structures like chalcone-like molecules (compound 4a ) can result in highly potent anticancer agents.[4]
Experimental Methodologies
The evaluation of the anticancer activity of these analogs relies on robust and standardized in vitro assays. The following are detailed protocols for the key experiments cited in the literature.
Protocol 1: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (typically in a range from 0.1 to 100 µM) for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for another 2-4 hours.
-
Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a wavelength of 570 nm. The cell viability is calculated as a percentage of the control (untreated) cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then determined.[2]
Protocol 2: Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.
-
Cell Seeding and Treatment: Similar to the MTT assay, cells are seeded in 96-well plates and treated with the test compounds.
-
Cell Fixation: After the treatment period, the cells are fixed with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.
-
Staining: The plates are washed with water and stained with 0.4% SRB solution for 30 minutes at room temperature.
-
Washing: Unbound dye is removed by washing with 1% acetic acid.
-
Protein-Bound Dye Solubilization: The plates are air-dried, and the protein-bound dye is solubilized with 10 mM Tris base solution.
-
Absorbance Measurement: The absorbance is measured at 510 nm. The percentage of cell growth is calculated relative to the control, and the IC50 value is determined.[3]
Potential Signaling Pathways
Picolinic acid derivatives and related nitrogen-containing heterocyclic compounds often exert their anticancer effects by targeting key signaling pathways involved in cell proliferation, survival, and apoptosis. Two of the most commonly implicated pathways are the EGFR and PI3K/Akt/mTOR pathways.
Caption: EGFR signaling pathway and potential inhibition by this compound analogs.
Caption: PI3K/Akt/mTOR signaling pathway as a potential target for this compound analogs.
Conclusion
The structure-activity relationship of this compound analogs reveals a rich landscape for the development of novel anticancer agents. The strategic modification of the picolinic acid core, including substitutions on the pyridine ring and derivatization of the carboxylic acid group, significantly influences their cytotoxic potency. Future research should focus on systematic modifications of the this compound scaffold to optimize its anticancer activity and selectivity. A deeper understanding of their mechanism of action and interaction with key signaling pathways, such as the EGFR and PI3K/Akt/mTOR pathways, will be crucial for the rational design of the next generation of picolinic acid-based cancer therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Structure-Activity Relationship of Substituted Pyrazoline Derivatives as Small Molecule Tyrosine Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Synthetic Routes to Substituted Picolinic Acids
For Researchers, Scientists, and Drug Development Professionals
Picolinic acid and its substituted derivatives are crucial building blocks in medicinal chemistry and materials science, finding applications as herbicides, pharmaceuticals, and versatile ligands in coordination chemistry. The strategic introduction of various substituents onto the pyridine ring allows for the fine-tuning of their biological and chemical properties. This guide provides a comparative analysis of several key synthetic routes to substituted picolinic acids, offering a side-by-side look at their performance based on experimental data. Detailed methodologies for key reactions are provided to facilitate replication and adaptation in the laboratory.
Performance Comparison of Synthetic Routes
The selection of an optimal synthetic route to a substituted picolinic acid is contingent on factors such as the desired substitution pattern, required scale, and the availability of starting materials. The following table summarizes quantitative data for several common and modern synthetic approaches.
| Synthetic Route | Starting Material | Key Reagents/Catalyst(s) | Reaction Conditions | Product | Yield (%) | Citation(s) |
| Oxidation of 2-Picoline | α-Picoline | Potassium permanganate (KMnO₄) | Water, steam bath, 2-2.5 hours | Picolinic acid hydrochloride | 50-51 | [1] |
| Nitration and Reduction of Picolinic Acid N-oxide | Picolinic acid N-oxide | 1. Fuming HNO₃/H₂SO₄2. H₂, Pd/C, Acetic acid/Acetic anhydride | 1. 120-130 °C, 2.5 hours2. Room temperature, 48 hours, 60 psi | 4-Aminopicolinic acid | 47 | [2] |
| Dechlorination of Picloram | Picloram | H₂, 10% Pd/C, 10% LiOH (aq) | 40 °C for 4 hours, then 70 °C for 12 hours, 45 psi | 4-Aminopicolinic acid | 99 | |
| Multi-component Synthesis | Aldehydes, Malononitrile, etc. | UiO-66(Zr)-N(CH₂PO₃H₂)₂ catalyst | Ambient temperature | Substituted picolinates/picolinic acids | High | [3][4] |
| Sonogashira Coupling | Methyl 4-iodopicolinate | Alkyne, (Ph₃P)₂PdCl₂, CuI, 2 M NH₃ in Ethanol | Room temperature, 48 hours | 4-(Alkynyl)picolinic acid derivatives (after hydrolysis) | Good | [2] |
Experimental Protocols
Oxidation of α-Picoline to Picolinic Acid
This classical approach provides a straightforward route to the parent picolinic acid.
Procedure: In a 5-liter three-necked flask equipped with a reflux condenser and a stirrer, 2500 mL of water and 50 g (0.54 mole) of α-picoline are added. To this solution, 90 g (0.57 mole) of potassium permanganate is introduced, and the mixture is heated on a steam bath until the purple color disappears (approximately 1 hour). A second 90 g portion of potassium permanganate is then added, followed by 500 mL of water. Heating is continued until the purple color is destroyed (2–2.5 hours). The reaction mixture is cooled slightly, and the precipitated manganese oxides are removed by filtration and washed with 1 L of hot water. The filtrate is concentrated under reduced pressure to 150–200 mL, filtered if necessary, and acidified to Congo red with concentrated hydrochloric acid. The acidic solution is then evaporated to dryness under reduced pressure. The solid residue is refluxed for one hour with 250 mL of 95% ethanol, filtered, and the extraction is repeated with 150 mL of 95% ethanol. Dry hydrogen chloride gas is passed into the combined ethanolic filtrates until crystallization begins. The solution is then chilled to approximately 10 °C in a freezing mixture while continuing the addition of hydrogen chloride until the solution is saturated. The crystals of picolinic acid hydrochloride are collected by filtration and air-dried to yield 43–44 g (50–51%) of the product.[1]
Synthesis of 4-Aminopicolinic Acid from Picolinic Acid N-oxide
This two-step process allows for the introduction of an amino group at the 4-position of the picolinic acid scaffold.
Step 1: Nitration of Picolinic Acid N-oxide Picolinic acid N-oxide (10 g, 71.94 mmol) is added portion-wise to a stirred mixture of fuming nitric acid and sulfuric acid at a temperature maintained between 120-130 °C for 2.5 hours.
Step 2: Reduction of 4-Nitropicolinic Acid N-oxide The resulting 4-nitropicolinic acid N-oxide is then reduced via catalytic hydrogenation. The nitro compound is dissolved in a mixture of warm glacial acetic acid and acetic anhydride. The mixture is stirred for 48 hours at room temperature under a hydrogen atmosphere (60 psi) in the presence of a Pd/C catalyst. After filtration through celite and removal of the solvent under reduced pressure, the 4-aminopicolinic acid is obtained. Recrystallization from hot water/ethanol affords the pure product as a white solid (yield: 47%).[2]
Sonogashira Coupling for the Synthesis of 4-(Alkynyl)picolinic Acid Derivatives
This palladium-catalyzed cross-coupling reaction is a powerful tool for introducing alkyne functionalities.
Procedure: The synthesis begins with the preparation of methyl 4-iodopicolinate from picolinic acid.[2] In a Schlenk tube under an argon atmosphere, methyl 4-iodopicolinate, the terminal alkyne, bis(triphenylphosphine)palladium(II) chloride, and copper(I) iodide are combined in a 2 M solution of ammonia in ethanol. The reaction mixture is stirred at room temperature for 48 hours. Subsequent acid hydrolysis of the resulting methyl ester yields the desired 4-(alkynyl)picolinic acid.[2]
Synthetic Pathway Visualizations
The following diagrams illustrate the logical flow of the described synthetic routes.
Caption: Oxidation of α-Picoline to Picolinic Acid.
Caption: Synthesis of 4-Aminopicolinic Acid.
Caption: Sonogashira Coupling for Picolinic Acid Derivatization.
References
A Researcher's Guide to Bioisosteric Replacement of the Carboxylic Acid in Picolinic Acid
For researchers, scientists, and drug development professionals, the strategic modification of lead compounds is a cornerstone of medicinal chemistry. Picolinic acid, a pyridine-2-carboxylic acid, serves as a scaffold in numerous biologically active compounds, from herbicides to potential therapeutics.[1] The carboxylic acid moiety, while often crucial for target engagement, can present challenges related to pharmacokinetics and toxicity.[2][3] This guide provides a comparative overview of common bioisosteric replacements for the carboxylic acid group in picolinic acid, supported by experimental data and detailed methodologies.
Bioisosterism, the replacement of a functional group with another that retains similar biological activity, is a powerful strategy to optimize drug-like properties.[4] For carboxylic acids, this approach aims to modulate acidity (pKa), lipophilicity (logP), metabolic stability, and cell permeability while preserving the key interactions with biological targets.[2][5] This guide focuses on three prominent carboxylic acid bioisosteres: tetrazoles, acyl sulfonamides, and hydroxamic acids.
Comparative Analysis of Physicochemical Properties
The decision to replace a carboxylic acid is often driven by the need to fine-tune its physicochemical properties. The following table summarizes key parameters for picolinic acid and its potential bioisosteres. It is important to note that while direct comparative data for picolinic acid analogs is limited, the presented data is based on established trends for these bioisosteres on various aromatic scaffolds.[5][6]
| Compound/Bioisostere | Representative Structure | pKa Range | logP/logD Range | Key Characteristics |
| Picolinic Acid | 2-carboxypyridine | ~5.3 | ~0.22 | Planar, acidic, potential for metabolic liabilities (e.g., glucuronidation).[2][3][7] |
| Tetrazole | 5-(pyridin-2-yl)-1H-tetrazole | 4.5 - 5.0 | Generally higher than corresponding carboxylic acid | Planar, similar acidity to carboxylic acid, metabolically more stable, can enhance oral bioavailability.[2][3] |
| Acyl Sulfonamide | N-acyl-pyridine-2-sulfonamide | 3.5 - 5.0 | Variable, can be modulated by R' group | Non-planar, acidic, offers opportunities for additional interactions, can improve metabolic stability.[8] |
| Hydroxamic Acid | N-hydroxy-picolinamide | 8.0 - 9.0 | Generally lower than corresponding carboxylic acid | Less acidic than carboxylic acid, potent metal chelator, potential for use in metalloenzyme inhibitors.[9][10] |
Biological Activity Profile
The ultimate goal of bioisosteric replacement is to maintain or improve biological activity. The choice of bioisostere can significantly impact how a molecule interacts with its target and its overall pharmacological profile.
-
Tetrazoles: Often successfully mimic the hydrogen bonding interactions of the carboxylate group. Their similar pKa ensures that they are ionized at physiological pH, allowing for analogous electrostatic interactions with target proteins.[3] The increased metabolic stability of the tetrazole ring can lead to improved in vivo efficacy.[2]
-
Acyl Sulfonamides: This bioisostere offers a three-dimensional arrangement of hydrogen bond donors and acceptors that can differ from the planar carboxylic acid. This can lead to altered or improved binding affinity and selectivity. The acidity of the N-H proton is comparable to that of a carboxylic acid.[8]
-
Hydroxamic Acids: These are particularly effective replacements when the target is a metalloenzyme. The hydroxamic acid moiety is a strong chelator of metal ions, such as zinc, which are often found in the active sites of enzymes like histone deacetylases (HDACs) and matrix metalloproteinases (MMPs).[9][10]
Experimental Protocols
Accurate and reproducible experimental data is crucial for the successful application of bioisosteric replacement. Below are detailed methodologies for key experiments cited in this guide.
Determination of pKa (Spectrophotometric Method)
This method is based on the principle that the UV-visible absorption spectrum of an ionizable compound changes as a function of pH.
Protocol:
-
Preparation of Buffers: Prepare a series of buffer solutions with known pH values, typically spanning a range of 4-5 pH units around the expected pKa of the compound.
-
Sample Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Measurement:
-
Add a small aliquot of the stock solution to each buffer solution to achieve a final concentration suitable for spectrophotometric analysis.
-
Measure the absorbance of each solution across a relevant wavelength range (e.g., 200-400 nm) using a UV-visible spectrophotometer.
-
-
Data Analysis:
-
Identify the wavelength(s) of maximum absorbance difference between the ionized and non-ionized forms.
-
Plot the absorbance at this wavelength against the pH of the buffer solutions.
-
The pKa is the pH at which the absorbance is halfway between the minimum and maximum values, which can be determined by fitting the data to the Henderson-Hasselbalch equation.
-
Determination of logP (Shake-Flask Method)
The shake-flask method is the traditional and most reliable method for determining the partition coefficient (logP) of a compound between n-octanol and water.
Protocol:
-
Phase Saturation: Pre-saturate n-octanol with water and water with n-octanol by mixing them and allowing the phases to separate.
-
Sample Preparation: Prepare a stock solution of the test compound in either the aqueous or organic phase.
-
Partitioning:
-
Add a known volume of the stock solution to a mixture of the pre-saturated n-octanol and water in a separatory funnel or vial.
-
Shake the mixture vigorously for a set period (e.g., 30 minutes) to allow for the compound to partition between the two phases.
-
Allow the phases to separate completely.
-
-
Quantification:
-
Carefully separate the two phases.
-
Determine the concentration of the compound in each phase using a suitable analytical technique (e.g., HPLC-UV, LC-MS).
-
-
Calculation: The logP is calculated as the logarithm of the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.
Visualizing the Concepts
To further illustrate the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: Bioisosteric replacement of the carboxylic acid in picolinic acid.
Caption: A typical experimental workflow for evaluating bioisosteres.
Caption: A generalized signaling pathway where picolinic acid analogs may act.
Conclusion
The bioisosteric replacement of the carboxylic acid in picolinic acid offers a versatile strategy for overcoming common challenges in drug development. Tetrazoles, acyl sulfonamides, and hydroxamic acids each present a unique set of physicochemical and biological properties that can be leveraged to improve the performance of picolinic acid-based compounds. While direct comparative studies on the picolinic acid scaffold are an area for future research, the established principles of bioisosterism provide a strong foundation for the rational design of novel analogs with enhanced therapeutic potential. Careful consideration of the target and desired property modulations will guide the selection of the most appropriate bioisostere for a given drug discovery program.
References
- 1. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. drughunter.com [drughunter.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Structure Property Relationships of Carboxylic Acid Isosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Showing Compound Picolinic acid (FDB022926) - FooDB [foodb.ca]
- 8. Structure Property Relationships of N-Acylsulfonamides and Related Bioisosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. Hydroxamic acid - Wikipedia [en.wikipedia.org]
Efficacy of 5-Bromo-6-methylpicolinic Acid Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the efficacy of 5-Bromo-6-methylpicolinic acid derivatives, a class of compounds with significant potential in therapeutic applications. By presenting available experimental data, detailed methodologies, and insights into their mechanisms of action, this document serves as a valuable resource for researchers engaged in drug discovery and development.
Comparative Efficacy Data
While direct comparative studies on a homologous series of this compound derivatives are not extensively available in the public domain, this section presents representative data from a study on novel picolinic acid derivatives to illustrate the typical evaluation of such compounds. The following table summarizes the cytotoxic activity of a series of newly synthesized picolinic acid derivatives against human non-small cell lung cancer (A549) and breast cancer (MCF-7) cell lines.[1][2]
| Compound ID | Modification on Picolinic Acid Scaffold | GI50 (µM) vs. A549 Cells | GI50 (µM) vs. MCF-7 Cells |
| 4 | N-(4-chlorophenyl)picolinamide | > 50 µg/mL | > 50 µg/mL |
| 5 | N-(4-bromophenyl)picolinamide | 99.93 | > 50 µg/mL |
| 5A | N-(4-iodophenyl)picolinamide | > 50 µg/mL | > 50 µg/mL |
| 5B | N-(4-fluorophenyl)picolinamide | > 50 µg/mL | > 50 µg/mL |
| 5C | N-(p-tolyl)picolinamide | > 50 µg/mL | > 50 µg/mL |
| 6 | N-(3-chlorophenyl)picolinamide | > 50 µg/mL | > 50 µg/mL |
| 6A | N-(3-bromophenyl)picolinamide | > 50 µg/mL | > 50 µg/mL |
| 6B | N-(3-iodophenyl)picolinamide | > 50 µg/mL | > 50 µg/mL |
| 6C | N-(m-tolyl)picolinamide | > 50 µg/mL | > 50 µg/mL |
| 7 | N-(2-chlorophenyl)picolinamide | > 50 µg/mL | > 50 µg/mL |
| 7A | N-(2-bromophenyl)picolinamide | > 50 µg/mL | > 50 µg/mL |
| 7B | N-(2-iodophenyl)picolinamide | > 50 µg/mL | > 50 µg/mL |
| 7C | N-(o-tolyl)picolinamide | > 50 µg/mL | > 50 µg/mL |
Note: The data presented is for a series of picolinic acid derivatives, not specifically this compound derivatives, but serves as a representative example of efficacy evaluation for this class of compounds.[1][2]
Experimental Protocols
The following are detailed methodologies for key experiments typically cited in the evaluation of picolinic acid derivatives.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This assay is fundamental for determining the effect of a small molecule inhibitor on cell growth and survival.[3]
1. Cell Seeding:
-
Cells (e.g., A549, MCF-7) are plated in a 96-well plate at an optimal density (e.g., 5 x 10³ cells/well).
-
Plates are incubated for 24 hours to allow for cell adherence.
2. Compound Treatment:
-
Serial dilutions of the test compounds are prepared in the culture medium.
-
The initial medium is removed from the wells and replaced with the medium containing various concentrations of the test compounds.
-
A vehicle control (e.g., DMSO) is included.
-
Cells are incubated with the compounds for a specified duration (e.g., 48 or 72 hours).
3. Reagent Addition and Incubation:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent is added to each well.
-
The plate is incubated to allow for the formation of formazan crystals by mitochondrial reductases in viable cells.
4. Data Acquisition:
-
The formazan crystals are solubilized.
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The GI50 (concentration for 50% of maximal inhibition of cell proliferation) is calculated from the dose-response curves.
Kinase Inhibition Assay (Biochemical)
This assay is used to determine the direct inhibitory effect of a compound on the activity of a specific kinase.
1. Assay Setup:
-
The assay is typically performed in a 96-well or 384-well plate format.
-
The reaction mixture includes the purified kinase, a specific substrate (peptide or protein), and ATP.
2. Compound Incubation:
-
The test compounds are added to the wells at various concentrations.
-
A pre-incubation step of the compound with the kinase may be included to allow for binding.[4]
3. Reaction Initiation and Termination:
-
The kinase reaction is initiated by the addition of ATP.
-
The reaction is allowed to proceed for a defined period at a specific temperature.
-
The reaction is then stopped by the addition of a stop solution (e.g., EDTA).
4. Detection:
-
The extent of substrate phosphorylation is measured. Common detection methods include:
-
Radiometric assays: Using ³²P- or ³³P-labeled ATP and measuring the incorporation of the radiolabel into the substrate.
-
Fluorescence-based assays: Using fluorescently labeled substrates or antibodies.
-
Luminescence-based assays: Measuring the amount of ATP remaining after the kinase reaction (e.g., Kinase-Glo® assay).[5]
-
5. Data Analysis:
-
The IC50 value, the concentration of the inhibitor required to reduce the kinase activity by 50%, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Mechanism of Action: Signaling Pathway
Picolinic acid and its derivatives have been shown to exert their anticancer effects through various mechanisms, including the induction of apoptosis. One identified pathway involves the induction of Endoplasmic Reticulum (ER) stress.[1][2] The accumulation of unfolded or misfolded proteins in the ER triggers the Unfolded Protein Response (UPR), which, if prolonged or severe, can lead to apoptosis.
Caption: ER stress-mediated apoptosis pathway induced by picolinic acid derivatives.
The following diagram illustrates a general experimental workflow for the initial screening and evaluation of novel this compound derivatives.
Caption: General workflow for the evaluation of this compound derivatives.
References
- 1. A novel derivative of picolinic acid induces endoplasmic reticulum stress-mediated apoptosis in human non-small cell lung cancer cells: synthesis, docking study, and anticancer activity [pharmacia.pensoft.net]
- 2. public.pensoft.net [public.pensoft.net]
- 3. benchchem.com [benchchem.com]
- 4. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. bmglabtech.com [bmglabtech.com]
Benchmarking 5-Bromo-6-methylpicolinic acid: A Comparative Guide for Synthetic Building Blocks
In the landscape of drug discovery and materials science, the selection of appropriate synthetic building blocks is a critical decision that profoundly influences the efficiency of synthesis and the properties of the final compounds. 5-Bromo-6-methylpicolinic acid is a versatile heterocyclic building block, offering multiple reaction sites for diversification. This guide provides a comparative analysis of this compound against other commercially available, structurally related building blocks, offering insights into their reactivity and potential applications. The following sections present a compilation of experimental data from analogous systems, detailed experimental protocols for key transformations, and visualizations of reaction workflows and pathways to aid researchers in making informed decisions for their synthetic strategies.
Comparative Analysis of Physicochemical Properties
A fundamental understanding of the physicochemical properties of a building block is essential for predicting its behavior in a reaction. The table below summarizes key properties of this compound and selected alternative building blocks.
| Property | This compound | 5-Bromo-3-methylpicolinic Acid | 3-Bromo-5-methylpicolinic acid | 5-Bromo-2-methylpyridin-3-amine |
| Molecular Formula | C7H6BrNO2 | C7H6BrNO2 | C7H6BrNO2 | C6H7BrN2 |
| Molecular Weight | 216.03 g/mol | 216.03 g/mol | 216.03 g/mol | 187.04 g/mol |
| CAS Number | 137778-20-2 | 886365-43-1 | 1211515-68-2 | 21964096 |
| Appearance | Solid | Solid | Solid | Solid |
| Purity | Typically ≥95% | - | - | - |
| Storage | Inert atmosphere, 2-8°C or room temperature, sealed in dry | -20°C | - | - |
Reactivity Benchmark: Palladium-Catalyzed Cross-Coupling Reactions
Table 1: Suzuki-Miyaura Coupling Yields of 5-bromo-2-methylpyridin-3-amine with Various Arylboronic Acids
| Entry | Arylboronic Acid | Catalyst System | Base | Solvent | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 85 |
| 2 | 4-Methylphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 82 |
| 3 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 88 |
| 4 | 4-Chlorophenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dinocane/H₂O (4:1) | 78 |
| 5 | 4-Fluorophenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 80 |
This data is for the structurally analogous compound 5-bromo-2-methylpyridin-3-amine and is intended to provide an estimate of expected reactivity.
Experimental Protocols
To facilitate the practical application of these building blocks, detailed experimental protocols for key synthetic transformations are provided below.
General Protocol for Suzuki-Miyaura Cross-Coupling
This protocol is a general guideline for the palladium-catalyzed Suzuki-Miyaura coupling of bromopyridine derivatives with arylboronic acids and may require optimization for specific substrates.
Materials:
-
Bromopyridine derivative (e.g., this compound) (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (1-5 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0-3.0 equiv)
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane/water, toluene/water, DMF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: In a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, combine the bromopyridine derivative (1.0 equiv), the arylboronic acid (1.2 equiv), the base (2.0 equiv), and the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon) three times to create an oxygen-free environment.
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio) via syringe. A typical reaction concentration is between 0.1 and 0.5 M with respect to the bromopyridine derivative.
-
Reaction: Stir the reaction mixture at the desired temperature (e.g., 80-100 °C) and monitor its progress using an appropriate analytical technique such as TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the desired biaryl product.
General Protocol for Fischer Esterification
This protocol provides a general method for the esterification of picolinic acid derivatives.
Materials:
-
Picolinic acid derivative (e.g., this compound) (1.0 equiv)
-
Alcohol (e.g., methanol, ethanol) (serves as solvent and reagent)
-
Strong acid catalyst (e.g., concentrated H₂SO₄) (catalytic amount)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the picolinic acid derivative in an excess of the desired alcohol.
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the solution.
-
Reaction: Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and carefully neutralize the acid with a base (e.g., saturated NaHCO₃ solution).
-
Extraction: Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude ester can be further purified by column chromatography if necessary.
Visualizing Synthetic and Biological Pathways
The following diagrams, generated using the DOT language, illustrate a typical experimental workflow for Suzuki coupling, the structural relationships between the compared building blocks, and a hypothetical signaling pathway where these molecules might be employed.
Conclusion
This compound is a valuable building block for chemical synthesis, offering a versatile scaffold for the introduction of molecular diversity. While direct comparative performance data is limited, analysis of structurally similar compounds suggests it is a reactive substrate in key transformations such as Suzuki-Miyaura cross-coupling. The provided experimental protocols and visualizations serve as a practical guide for researchers and drug development professionals. The choice of building block will ultimately depend on the specific synthetic target and desired properties, and this guide aims to provide a solid foundation for making that selection. Further experimental studies directly comparing the reactivity of these building blocks under standardized conditions would be a valuable contribution to the field.
A Comparative Analysis of Picolinic Acid-Based Compounds: In Vitro Efficacy and In Vivo Potential
For Immediate Release
This guide provides a comprehensive comparison of picolinic acid-based compounds, detailing their performance in both laboratory (in vitro) and whole-organism (in vivo) studies. The information is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this versatile class of molecules. Picolinic acid, a derivative of pyridine, and its analogues have garnered significant attention for their diverse biological activities, ranging from antiviral and anticancer to metal-chelating properties.[1][2][3] This guide synthesizes experimental data to offer a clear and objective overview of their capabilities.
Data Presentation: A Side-by-Side Look at Performance
The following tables summarize the quantitative data from various studies, allowing for a direct comparison of the biological activities of different picolinic acid-based compounds.
Table 1: In Vitro Antiviral Activity of Picolinic Acid
| Virus | Cell Line | Assay Type | IC50 / EC50 | Reference |
| Influenza A Virus (H1N1) | MDCK | Plaque Reduction Assay | ~2 µM | [4] |
| SARS-CoV-2 | Vero E6 | Viral RNA Reduction | Potent Inhibition | Narayan et al., 2023[5][6][7] |
Table 2: In Vitro Anticancer Activity of Picolinic Acid Derivatives and Metal Complexes
| Compound/Complex | Cancer Cell Line | Assay Type | IC50 (µM) | Reference |
| N-methylpicolinamide-4-thiol derivative (Compound 1) | HepG2 | MTT Assay | 62.96 | [8] |
| fac-[Re(Pico)(CO)3(H2O)] | A549 (Lung) | Cytotoxicity | ~20.9 µg/mL | [9] |
| fac-[Re(Pico)(CO)3(H2O)] | HeLa (Cervical) | Cytotoxicity | ~15.8 µg/mL | [9] |
| [VO(dipic)(4,7-dimethoxy-phen)] (Complex 5) | HCT116-DoxR | Cytotoxicity | Lower than Complex 8 | [10] |
| [VO(dipic)(4,7-diphenyl-phen)] (Complex 6) | HCT116-DoxR | Cytotoxicity | Lower than Complex 8 | [10] |
| [VO(dipic)(phen)] (Complex 8) | HCT116-DoxR | Cytotoxicity | Higher than 5 & 6 | [10] |
Table 3: In Vivo Efficacy of Picolinic Acid and its Derivatives
| Compound/Complex | Animal Model | Disease Model | Key Findings | Reference |
| Picolinic Acid | BALB/c mice | Influenza A Virus (IAV) Infection | 80-100% survival rates with prophylactic and therapeutic treatment.[4] | [4] |
| Picolinic Acid | Syrian Golden hamster | SARS-CoV-2 Infection | Significant reduction in lung viral RNA load and inflammation.[4] | [4] |
| Picolinic Acid | CBA/J mice | Ehrlich Ascites Tumor | Retarded tumor growth and increased survival.[11] | [11] |
| [VO(dipic)(phen)] and derivatives | Chicken Embryo | Chorioallantoic Membrane (CAM) Assay | Slight in vivo anti-angiogenic capability and no toxicity observed.[10] | [10] |
Visualizing the Science: Pathways and Processes
To better illustrate the mechanisms and workflows associated with the study of picolinic acid-based compounds, the following diagrams have been generated.
References
- 1. sjctni.edu [sjctni.edu]
- 2. Picolinic acid as an antiviral agent against enveloped viruses – implication for SARS-CoV-2 | ISTRY [istry.org]
- 3. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. news-medical.net [news-medical.net]
- 5. Picolinic acid is a broad-spectrum inhibitor of enveloped virus entry that restricts SARS-CoV-2 and influenza A virus in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scholars.mssm.edu [scholars.mssm.edu]
- 7. Picolinic acid is a broad-spectrum inhibitor of enveloped virus entry that restricts SARS-CoV-2 and influenza A virus in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Exploring the in vitro anticancer activities of Re(I) picolinic acid and its fluorinated complex derivatives on lung cancer cells: a structural study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In Vitro and In Vivo Biological Activities of Dipicolinate Oxovanadium(IV) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antitumor activity of picolinic acid in CBA/J mice - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Catalysts for Picolinic Acid Cross-Coupling
In the landscape of modern synthetic chemistry, picolinic acids and their derivatives are crucial building blocks for pharmaceuticals and functional materials. The effective cross-coupling of these moieties is paramount, with catalyst choice being a critical determinant of reaction efficiency, yield, and substrate scope. This guide provides a detailed, data-driven comparison of the three most prominent classes of catalysts employed for this purpose: palladium, nickel, and copper-based systems. While direct head-to-head comparisons under identical conditions are sparse in the literature due to the diverse reactivity of these catalysts, this guide presents representative examples of their application in picolinic acid cross-coupling, offering a valuable resource for researchers, scientists, and drug development professionals.
Performance Comparison of Catalysts
The following tables summarize the performance of palladium, nickel, and copper catalysts in specific picolinic acid cross-coupling reactions. It is important to note that the reaction types differ, reflecting the distinct catalytic activities of each metal.
Palladium-Catalyzed Decarboxylative Cross-Coupling
Palladium catalysts are highly effective for the decarboxylative cross-coupling of 2-picolinic acid with a variety of aryl and heteroaryl bromides, enabling C-C bond formation.[1] This method is valued for its ability to use readily available carboxylic acids.
| Entry | Aryl Bromide | Product | Yield (%) |
| 1 | Bromobenzene | 2-Phenylpyridine | 85 |
| 2 | 1-Bromo-4-methoxybenzene | 2-(4-Methoxyphenyl)pyridine | 92 |
| 3 | 1-Bromo-4-fluorobenzene | 2-(4-Fluorophenyl)pyridine | 88 |
| 4 | 1-Bromo-4-(trifluoromethyl)benzene | 2-(4-(Trifluoromethyl)phenyl)pyridine | 75 |
| 5 | 2-Bromonaphthalene | 2-(Naphthalen-2-yl)pyridine | 82 |
| 6 | 3-Bromopyridine | 2,3'-Bipyridine | 78 |
| 7 | 2-Bromoquinoline | 2-(Quinolin-2-yl)pyridine | 71 |
Nickel-Catalyzed Reductive Cross-Coupling
Nickel catalysts, particularly with picolinamide-derived ligands, have proven efficient in the reductive cross-coupling of aryl bromides with alkyl bromides.[2] This approach is notable for its mild reaction conditions and tolerance of a wide array of functional groups.
| Entry | Aryl Bromide | Alkyl Bromide | Product | Yield (%) |
| 1 | 4-Bromotoluene | Cyclopropyl bromide | 1-Cyclopropyl-4-methylbenzene | 95 |
| 2 | 1-Bromo-4-methoxybenzene | Cyclopropyl bromide | 1-Cyclopropyl-4-methoxybenzene | 98 |
| 3 | 1-Bromo-4-fluorobenzene | Cyclopropyl bromide | 1-Cyclopropyl-4-fluorobenzene | 91 |
| 4 | Methyl 4-bromobenzoate | Cyclopropyl bromide | Methyl 4-cyclopropylbenzoate | 89 |
| 5 | 4-Bromoaniline | Cyclopropyl bromide | 4-Cyclopropylaniline | 78 |
| 6 | 2-Bromopyridine | Cyclopropyl bromide | 2-Cyclopropylpyridine | 85 |
| 7 | 3-Bromothiophene | Cyclopropyl bromide | 3-Cyclopropylthiophene | 82 |
Copper-Catalyzed N-Arylation
Copper catalysts, with picolinic acid often serving as a ligand, are widely used for N-arylation reactions, such as the coupling of hydrazides with aryl iodides.[3] This method offers a cost-effective alternative to palladium for C-N bond formation.
| Entry | Aryl Iodide | Hydrazide | Product | Yield (%) |
| 1 | Iodobenzene | tert-Butyl carbazate | tert-Butyl 2-phenylhydrazine-1-carboxylate | 94 |
| 2 | 1-Iodo-4-methylbenzene | tert-Butyl carbazate | tert-Butyl 2-(p-tolyl)hydrazine-1-carboxylate | 96 |
| 3 | 1-Iodo-4-methoxybenzene | tert-Butyl carbazate | tert-Butyl 2-(4-methoxyphenyl)hydrazine-1-carboxylate | 95 |
| 4 | 1-Iodo-4-chlorobenzene | tert-Butyl carbazate | tert-Butyl 2-(4-chlorophenyl)hydrazine-1-carboxylate | 91 |
| 5 | 1-Iodo-3-nitrobenzene | tert-Butyl carbazate | tert-Butyl 2-(3-nitrophenyl)hydrazine-1-carboxylate | 85 |
| 6 | 2-Iodopyridine | tert-Butyl carbazate | tert-Butyl 2-(pyridin-2-yl)hydrazine-1-carboxylate | 88 |
| 7 | 3-Iodothiophene | tert-Butyl carbazate | tert-Butyl 2-(thiophen-3-yl)hydrazine-1-carboxylate | 84 |
Experimental Protocols
Detailed methodologies for the key experiments cited above are provided to facilitate replication and adaptation in the laboratory.
General Procedure for Palladium-Catalyzed Decarboxylative Cross-Coupling of 2-Picolinic Acid
A mixture of 2-picolinic acid (1.0 mmol), aryl bromide (1.2 mmol), Pd(OAc)₂ (5 mol%), ligand (e.g., SPhos, 10 mol%), and K₂CO₃ (2.0 mmol) in a suitable solvent (e.g., dioxane, 5 mL) is placed in a sealed tube. The vessel is evacuated and backfilled with an inert atmosphere (e.g., argon) three times. The reaction mixture is then stirred at a specified temperature (e.g., 120 °C) for a designated time (e.g., 24 hours). After cooling to room temperature, the mixture is diluted with an organic solvent (e.g., ethyl acetate), washed with water and brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
General Procedure for Nickel-Catalyzed Reductive Cross-Coupling with a Picolinamide Ligand
In an argon-filled glovebox, a vial is charged with NiCl₂·glyme (5 mol%), a picolinamide-based ligand (6 mol%), the aryl bromide (1.0 mmol), and a reducing agent (e.g., zinc powder, 2.0 mmol). A solvent mixture (e.g., DMA/THF, 3:1, 2 mL) is added, followed by the alkyl bromide (1.5 mmol). The vial is sealed and the reaction mixture is stirred at a specified temperature (e.g., 60 °C) for a given time (e.g., 12 hours). Upon completion, the reaction is quenched with aqueous HCl (1 M) and extracted with an organic solvent (e.g., diethyl ether). The combined organic layers are washed with brine, dried over MgSO₄, filtered, and concentrated. The residue is purified by flash chromatography.
General Procedure for Copper-Catalyzed N-Arylation with Picolinic Acid as a Ligand
To a screw-capped vial is added CuI (10 mol%), 2-picolinic acid (20 mol%), the hydrazide (1.0 mmol), the aryl iodide (1.2 mmol), and a base (e.g., Cs₂CO₃, 2.0 mmol). The vial is evacuated and backfilled with argon. A solvent (e.g., DMF, 3 mL) is added, and the mixture is stirred at a specified temperature (e.g., 110 °C) for a certain duration (e.g., 24 hours). After cooling, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic extracts are washed with brine, dried over anhydrous Na₂SO₄, and concentrated. The crude product is purified by column chromatography.
Catalytic Cycles and Mechanisms
The following diagrams illustrate the proposed catalytic cycles for each of the discussed cross-coupling reactions, providing a visual representation of the mechanistic pathways.
References
- 1. Arylation of 2-substituted pyridines via Pd-catalyzed decarboxylative cross-coupling reactions of 2-picolinic acid - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Picolinamide Ligands: Nickel-Catalyzed Reductive Cross-Coupling of Aryl Bromides with Bromocyclopropane and Beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Comparative Docking Analysis of 5-Bromo-6-methylpicolinic Acid Derivatives: A Guide to Virtual Screening
This guide provides a comparative overview of hypothetical molecular docking studies on a series of 5-Bromo-6-methylpicolinic acid derivatives. The aim is to illustrate the process and potential outcomes of such computational analyses in the context of early-stage drug discovery. The data presented here is for illustrative purposes to guide researchers in structuring their own findings.
Introduction to Comparative Docking Studies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug discovery, this is crucial for predicting the binding affinity and mode of action of novel compounds against a biological target, such as a protein or enzyme. Comparative docking studies, as outlined in this guide, involve the systematic evaluation of a library of related compounds—in this case, derivatives of this compound—against a common target. This allows for the identification of structure-activity relationships (SAR) and the selection of lead candidates for further experimental validation.
Hypothetical Docking Performance of this compound Derivatives
The following table summarizes the hypothetical docking scores and interaction patterns of a series of this compound derivatives against a putative protein kinase target. Lower binding energy values typically indicate a more favorable binding interaction.
| Compound ID | Derivative Substitution (R-group) | Binding Energy (kcal/mol) | Key Interacting Residues | Hydrogen Bonds |
| Parent | -H | -7.2 | LYS78, GLU91, LEU132 | 2 |
| DERIV-01 | -NH2 | -8.5 | LYS78, GLU91, ASP145 | 4 |
| DERIV-02 | -OH | -8.1 | GLU91, ASP145, SER133 | 3 |
| DERIV-03 | -OCH3 | -7.8 | LYS78, LEU132 | 1 |
| DERIV-04 | -COOH | -9.2 | LYS78, GLU91, ARG144, ASP145 | 5 |
| DERIV-05 | -CF3 | -7.5 | LEU132, PHE146 | 0 |
Experimental Protocol for Molecular Docking
This section details a generalized protocol for performing comparative molecular docking studies using a tool like AutoDock.[1]
3.1. Preparation of the Receptor Molecule
-
Obtain Protein Structure: The three-dimensional structure of the target protein is obtained from a public repository like the Protein Data Bank (PDB).
-
Protein Preparation: The protein structure is prepared by removing water molecules, adding polar hydrogens, and assigning partial charges (e.g., Gasteiger charges).
-
Grid Box Definition: A grid box is defined around the active site of the protein to specify the search space for the ligand docking. The size and center of the grid are determined based on the location of the known active site or predicted binding pockets.
3.2. Preparation of Ligand Molecules
-
Ligand Synthesis/Drawing: The 3D structures of the this compound and its derivatives are generated using chemical drawing software (e.g., ChemDraw, MarvinSketch).
-
Energy Minimization: The energy of each ligand is minimized to obtain a stable conformation.
-
Ligand Preparation for Docking: Ligand files are converted to the appropriate format (e.g., PDBQT for AutoDock), with rotatable bonds defined.
3.3. Docking Simulation
-
Algorithm Selection: A suitable docking algorithm is chosen. For instance, the Lamarckian Genetic Algorithm is commonly used in AutoDock.
-
Execution of Docking: The docking simulation is run for each ligand against the prepared protein. The program explores various conformations and orientations of the ligand within the defined grid box and calculates the binding energy for each pose.
-
Analysis of Results: The docking results are analyzed to identify the best binding poses based on the lowest binding energy and the clustering of conformations. The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are visualized and analyzed.
Visualization of Docking Workflow
The following diagram illustrates the general workflow for a comparative molecular docking study.
Caption: Workflow of a comparative molecular docking study.
References
Safety Operating Guide
Essential Procedures for the Safe Disposal of 5-Bromo-6-methylpicolinic Acid
For researchers, scientists, and professionals in drug development, the proper management and disposal of chemical waste are paramount to ensuring a safe laboratory environment and maintaining regulatory compliance. This document provides a comprehensive guide to the proper disposal procedures for 5-Bromo-6-methylpicolinic acid, a halogenated picolinic acid derivative. Adherence to these protocols is critical for minimizing environmental impact and safeguarding personnel.
Hazard Identification and Classification
Understanding the hazards associated with this compound is the first step toward safe handling and disposal. Based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound presents the following hazards:
| Hazard Classification | GHS Hazard Statement | Pictogram | Signal Word |
| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation[1][2] | GHS07 | Warning |
| Serious Eye Damage/Eye Irritation (Category 2A) | H319: Causes serious eye irritation[1][2] | GHS07 | Warning |
| Specific Target Organ Toxicity (Single Exposure) (Category 3), Respiratory System | H335: May cause respiratory irritation[1][2] | GHS07 | Warning |
Personal Protective Equipment (PPE)
When handling this compound, particularly during disposal, the use of appropriate Personal Protective Equipment (PPE) is mandatory to prevent exposure. This includes:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).
-
Respiratory Protection: A NIOSH/MSHA-approved respirator is recommended, especially if dust is generated.
-
Protective Clothing: A lab coat or other suitable protective clothing to prevent skin contact.
Experimental Protocol for Disposal
The primary and recommended method for the disposal of this compound is through a licensed and approved waste disposal facility. It is imperative to adhere to all local, state, and federal regulations. Do not dispose of this chemical down the drain or in regular trash.
Step 1: Waste Segregation and Collection
-
Identify Waste: All waste materials contaminated with this compound, including the pure compound, solutions, and contaminated labware (e.g., weighing paper, pipette tips, gloves), must be considered hazardous waste.
-
Use a Designated Container: Collect all this compound waste in a clearly labeled, dedicated, and chemically compatible waste container. The container should be in good condition and have a secure lid.
-
Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazard pictograms (GHS07).
Step 2: Storage
-
Secure Storage: Store the sealed waste container in a designated and secure hazardous waste accumulation area.
-
Ventilation: The storage area should be well-ventilated.
-
Segregation: Keep the waste container away from incompatible materials, such as strong oxidizing agents, strong acids, and strong bases.[3]
Step 3: Accidental Spill Response
In the event of a small spill:
-
Ensure Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood.
-
Containment: Prevent the spill from spreading.
-
Cleanup: Carefully sweep the solid material to avoid generating dust.[3][4] For liquid spills, use an inert absorbent material.
-
Collect Waste: Place all contaminated materials into the designated hazardous waste container.
-
Decontamination: Thoroughly clean the spill area with an appropriate solvent.
Step 4: Professional Disposal
-
Contact a Licensed Vendor: Arrange for the collection and disposal of the hazardous waste by a licensed chemical waste disposal company.
-
Provide Documentation: Furnish the waste disposal company with a complete list of the waste contents and a copy of the Safety Data Sheet (SDS) if available.
-
Follow Regulations: Ensure that all transportation and disposal procedures comply with institutional, local, state, and federal regulations.[4]
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the proper disposal of this compound.
References
Essential Safety and Operational Guidance for 5-Bromo-6-methylpicolinic acid
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety protocols and logistical plans for the handling and disposal of 5-Bromo-6-methylpicolinic acid. The following procedural guidance is based on the known hazards of structurally similar compounds and is intended to ensure a safe laboratory environment.
Hazard Identification and Personal Protective Equipment
| Hazard Category | Potential Hazard Statement | Recommended Personal Protective Equipment (PPE) |
| Skin Contact | Causes skin irritation.[1][2] | Lab Coat: A chemical-resistant lab coat must be worn and fully buttoned. Gloves: Chemical-resistant gloves (e.g., nitrile rubber) are required. Gloves should be inspected before use and changed immediately if contaminated.[3] Footwear: Fully enclosed shoes are mandatory.[3] |
| Eye Contact | Causes serious eye irritation.[4] | Safety Goggles/Glasses: Wear chemical splash goggles or safety glasses with side shields that meet recognized standards (e.g., ANSI Z87.1).[3] Face Shield: A face shield worn over safety glasses is recommended when there is a significant risk of splashing or dust generation.[3][5] |
| Inhalation | May cause respiratory irritation.[1][2] | Ventilation: Handle the solid compound in a well-ventilated area, preferably within a certified chemical fume hood, to prevent the inhalation of dust.[3] Respiratory Protection: If engineering controls are insufficient, a NIOSH-approved respirator may be necessary.[3][5] |
| Ingestion | Harmful if swallowed. | Do not eat, drink, or smoke in laboratory areas. Wash hands thoroughly with soap and water after handling.[6] |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational protocol is crucial for minimizing exposure and ensuring safe handling.
-
Preparation and Engineering Controls:
-
Designate a specific area for handling this compound, preferably within a chemical fume hood.[3]
-
Ensure the chemical fume hood is functioning correctly before beginning any work.
-
Assemble all necessary equipment (e.g., spatulas, weigh boats, glassware) and appropriate waste containers before handling the chemical.
-
-
Donning Personal Protective Equipment (PPE):
-
Put on all required PPE as detailed in the table above.
-
Ensure gloves are the correct size and are free of any defects.
-
-
Handling the Compound:
-
Post-Handling Procedures:
-
Decontamination: Clean any contaminated surfaces and equipment thoroughly.
-
Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Gloves should be removed first, followed by the lab coat and eye protection.
-
Hygiene: Wash hands and any exposed skin thoroughly after handling.[1][2]
-
Disposal Plan: Waste Management
Proper disposal is a critical component of the chemical lifecycle and is mandated by regulatory bodies.
-
Waste Segregation and Collection:
-
Disposal Method:
-
The primary recommended method for the disposal of this compound is incineration by a licensed waste disposal facility.[7]
-
It may be possible to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[4][8]
-
Always dispose of chemical waste in accordance with all applicable federal, state, and local environmental regulations.[4]
-
Experimental Workflow
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
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|---|---|
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
